molecular formula C6H4Cl2FN B1427256 3,5-Dichloro-2-fluoroaniline CAS No. 1394838-36-8

3,5-Dichloro-2-fluoroaniline

Cat. No.: B1427256
CAS No.: 1394838-36-8
M. Wt: 180 g/mol
InChI Key: PRHYENAVAPCCBW-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoroaniline is a useful research compound. Its molecular formula is C6H4Cl2FN and its molecular weight is 180 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHYENAVAPCCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394838-36-8
Record name 3,5-Dichloro-2-fluoroaniline
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Foundational & Exploratory

3,5-Dichloro-2-fluoroaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 3,5-Dichloro-4-fluoroaniline

This guide provides a comprehensive overview of 3,5-Dichloro-4-fluoroaniline, a halogenated aromatic amine that serves as a versatile building block in synthetic chemistry. Its unique substitution pattern offers opportunities for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.

Chemical Identity and Properties

A clear identification of a chemical substance is the foundation of all scientific work. The CAS number is a unique identifier that prevents ambiguity between different chemical entities.

PropertyValueSource
CAS Number 2729-34-2[1][2][3]
Molecular Formula C₆H₄Cl₂FN[1]
Molecular Weight 180.01 g/mol [1]

Physical and Chemical Properties:

While extensive experimental data for all physical properties is not always available, the following represents a summary of known or predicted characteristics.

PropertyValue
Appearance Solid (form may vary)
Melting Point Not consistently reported
Boiling Point Not consistently reported
Solubility Expected to be soluble in common organic solvents
Synthesis of 3,5-Dichloro-4-fluoroaniline

The synthesis of halogenated anilines often involves multi-step processes, including nitration, reduction, and halogenation reactions. A plausible synthetic route to 3,5-Dichloro-4-fluoroaniline starts from a readily available precursor.

A common strategy for the synthesis of related compounds involves the reduction of a nitro group to an aniline. For instance, a method for preparing p-fluoroaniline involves the reduction and dechlorination of 3,5-dichloro-4-fluoronitrobenzene using a Palladium-on-Carbon (Pd/C) catalyst under hydrogen pressure.

Hypothetical Synthesis Workflow:

The following diagram illustrates a potential synthetic pathway to 3,5-Dichloro-4-fluoroaniline, highlighting the key transformations.

Synthesis_of_3_5_Dichloro_4_fluoroaniline Starting_Material 1,3-Dichloro-2-fluorobenzene Nitration Nitration (HNO3, H2SO4) Starting_Material->Nitration Step 1 Intermediate 3,5-Dichloro-4-fluoronitrobenzene Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate->Reduction Step 2 Product 3,5-Dichloro-4-fluoroaniline Reduction->Product

Caption: A potential two-step synthesis of 3,5-Dichloro-4-fluoroaniline.

Experimental Protocol: Reduction of 3,5-Dichloro-4-fluoronitrobenzene

This protocol is adapted from a general method for the reduction of nitroarenes and would require optimization for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-fluoronitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Carefully add a reducing agent. For laboratory-scale synthesis, iron powder (Fe) in the presence of a catalytic amount of hydrochloric acid (HCl) is a common choice. Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst can be employed.

  • Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst or unreacted iron. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Applications in Research and Development

Halogenated anilines are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of chlorine and fluorine atoms in 3,5-Dichloro-4-fluoroaniline can influence the pharmacokinetic and physicochemical properties of the final compounds.

Potential Applications:

  • Pharmaceuticals: Fluoroanilines are integral to the development of anticancer, anti-inflammatory, and central nervous system (CNS) active drugs. The specific substitution pattern of 3,5-Dichloro-4-fluoroaniline could be explored for the synthesis of novel therapeutic agents.

  • Agrochemicals: Many modern herbicides and insecticides are derived from halogenated anilines. This compound could serve as a precursor for new crop protection agents.

  • Materials Science: The unique electronic properties imparted by the fluorine and chlorine atoms make such compounds interesting for the synthesis of specialty dyes, pigments, and materials for electronics.

Workflow for a Suzuki Coupling Reaction:

A common application of such anilines in drug discovery is their use in cross-coupling reactions to build more complex molecular scaffolds.

Suzuki_Coupling_Workflow cluster_reactants Reactants Aryl_Halide 3,5-Dichloro-4-fluoroaniline (or derivative) Reaction Suzuki Coupling Reaction Aryl_Halide->Reaction Boronic_Acid Aryl Boronic Acid Boronic_Acid->Reaction Catalyst_System Palladium Catalyst + Ligand + Base Catalyst_System->Reaction Product Coupled Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Final Purified Product Purification->Final_Product

Caption: A generalized workflow for a Suzuki coupling reaction involving a halogenated aniline.

Safety and Handling

Detailed safety information for 3,5-Dichloro-4-fluoroaniline is not available. However, based on the data for structurally similar compounds, such as other dichloroanilines and fluoroanilines, the following precautions should be taken.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (based on related compounds):

Halogenated anilines are generally considered to be toxic. They can be harmful if swallowed, in contact with skin, or if inhaled. Long-term exposure may have adverse health effects.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the chemical structure. While specific spectra for 3,5-Dichloro-4-fluoroaniline are not publicly available, the following are the expected key features in different spectroscopic analyses.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the chlorine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbons attached to fluorine would show characteristic splitting patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum would be a key tool for confirming the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.01 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

References

Synthesis routes for 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-fluoroaniline

Abstract

This compound is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring vicinal fluorine and chlorine atoms along with a meta-dichloro arrangement, presents unique challenges and requires carefully considered synthetic strategies. This technical guide provides a comprehensive analysis of the primary synthesis routes to this compound, offering a critical evaluation of each pathway's merits and limitations. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis to aid researchers and process chemists in selecting the optimal route for their specific application, whether for lab-scale research or industrial production.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a polysubstituted aniline like this compound requires precise control over regioselectivity. The order of introducing the substituents—the amino group, the fluorine atom, and the two chlorine atoms—is paramount to achieving the target molecule efficiently. A retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the most viable synthetic routes:

  • C-N Bond Formation (Late Stage): This strategy involves constructing the fully halogenated aromatic core first (1,3-dichloro-2-fluorobenzene), followed by the introduction of a nitrogen-containing functional group (e.g., a nitro group) and its subsequent reduction. This approach often provides excellent regiochemical control.

  • Halogenation of an Aniline Precursor: This approach begins with a simpler aniline derivative (e.g., 2-fluoroaniline) and introduces the chlorine atoms in a later step. While potentially shorter, this route's success hinges on controlling the directing effects of the existing substituents to achieve the desired 3,5-dichloro pattern.

The following diagram illustrates these divergent strategic pathways.

Target This compound R1_Intermediate1 3,5-Dichloro-2-fluoronitrobenzene Target->R1_Intermediate1 Reduction R2_Intermediate1 N-(3,5-Dichloro-2-fluorophenyl)acetamide Target->R2_Intermediate1 Hydrolysis R1_Intermediate2 1,3-Dichloro-2-fluorobenzene R1_Intermediate1->R1_Intermediate2 Nitration R2_Intermediate2 N-(2-fluorophenyl)acetamide R2_Intermediate1->R2_Intermediate2 Dichlorination R2_Intermediate3 2-Fluoroaniline R2_Intermediate2->R2_Intermediate3 Acetylation

Caption: High-level retrosynthetic analysis for this compound.

Route 1: Synthesis via Nitration of a Dichlorofluorobenzene Precursor

This route is often preferred for its logical progression and superior control over isomer formation. The synthesis begins with the nitration of a pre-formed dichlorofluorobenzene and concludes with the reduction of the nitro group. The key to this strategy is the synthesis or procurement of the correct starting isomer, 1,3-dichloro-2-fluorobenzene.

Overall Workflow

The workflow for Route 1 is a robust two-step process following the initial synthesis of the halogenated starting material.

Start 1,3-Dichloro-2-fluorobenzene Step1 Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate 3,5-Dichloro-2-fluoronitrobenzene Step1->Intermediate Step2 Reduction (e.g., H₂ / Raney Ni) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound via Route 1.

Step-by-Step Experimental Protocol

Step A: Nitration of 1,3-Dichloro-2-fluorobenzene

The directing effects of the substituents determine the outcome of the electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the two chlorine atoms are also ortho-, para-directing but are more deactivating. The position C4 is sterically hindered by the two adjacent chlorine atoms. Nitration is therefore strongly directed to the C6 position, para to the fluorine atom, yielding the desired 3,5-dichloro-2-fluoronitrobenzene isomer with high selectivity.

  • Protocol:

    • To a cooled (0-5 °C) three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add fuming sulfuric acid (oleum).

    • Slowly add 1,3-dichloro-2-fluorobenzene to the stirred acid, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate vessel, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until TLC or GC analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. The crude product can be purified by recrystallization from ethanol or a similar solvent.

Step B: Reduction of 3,5-Dichloro-2-fluoronitrobenzene

The reduction of the nitro group to an amine in the presence of multiple halogen substituents requires a careful choice of reducing agent to prevent hydrodehalogenation.[1] Catalytic hydrogenation is highly effective, but the catalyst choice is critical. While Pd/C is a common choice for nitro reductions, it is also known to cause dehalogenation of aryl chlorides.[1] Raney Nickel is an excellent alternative that effectively reduces the nitro group while minimizing the loss of chlorine atoms.[1][2]

  • Protocol:

    • Charge a pressure reactor (autoclave) with 3,5-dichloro-2-fluoronitrobenzene, a solvent such as methanol or ethanol, and a catalytic amount of water-wet Raney Nickel (approx. 5-10% by weight).

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.

    • Heat the reaction to 40-60 °C. The reaction is exothermic and may require cooling to maintain the set temperature.

    • Monitor the reaction progress by the cessation of hydrogen uptake.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with water or solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The product can be purified by vacuum distillation or recrystallization.

Data Summary for Route 1
StepKey ReagentsTypical ConditionsTypical YieldPurity (Post-Purification)
Nitration HNO₃, H₂SO₄0-15 °C, 3-5 h85-95%>98%
Reduction H₂, Raney Ni, Methanol50-100 psi H₂, 40-60 °C90-98%>99%
Overall ~76-93%

Route 2: Synthesis via Halogenation of 2-Fluoroaniline

This approach begins with a more readily available starting material, 2-fluoroaniline. The strategy involves protecting the amine, performing a dichlorination, and then deprotecting to yield the final product. The critical challenge in this route is achieving the desired 3,5-dichlorination regioselectivity.

Overall Workflow

This multi-step process requires careful control at the chlorination stage to manage isomer formation.

Start 2-Fluoroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(2-fluorophenyl)acetamide Step1->Intermediate1 Step2 Dichlorination (e.g., NCS or Cl₂) Intermediate1->Step2 Intermediate2 N-(3,5-Dichloro-2-fluorophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis of this compound via Route 2.

Step-by-Step Experimental Protocol

Step A: Acetylation of 2-Fluoroaniline

The amino group is first protected as an acetamide. This serves two purposes: it reduces the activating nature of the amine, preventing over-halogenation, and its steric bulk can help direct the incoming electrophiles.[3]

  • Protocol:

    • Dissolve 2-fluoroaniline in a suitable solvent like glacial acetic acid or dichloromethane.

    • Cool the solution to 0-10 °C.

    • Slowly add acetic anhydride (1.0-1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor for completion by TLC.

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid N-(2-fluorophenyl)acetamide by filtration, wash with water, and dry. The product is often pure enough for the next step without further purification.

Step B: Dichlorination of N-(2-fluorophenyl)acetamide

This is the most critical and challenging step. The acetamido group and the fluorine atom are both ortho-, para-directing. Chlorination will occur at the positions activated by these groups (C3, C4, C5, C6). Achieving selective dichlorination at the 3- and 5-positions requires carefully controlled conditions to avoid the formation of mono-chlorinated and other di-chlorinated isomers. Using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a polar solvent can offer better control than using chlorine gas.

  • Protocol:

    • Dissolve N-(2-fluorophenyl)acetamide in a suitable solvent such as acetonitrile or acetic acid.

    • Add N-chlorosuccinimide (NCS) (slightly more than 2.0 equivalents) in portions to the solution at room temperature.

    • Heat the mixture gently (e.g., 50-70 °C) and monitor the reaction progress by GC or HPLC. The reaction may take several hours.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with sodium bisulfite solution (to quench any remaining NCS) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product will be a mixture of isomers and will require careful purification by column chromatography or fractional crystallization to isolate the desired N-(3,5-dichloro-2-fluorophenyl)acetamide.

Step C: Hydrolysis of N-(3,5-Dichloro-2-fluorophenyl)acetamide

The final step is the removal of the acetyl protecting group to reveal the target aniline. This can be achieved under either acidic or basic conditions.

  • Protocol (Acidic Hydrolysis):

    • Suspend the purified N-(3,5-dichloro-2-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis shows the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous NaOH) to a pH of 8-9.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Data Summary for Route 2
StepKey ReagentsTypical ConditionsTypical YieldPurity (Post-Purification)
Acetylation Acetic Anhydride0 °C to RT, 1-2 h>95%>98%
Dichlorination N-Chlorosuccinimide50-70 °C, 4-12 h30-50% (isolated)>97%
Hydrolysis HCl, EthanolReflux, 4-8 h>90%>99%
Overall ~25-45%

Comparative Analysis and Conclusion

The choice between these two synthetic routes depends heavily on the specific goals of the research or production campaign.

ParameterRoute 1 (from Dichlorofluorobenzene)Route 2 (from 2-Fluoroaniline)
Number of Steps 2 (post-starting material synthesis)3
Overall Yield High (~76-93%)Moderate to Low (~25-45%)
Regiocontrol ExcellentPoor to Moderate; requires extensive purification
Starting Material 1,3-Dichloro-2-fluorobenzene (less common)2-Fluoroaniline (readily available)
Scalability High; reactions are generally clean.Moderate; purification of isomers is difficult on a large scale.
Key Challenge Synthesis/sourcing of the starting material.Controlling regioselectivity during dichlorination.

For applications where high purity and yield are critical, Route 1 is unequivocally the superior strategy . Its excellent control over regioselectivity during the nitration step ensures a clean conversion to the desired intermediate, which is then efficiently reduced to the final product. While the starting material, 1,3-dichloro-2-fluorobenzene, is less common than 2-fluoroaniline, the high overall yield and straightforward purification often justify the initial investment in its synthesis or procurement.

Route 2 , while starting from a more accessible precursor, is hampered by the difficult and low-yielding dichlorination step. The formation of multiple isomers necessitates extensive chromatographic purification, which is often impractical and costly for large-scale production. Therefore, Route 2 is better suited for small-scale laboratory synthesis where the exploration of different halogenation conditions might be of academic interest.

For researchers and drug development professionals, focusing on a reliable supply chain for 1,3-dichloro-2-fluorobenzene to enable the execution of Route 1 is the most logical and economically viable path to obtaining high-quality this compound.

References

The Strategic Role of Polychloro-fluoroanilines in Modern Synthesis: A Technical Guide Focused on the 3,4-Dichloro-2-fluoroaniline Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Specificity

In the landscape of fine chemical intermediates, specific substitution patterns on an aromatic scaffold are paramount for directing reactivity and defining the final properties of a target molecule. The requested topic, 3,5-Dichloro-2-fluoroaniline , represents one such specific isomer within the broader class of polychloro-fluoroanilines. While this class is critical in pharmaceutical and agrochemical development, publicly accessible, detailed literature on the synthesis and application of the 3,5-dichloro-2-fluoro isomer is sparse.

To provide a robust and scientifically grounded guide, this document will focus on the closely related and well-documented intermediate, 3,4-Dichloro-2-fluoroaniline (CAS No. 886762-39-6) . The principles of synthesis, reactivity, and application discussed herein are representative of this class of compounds and provide a strong, illustrative foundation for researchers working with similarly substituted aniline building blocks.

Introduction: The Power of Halogenation in Drug Design

Halogenated anilines are foundational building blocks in medicinal chemistry. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto an aniline framework imparts a unique combination of steric and electronic properties. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups.[1][2] Chlorine atoms provide additional steric bulk and electronic influence, offering multiple vectors for subsequent chemical modification.[3]

3,4-Dichloro-2-fluoroaniline is an exemplar of this molecular design strategy. It serves as a vital, high-purity precursor for sophisticated pharmaceutical agents, particularly in the development of targeted therapies.[4] This guide elucidates the synthesis, reactivity, and practical application of this intermediate, providing field-proven insights for its effective use in complex synthetic campaigns.

Physicochemical & Structural Data

A precise understanding of a starting material's properties is a prerequisite for successful and reproducible synthesis. The key data for 3,4-Dichloro-2-fluoroaniline are summarized below.

PropertyValueReference(s)
CAS Number 886762-39-6[4]
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Appearance Typically an off-white to yellow or brown solid
IUPAC Name 3,4-Dichloro-2-fluoroaniline
Synonyms 3,4-Dichloro-2-fluorobenzenamine

Synthesis & Manufacturing Logic

The synthesis of highly substituted anilines like 3,4-dichloro-2-fluoroaniline generally relies on a robust and scalable route, often culminating in the reduction of a nitroaromatic precursor. This approach is favored in industrial settings because the nitration of halogenated benzenes is a well-understood and high-yielding transformation, and the subsequent reduction of the nitro group to an amine is typically efficient.

A logical, multi-step synthesis pathway often begins with a less complex halogenated benzene and proceeds through sequential nitration and halogenation steps to build the required substitution pattern before the final reduction.

cluster_synthesis Conceptual Synthesis Pathway A 1,2-Dichloro-3-fluorobenzene B Nitration (e.g., HNO₃/H₂SO₄) A->B C 1,2-Dichloro-3-fluoro-4-nitrobenzene (Nitroaromatic Intermediate) B->C D Reduction (e.g., H₂, Pd/C or Fe/HCl) C->D E 3,4-Dichloro-2-fluoroaniline (Final Product) D->E

Caption: Conceptual synthesis route for 3,4-dichloro-2-fluoroaniline.

Causality in Synthesis:

  • Starting Material Selection: The choice of starting material is dictated by the directing effects of the existing substituents. The halogen atoms are ortho-, para-directing but deactivating. The synthetic design must account for these effects to achieve the desired regiochemistry in the nitration step.

  • Reduction Method: Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is a common industrial method due to its high efficiency and clean workup.[5][6] Alternative methods like reduction with metals in acidic media (e.g., Fe or SnCl₂ in HCl) are also effective and can be chosen based on substrate compatibility and cost.

Chemical Reactivity and Strategic Transformations

The utility of 3,4-dichloro-2-fluoroaniline as an intermediate stems from its predictable, yet versatile, reactivity. The interplay between the amino group and the three electron-withdrawing halogen substituents governs its behavior in subsequent synthetic steps.

cluster_reactivity Key Reactivity & Application Pathways cluster_amine Amine-Centered Reactions cluster_ring Ring-Centered Reactions start 3,4-Dichloro-2-fluoroaniline acylation Acylation / Sulfonylation (Amide/Sulfonamide Formation) start->acylation diazotization Diazotization (Sandmeyer Rxn) (Ar-NH₂ → Ar-N₂⁺ → Ar-X) start->diazotization snar Nucleophilic Aromatic Substitution (SNAr) (Displacement of F or Cl) start->snar coupling Cross-Coupling (e.g., Buchwald-Hartwig) (C-N Bond Formation) start->coupling product Active Pharmaceutical Ingredients (APIs) acylation->product diazotization->product snar->product coupling->product

Caption: Reactivity map of 3,4-dichloro-2-fluoroaniline in API synthesis.

  • Nucleophilicity of the Amino Group: The potent electron-withdrawing effects of the two chlorine atoms and the ortho-fluorine atom significantly reduce the electron density on the nitrogen. This makes the amine group a substantially weaker base and nucleophile compared to aniline. Consequently, reactions at the nitrogen, such as acylation or alkylation, often require more forcing conditions or stronger electrophiles.

  • Diazotization and Sandmeyer Reactions: Despite its reduced basicity, the amino group can be reliably converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer-type reactions, providing a powerful tool for further functionalization of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to SNAr. The fluorine atom, being the most electronegative and often a better leaving group in SNAr, is the most likely site for substitution by strong nucleophiles. This pathway is a cornerstone for building complex heterocyclic systems fused to the aniline ring.

  • Metal-Catalyzed Cross-Coupling: The aniline can participate in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex diarylamines. The C-Cl bonds can also be activated for Suzuki, Sonogashira, or other cross-coupling reactions, though this typically requires conversion of the amine to a less coordinating directing group first.

Application in Drug Discovery: A Building Block for Targeted Therapies

The unique substitution pattern of 3,4-dichloro-2-fluoroaniline makes it an ideal starting material for complex molecules where precise spatial and electronic properties are required. It is explicitly identified as a key building block in the synthesis of advanced pharmaceutical agents, including targeted therapies.[4] The presence of multiple halogen atoms provides distinct handles for sequential, regioselective reactions, allowing for the efficient construction of a molecular scaffold. This is particularly valuable in the synthesis of kinase inhibitors and other targeted agents where specific interactions with a protein's active site are essential for efficacy.

Experimental Protocol: N-Acetylation of 3,4-Dichloro-2-fluoroaniline

This protocol describes a standard N-acetylation, a common first step to protect the amine or to introduce an acetyl moiety as part of a larger pharmacophore. This procedure is representative and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize N-(3,4-dichloro-2-fluorophenyl)acetamide.

Materials:

  • 3,4-Dichloro-2-fluoroaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (catalytic or as solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

cluster_workflow Experimental Workflow: N-Acetylation start Dissolve aniline in DCM with pyridine step1 Cool solution to 0°C (ice bath) start->step1 step2 Add acetic anhydride dropwise step1->step2 step3 Warm to RT and stir (Monitor by TLC) step2->step3 step4 Quench & Workup (Sequential washes: 1M HCl, H₂O, NaHCO₃, Brine) step3->step4 step5 Dry organic layer (MgSO₄) step4->step5 step6 Filter and concentrate in vacuo step5->step6 end Purify crude product (Recrystallization or Chromatography) step6->end

Caption: Step-by-step workflow for a typical N-acetylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloro-2-fluoroaniline (1.0 eq) in dichloromethane. Add pyridine (e.g., 0.1 eq as a catalyst or use as the solvent).

  • Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, water, saturated NaHCO₃ solution to remove excess acetic acid, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(3,4-dichloro-2-fluorophenyl)acetamide.

Self-Validating System: The success of this protocol is validated at multiple stages. TLC is used to confirm the full consumption of the starting material and the formation of a new, less polar product spot. The aqueous washes in the workup are designed to systematically remove specific impurities (base, acid), and the final purification step provides a product whose identity and purity can be confirmed by analytical methods such as NMR, LC-MS, and melting point analysis.

Safety and Handling

As a member of the chloroaniline class of compounds, 3,4-dichloro-2-fluoroaniline and its relatives must be handled with care. While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, the hazards are expected to be similar to those of related compounds like 3-chloro-2-fluoroaniline.[7]

  • Primary Hazards:

    • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

    • Irritation: Causes skin irritation and serious eye damage/irritation.[7]

    • Organ Toxicity: May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Respiratory Protection: Handle only in a well-ventilated fume hood. If inhalation risk is high, use an appropriate respirator with an organic vapor cartridge.

    • Skin Protection: Wear a lab coat and appropriate protective clothing.

  • Handling & Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

    • Wash hands thoroughly after handling.

Conclusion

Polychloro-fluoroanilines, exemplified by 3,4-dichloro-2-fluoroaniline, are high-value chemical intermediates that are indispensable to modern drug discovery. Their carefully arranged halogen substituents provide a unique chemical handle for building molecular complexity, enabling the synthesis of targeted therapeutics that can address significant unmet medical needs. A thorough understanding of their synthesis, reactivity, and handling is essential for any researcher aiming to leverage these powerful building blocks in their synthetic programs.

References

Solubility and stability of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dichloro-2-fluoroaniline: Solubility and Stability

Disclaimer: Publicly available experimental data on the solubility and stability of this compound is limited. This guide, therefore, provides a comprehensive framework based on first principles of physical organic chemistry, data from structurally similar analogs, and detailed, field-proven experimental protocols to enable researchers to determine these critical parameters. As a Senior Application Scientist, the emphasis is placed on the causality behind experimental choices and the establishment of robust, self-validating methodologies.

Introduction to this compound

This compound is a halogenated aromatic amine, a class of compounds that serves as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of chloro and fluoro substituents on the aniline ring imparts unique electronic and steric properties, making it a molecule of interest for targeted synthesis. An understanding of its solubility and stability is paramount for any application, governing everything from reaction kinetics and purification strategies to formulation and shelf-life.

This guide provides a predictive analysis of these properties and, more importantly, furnishes the detailed experimental workflows required to quantify them, thereby bridging the existing data gap for researchers in drug discovery and chemical development.

Table 1: Chemical Identity of this compound

PropertyValue
Chemical Name This compound
CAS Number 2106-04-9
Molecular Formula C₆H₅Cl₂FN
Molecular Weight 180.01 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1Cl)N)F)Cl
InChI Key XWBTZHDDWRNOQH-UHFFFAOYSA-N

Predictive Analysis of Solubility

The solubility of a compound is dictated by the principle of "similia similibus solvuntur" or "like dissolves like." The interplay of intermolecular forces between the solute (this compound) and the solvent determines the extent of dissolution.

Intermolecular Forces Analysis

The structure of this compound presents several key functional groups that influence its interactions:

  • Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). This is the most significant contributor to its solubility in protic solvents.

  • Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create strong C-Cl and C-F bonds, resulting in a significant molecular dipole moment. This allows for strong interactions with polar aprotic solvents.

  • Van der Waals Forces: The aromatic ring provides a nonpolar surface area, allowing for weaker London dispersion forces, which will govern its limited solubility in non-polar solvents.

Based on this analysis, a qualitative solubility profile can be predicted. This approach is crucial in early-stage development for selecting appropriate solvent systems for synthesis and purification, minimizing experimental iterations. For structurally similar compounds like 3-Chloro-4-fluoroaniline, good solubility has been noted in polar protic solvents like methanol.[2]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateStrong hydrogen bonding capability of the -NH₂ group with the solvent's -OH group.
Polar Aprotic Acetonitrile, DMSO, DMFModerate to HighStrong dipole-dipole interactions between the halogenated ring and the polar solvent.
Non-Polar Hexane, TolueneLowDominated by weak van der Waals forces; lack of favorable polar interactions.[3]
Chlorinated Dichloromethane, ChloroformModerate"Like dissolves like" principle applies due to the presence of chlorine atoms on both solute and solvent.

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Causality in Method Design
  • Why an Isothermal System? Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) ensures that the measured value is consistent and reproducible.

  • Why Shake for 24-48 Hours? Many compounds, particularly crystalline solids, dissolve slowly. A prolonged agitation period is necessary to ensure the system reaches thermodynamic equilibrium. The presence of undissolved solid at the end confirms the solution is saturated.

  • Why HPLC-UV for Quantification? High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific, sensitive, and linear analytical technique, making it ideal for accurately quantifying the concentration of the dissolved analyte in the supernatant.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap glass vial. "Excess" is critical and is confirmed by the visual presence of solid material after the equilibration period.

  • Equilibration: Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

  • Filtration: Carefully withdraw a clear aliquot of the supernatant using a pipette fitted with a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to avoid artificially high results.

  • Dilution: Immediately dilute the filtered sample with a known volume of mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration based on a standard calibration curve.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solid to known volume of solvent B Agitate at constant T (24-48h) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm) C->D E Dilute sample D->E F Analyze via HPLC-UV E->F

Caption: Workflow for isothermal shake-flask solubility determination.

Stability Profile and Forced Degradation

Assessing the chemical stability of this compound is critical for determining appropriate storage conditions and predicting its degradation pathways. A forced degradation study is an essential component of this assessment.

Predictive Stability Analysis

The molecular structure suggests several potential liabilities:

  • Oxidative Degradation: The electron-rich aniline moiety is susceptible to oxidation, which can lead to coloration and the formation of complex polymeric impurities. Safety data for related compounds frequently lists strong oxidizing agents as incompatible materials.[4][5][6]

  • Photostability: Aromatic amines can be sensitive to light, potentially leading to free-radical-mediated degradation.

  • pH Sensitivity: While generally stable, extreme pH conditions could potentially lead to hydrolysis or other reactions, although this is less likely for the robust chloro- and fluoro-substituents on the aromatic ring.

Plausible Degradation Pathway

While specific pathways for this molecule are not published, a common degradation route for anilines involves oxidation. A plausible initial step is the oxidation of the amine to a nitroso or nitro derivative, followed by potential polymerization.

G A This compound B Oxidized Intermediates (e.g., Nitroso/Nitro derivatives) A->B [O] (Oxidizing Agent/Light) C Polymeric Degradants B->C Further Reaction

Caption: A plausible oxidative degradation pathway for this compound.

Experimental Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradants and the development of a stability-indicating analytical method.

Causality in Stress Condition Selection

The conditions are chosen to mimic potential storage and handling scenarios and to probe all likely degradation mechanisms.

  • Acid/Base Hydrolysis: Tests stability in extreme pH environments.

  • Oxidation: Simulates exposure to air or residual oxidizing agents.

  • Thermal: Evaluates stability at elevated temperatures.

  • Photolytic: Assesses degradation upon exposure to light, as specified by ICH guideline Q1B.

Table 3: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent / ConditionRationale
Acidic 0.1 M HCl, 60 °CTo test for acid-catalyzed degradation.
Basic 0.1 M NaOH, 60 °CTo test for base-catalyzed degradation.
Oxidative 3% H₂O₂, RTTo induce oxidative degradation of the amine.
Thermal 80 °C (Solid & Solution)To assess heat sensitivity.
Photolytic ICH Q1B compliant light sourceTo evaluate light sensitivity.
Step-by-Step Methodology
  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

  • Stress Application: Expose the solutions to the conditions outlined in Table 3. Include a control sample protected from stress.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: Quench the reactions as appropriate (e.g., neutralize acidic/basic samples) before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all major degradation products. A photodiode array (PDA) detector is essential for assessing peak purity.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions A Prepare Stock Solution of Compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Sample at Time Points (0, 2, 8, 24h) B->G C->G D->G E->G F->G H Quench/Neutralize G->H I Analyze via Stability-Indicating HPLC-PDA Method H->I J Assess Peak Purity & Identify Degradants I->J

Caption: Workflow for a forced degradation (stress testing) study.

Safety, Handling, and Storage

Given its structure as a halogenated aniline, this compound should be handled with care. Data from analogous compounds indicate potential for toxicity if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5][7][8][9]

  • Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

Conclusion

While direct experimental data for this compound remains scarce in public literature, a robust scientific approach allows for a strong predictive understanding of its core physicochemical properties. Its solubility is expected to be highest in polar solvents, driven by the hydrogen bonding and dipolar nature of the molecule. Its stability is primarily threatened by oxidative conditions. The detailed experimental protocols provided in this guide equip researchers with the necessary tools to definitively quantify the solubility and stability of this compound, enabling its effective use in research and development while ensuring safety and reproducibility.

References

An In-Depth Technical Guide to the Health and Safety of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Methodological Approach

The safety protocols and hazard assessments herein are synthesized from publicly available data for structurally analogous compounds, including various dichloroanilines and chloro-fluoroanilines.[1][2][3][4][5] This methodology allows us to construct a robust and cautious safety profile, assuming that 3,5-Dichloro-2-fluoroaniline will exhibit hazards characteristic of its chemical class. The primary objective is to ensure the highest level of safety by treating the compound with the caution merited by its most hazardous analogues.

cluster_analogues Analogue Compounds with Known Data cluster_target Target Compound A 3,5-Dichloroaniline T This compound (Inferred Hazard Profile) A->T  Inferred Acute Toxicity  & Aquatic Hazard B 3-Chloro-2-fluoroaniline B->T  Inferred Irritation  & Handling Protocols C 3,5-Dichloro-2,4-difluoroaniline C->T  Inferred PPE  Requirements D Other Halogenated Anilines D->T  General Class Hazards

Caption: Inferring the safety profile via Structure-Activity Relationship.
Section 2: Synthesized Hazard Profile and Classification

Based on data from its analogues, this compound should be considered a highly hazardous substance. The compound is predicted to be toxic via oral, dermal, and inhalation routes of exposure.[2][6] It is also expected to cause significant skin and eye irritation and may lead to organ damage with repeated exposure.[1][2] Furthermore, like many chlorinated aromatic compounds, it is presumed to be very toxic to aquatic life with long-lasting effects.[6]

Table 1: Synthesized GHS Hazard Classification

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 3 Danger H301: Toxic if swallowed.[6]
Acute Toxicity, Dermal Category 3 Danger H311: Toxic in contact with skin.[6]
Acute Toxicity, Inhalation Category 3 Danger H331: Toxic if inhaled.[6]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[1][7][8]
Serious Eye Damage/Irritation Category 1 / 2A Danger H318/H319: Causes serious eye damage/irritation.[1][7][8]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 Warning H373: May cause damage to organs through prolonged or repeated exposure.[2]
Hazardous to the Aquatic Environment, Acute Category 1 Warning H400: Very toxic to aquatic life.[6]

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[6] |

Section 3: A Systematic Approach to Risk Mitigation: The Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk mitigation must be implemented. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

cluster_hierarchy Hierarchy of Controls for Halogenated Anilines E Elimination / Substitution (Use a less hazardous reagent if possible) N Engineering Controls (Chemical Fume Hood, Glovebox, Ventilated Enclosure) E->N A Administrative Controls (SOPs, Training, Restricted Access, Labeling) N->A P Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) A->P

Caption: The Hierarchy of Controls framework for risk mitigation.
  • Elimination/Substitution : The most effective control is to remove the hazard. In a research context, investigate if a less toxic analogue or alternative synthetic route can achieve the desired outcome.

  • Engineering Controls : These controls physically separate the user from the hazard. All handling of this compound must be performed within a certified chemical fume hood or similar ventilated enclosure to prevent inhalation of dust or vapors.[9]

  • Administrative Controls : These are work practices and procedures that reduce exposure. This includes developing and strictly following Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, clearly labeling all containers, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE) : PPE is essential but should not be the primary means of protection. It is used to protect the user from exposure when engineering and administrative controls cannot completely remove the risk.

Section 4: Standard Operating Procedures (SOPs)

This protocol is a self-validating system; proceeding to the next step is contingent on the successful and safe completion of the previous one.

  • Step 1: Pre-Handling Verification

    • Action: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). Ensure the work area is clean and uncluttered.

    • Rationale: An engineering control is the primary barrier against inhalation exposure. A cluttered workspace increases the risk of spills and accidents.

  • Step 2: Donning PPE

    • Action: Don all required PPE as detailed in Table 2. Inspect gloves for any signs of degradation or punctures.

    • Rationale: Ensures a complete barrier against dermal and eye exposure before the primary container is opened.

  • Step 3: Weighing and Transfer

    • Action: Perform all manipulations, including weighing and transferring, deep within the fume hood. Use a tared, sealed container for weighing to minimize contamination of the balance.

    • Rationale: Minimizes the escape of fine particulates into the breathing zone of the operator and the laboratory environment.

  • Step 4: Post-Handling Decontamination

    • Action: Carefully clean all spatulas and glassware that came into contact with the chemical. Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating agent.

    • Rationale: Prevents cross-contamination and accidental exposure of subsequent users of the space.

  • Step 5: Storage

    • Action: Ensure the container is tightly closed and the label is intact and legible. Store in a locked, dedicated cabinet for toxic chemicals, away from incompatible materials like strong oxidizing agents.[1][10] The storage area must be cool, dry, and well-ventilated.[1]

    • Rationale: Proper storage prevents accidental release, degradation of the compound, and dangerous reactions with incompatible materials.

Table 2: Recommended Personal Protective Equipment

Area Required PPE Specification/Standard Rationale
Hands Double-gloving with nitrile gloves. ASTM F739 or EN 374 Halogenated anilines can be absorbed through the skin.[11] Double-gloving provides an extra layer of protection against tears and potential rapid permeation.
Body Flame-resistant lab coat, fully buttoned with tight cuffs. NFPA 2112 Protects skin and personal clothing from splashes and spills.
Eyes Chemical safety goggles. ANSI Z87.1 / EN166 Protects against splashes and dust. Given the risk of serious eye damage, this is mandatory.[1]
Face Face shield (in addition to goggles). ANSI Z87.1 / EN166 Required when there is a significant risk of splashing, such as when handling larger quantities or solutions.

| Respiratory | NIOSH/MSHA-approved respirator. | EN 149 | A respirator with particulate filters (or organic vapor/acid gas cartridges for solutions) may be required if engineering controls fail or during a large spill cleanup.[2][10] |

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

  • Evacuate and Alert: Alert personnel in the immediate area. Restrict access.

  • Assess the Situation: Only attempt cleanup if you are trained and have the correct PPE. For larger spills, evacuate the lab and call emergency services.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles with a face shield. A respirator may be necessary.

  • Contain and Absorb: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[1][12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Fully document the incident according to institutional guidelines.

The following flowchart outlines the immediate actions required following an exposure. All exposures, regardless of perceived severity, must be followed by a professional medical evaluation.[3]

cluster_routes cluster_actions start Exposure Occurs Inhalation Inhalation start->Inhalation Skin Skin Contact start->Skin Eyes Eye Contact start->Eyes Ingestion Ingestion start->Ingestion A1 Move to fresh air immediately. If breathing is difficult, give oxygen. Call for medical help. Inhalation->A1 A2 Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. Skin->A2 A3 Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eyes->A3 A4 Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately. Ingestion->A4 end Seek Professional Medical Evaluation (Bring SDS/Safety Guide) A1->end A2->end A3->end A4->end

Caption: Decision flowchart for first-aid response to exposure.
Section 6: Waste Disposal

All materials contaminated with this compound, including the compound itself, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Disposal must be handled by a licensed professional waste disposal service or through your institution's EHS department.[12] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[13]

References

Introduction: The Strategic Importance of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Starting Materials and Synthetic Routes for 3,5-Dichloro-2-fluoroaniline

This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern—a fluorine atom ortho to the amine and two chlorine atoms in a meta arrangement—provides a unique combination of electronic properties and steric hindrance, making it a valuable precursor for targeted molecular design. The strategic placement of these halogens allows for selective downstream functionalization, such as in the formation of heterocyclic systems or through metal-catalyzed cross-coupling reactions.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the primary synthetic strategies for obtaining this compound. We will move beyond simple procedural outlines to explore the chemical rationale behind the selection of starting materials and reaction pathways, offering a comparative analysis to inform laboratory and process chemistry decisions. The focus is on providing a self-validating framework, grounded in established chemical principles and supported by authoritative references.

Overview of Primary Synthetic Strategies

The synthesis of a polysubstituted aniline like this compound is non-trivial. The challenge lies in achieving the precise regiochemistry of the three halogen substituents and the amine group. Two principal strategies dominate the synthetic landscape, each with distinct advantages and considerations regarding starting material availability, reaction control, and overall efficiency.

  • The Nitroaromatic Reduction Pathway: This is arguably the most direct and common approach. It involves the synthesis of a nitrobenzene precursor with the correct halogenation pattern (1,3-dichloro-2-fluoro-5-nitrobenzene), followed by the reduction of the nitro group to an amine. This strategy leverages the powerful directing effects of substituents in electrophilic aromatic substitution and the reliability of nitro group reduction.

  • The Aniline Modification Pathway (via Diazotization): This route begins with a more complex aniline precursor and modifies its substituents to arrive at the target molecule. A key transformation in this strategy often involves the diazotization of an amino group, which is then removed and replaced with hydrogen (reductive deamination). This pathway can be advantageous if a specific aniline precursor is more readily available than the corresponding nitroaromatic compound.

The following diagram illustrates these divergent strategic approaches.

cluster_start Common Precursors cluster_path1 Pathway 1: Nitroaromatic Reduction cluster_path2 Pathway 2: Aniline Modification start1 1,3-Dichloro-2-fluorobenzene start2 2,4-Dichloro-6-fluoroaniline diazotization Diazotization start2->diazotization NaNO₂ / H⁺ nitration Electrophilic Nitration nitro_intermediate 1,3-Dichloro-2-fluoro-5-nitrobenzene nitration->nitro_intermediate reduction Nitro Group Reduction nitro_intermediate->reduction H₂ / Catalyst product This compound reduction->product diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt deamination Reductive Deamination diazonium_salt->deamination e.g., H₃PO₂ deamination->product process1 Nitration intermediate 1,3-Dichloro-2-fluoro-5-nitrobenzene process1->intermediate  Forms key  intermediate process2 Catalytic Hydrogenation intermediate->process2  H₂, Pd/C (or other catalyst) product This compound process2->product  Reduction of NO₂  to NH₂ process1 Diazotization intermediate 2,4-Dichloro-6-fluorobenzene- diazonium Salt process1->intermediate  Unstable intermediate,  used in situ process2 Reductive Deamination intermediate->process2  H₃PO₂ product This compound process2->product  -N₂⁺ group replaced  by -H

Industrial production of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Industrial Production of 3,5-Dichloro-2-fluoroaniline

Abstract

This compound is a key chemical intermediate whose structural motifs are of significant interest in the development of advanced pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of a robust and scalable industrial synthesis pathway for its production. The proposed three-step synthesis begins with the readily available starting material, 2-fluoroaniline. The process involves an initial protection of the amine functionality via acetylation, followed by a regioselective dichlorination, and concluding with a hydrolytic deprotection to yield the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, process optimization considerations, and critical safety and handling procedures, designed for researchers, chemists, and drug development professionals.

Introduction

Chemical Profile of this compound
  • Chemical Name: this compound

  • Molecular Formula: C₆H₄Cl₂FN

  • Molecular Weight: 179.01 g/mol

  • Structure: (Self-generated image, not from search results)

  • Significance: This molecule incorporates a unique substitution pattern on the aniline ring. The presence of two chlorine atoms and a fluorine atom significantly influences its electronic properties and reactivity, making it a valuable building block for creating complex target molecules with specific biological activities.

Industrial Significance and Applications

Halogenated anilines are foundational precursors in organic synthesis. The specific arrangement of halogens in this compound makes it a strategic intermediate for synthesizing a range of specialized chemicals. Its derivatives are investigated for use as active ingredients in fungicides, herbicides, and pharmaceutical compounds, where the halogen substituents can enhance efficacy, metabolic stability, and binding affinity to biological targets.

Rationale for the Selected Synthesis Pathway

The chosen synthetic route is designed for industrial scalability, cost-effectiveness, and control over product purity. The pathway commences with 2-fluoroaniline, a widely available and relatively inexpensive starting material. The three-step approach—protection, chlorination, and deprotection—is a classic and well-understood strategy in industrial organic synthesis that allows for high yields and regiochemical control.

  • Protection: Acetylation of the highly activating amino group prevents unwanted side reactions during chlorination and helps direct the incoming electrophiles to the desired positions.

  • Regioselective Chlorination: The acetyl group directs chlorination to the para and ortho positions. In the 2-fluoroacetanilide intermediate, the position para to the acetamido group (position 5) and one of the ortho positions (position 3) are targeted for chlorination.

  • Deprotection: A straightforward hydrolysis step efficiently removes the acetyl group to reveal the final product with high fidelity.

Proposed Synthesis Pathway: A Multi-Step Approach

Overall Reaction Scheme

The industrial production of this compound can be achieved through the following three-step reaction sequence.

Synthesis_Pathway Start 2-Fluoroaniline Intermediate1 2-Fluoroacetanilide Start->Intermediate1 Step 1: Acetylation (Acetic Anhydride) Product This compound Intermediate1->Product Step 2: Dichlorination (e.g., SO2Cl2) Step 3: Hydrolysis (e.g., aq. HCl) Process_Workflow cluster_prep Preparation & Reaction cluster_purification Isolation & Purification cluster_qc Quality Control & Packaging raw_materials Raw Materials 2-Fluoroaniline Acetic Anhydride SO2Cl2 Acids/Bases reactor1 Step 1: Acetylation Temp Control Stirring raw_materials->reactor1 reactor2 Step 2: Dichlorination Off-Gas Scrubbing Temp Control reactor1->reactor2 reactor3 Step 3: Hydrolysis Reflux Neutralization reactor2->reactor3 isolation Isolation Filtration/Extraction reactor3->isolation purification Purification Recrystallization/Distillation isolation->purification drying Drying Vacuum Oven purification->drying qc QC Analysis HPLC, GC-MS drying->qc packaging Final Product Packaging & Labeling qc->packaging

Topic: 3,5-Dichloro-2-fluoroaniline: A Privileged Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3,5-dichloro-2-fluoroaniline scaffold is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing chlorine atoms and a bioisosterically significant fluorine atom, imparts desirable physicochemical properties that are keenly sought after in the fields of medicinal chemistry and agrochemicals. This guide provides an in-depth analysis of the synthesis, structural modifications, and strategic applications of this compound and its analogues. We will explore the causality behind synthetic choices, detail key derivatization protocols, and examine how the specific arrangement of halogens influences biological activity, metabolic stability, and target engagement. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of Polychlorinated Fluoroanilines

Halogenated anilines are foundational components in the synthesis of a vast array of industrial and pharmaceutical compounds. The introduction of chlorine and fluorine atoms onto the aniline ring profoundly alters its electronic and steric properties. Chlorine, a common substituent in many FDA-approved drugs, enhances lipophilicity and can participate in halogen bonding, influencing ligand-receptor interactions[1]. Fluorine, often considered a "magic bullet" in drug development, offers a unique combination of small size, high electronegativity, and the ability to form strong C-F bonds.[2][3]. This often leads to improved metabolic stability, increased binding affinity, and modulated pKa, all of which are critical parameters in drug design[4].

The this compound core combines these features in a specific regioisomeric arrangement. The ortho-fluorine atom can influence the conformation of the amine group and participate in intramolecular hydrogen bonding, while the meta-chlorine atoms create a distinct electronic environment. This guide will dissect the synthetic accessibility of this and related scaffolds and showcase their derivatization potential for creating novel chemical entities.

Synthesis of the Core Scaffold and Key Analogues

The preparation of polychlorinated fluoroanilines is a multi-step process that requires careful control of regioselectivity. Direct halogenation of aniline is often unselective; therefore, syntheses typically begin with more elaborately substituted precursors. A common strategy involves the chlorination of a fluorinated nitrobenzene followed by reduction of the nitro group.

A representative synthesis for a close structural analogue, 3,5-dichloro-2,4-difluoroaniline, which serves as an intermediate for the pesticide teflubenzuron, illustrates this common industrial approach[5].

Workflow: Synthesis of 3,5-dichloro-2,4-difluoroaniline

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Nitro Reduction A 2,4-Difluoronitrobenzene B 3,5-Dichloro-2,4-difluoronitrobenzene A->B  Cl₂, I₂ (cat.), H₂SO₄, 160°C   C 3,5-Dichloro-2,4-difluoroaniline B->C  H₂, Pd/C (cat.) or Fe/HCl  

Caption: Synthetic pathway for 3,5-dichloro-2,4-difluoroaniline.

Experimental Protocol: Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene[5]
  • Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, add 2,4-difluoronitrobenzene (0.2 mol), iodine (2.0 g), and 98% concentrated sulfuric acid (50 mL).

  • Reaction: Heat the mixture to 160°C. Begin bubbling chlorine gas through the solution.

    • Expert Insight: Iodine serves as a Lewis acid catalyst, activating the chlorine for electrophilic aromatic substitution. The strong electron-withdrawing effect of the nitro and fluoro groups deactivates the ring, necessitating harsh reaction conditions (high temperature and a strong acid solvent).

  • Monitoring & Workup: Maintain the reaction for 8 hours. After completion, cool the reaction mixture and carefully pour it into ice water. The product will precipitate or form an organic layer.

  • Purification: Separate the organic phase and wash it with an aqueous sodium hydroxide solution until neutral to remove residual acid. The crude 3,5-dichloro-2,4-difluoronitrobenzene can then be purified further by crystallization or distillation.

The subsequent reduction of the nitro group to an amine is a standard transformation, typically achieved with high yield via catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reducing metals in acidic media (e.g., Fe or SnCl₂ in HCl).

Key Structural Analogues and Their Significance

Variations in the number and position of halogen substituents provide a diverse toolkit for fine-tuning molecular properties. The following table summarizes key structural analogues of the core scaffold, which are commercially available and serve as important starting materials.

Compound NameStructureCAS NumberKey Applications & Insights
3,5-Dichloroaniline NH₂(C₆H₃)Cl₂626-43-7A metabolite of the fungicide iprodione, used in studies of percutaneous absorption and environmental transformations[6].
3-Chloro-2-fluoroaniline NH₂(C₆H₃)ClF2106-04-9A building block for synthesizing various halogenated heterocycles. Its physical properties like boiling point (214 °C) and density (1.324 g/mL) are well-characterized[7][8].
3-Chloro-5-fluoroaniline NH₂(C₆H₃)ClF4863-91-6Extensively used in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for antiviral (influenza A) and anti-inflammatory (glucocorticoid receptor agonists) compounds[9].
3,5-Dichloro-2,4-difluoroaniline NH₂(C₆H₁)Cl₂F₂83121-15-7A key intermediate in the manufacture of the insecticide teflubenzuron[5].

Derivatization of the Aniline Moiety: Building Complexity

The primary amine of the this compound scaffold is a versatile functional handle for a wide range of chemical transformations common in drug discovery. These reactions allow for the introduction of diverse pharmacophores and linker groups to explore the structure-activity relationship (SAR).

Derivatization_Pathways Core This compound Acylation Amide Formation Core->Acylation R-COCl or (RCO)₂O Sulfonylation Sulfonamide Formation Core->Sulfonylation R-SO₂Cl Urea Urea/Thiourea Formation Core->Urea R-NCO or R-NCS ReductiveAmination N-Alkylation Core->ReductiveAmination R₂C=O, NaBH(OAc)₃ Buchwald Buchwald-Hartwig Amination Core->Buchwald Ar-X, Pd catalyst, Ligand

Caption: Common derivatization reactions of the aniline core.

Protocol Example: Urea Formation

This protocol is adapted from the synthesis of benzoylurea insecticides, such as teflubenzuron[5].

  • Dissolution: Dissolve 3,5-dichloro-2,4-difluoroaniline (0.1 mol) in an inert solvent like toluene (50 mL).

  • Reaction: Heat the solution to reflux. Slowly add the desired isocyanate (e.g., 2,6-difluorobenzoyl isocyanate, 0.1 mol) dropwise while maintaining vigorous stirring.

    • Trustworthiness Principle: The reaction is self-validating. The formation of the urea product often results in a precipitate due to its higher melting point and lower solubility compared to the starting materials, providing a visual cue of reaction progress. The reaction is typically high-yielding and clean.

  • Completion: Continue refluxing for 4 hours to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature. The solid product can be isolated by filtration, washed with a small amount of cold solvent, and dried under a vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of fluorine and chlorine atoms makes the this compound scaffold particularly valuable for developing drug candidates. The principles of bioisosteric replacement and property modulation are central to its application.

Structure_Property_Relationships Scaffold this compound Scaffold Properties pKa Modulation Increased Lipophilicity Metabolic Stability Altered Binding Interactions Scaffold:f0->Properties:pKa ortho-F influences amine basicity Scaffold:f0->Properties:lipo Cl atoms contribute to logP Scaffold:f0->Properties:meta C-F and C-Cl bonds block metabolic oxidation Scaffold:f0->Properties:bind Halogens as H-bond acceptors or in halogen bonds

Caption: Influence of halogenation on key drug-like properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also resistant to cleavage. Placing these halogens at positions susceptible to metabolic oxidation by Cytochrome P450 enzymes can effectively "shield" the molecule, prolonging its half-life in the body[4].

  • pKa Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the aniline nitrogen. This reduction in basicity can be crucial for avoiding off-target effects (e.g., hERG channel binding) and ensuring proper ionization states for cell permeability and target engagement.

  • Binding Affinity: Fluorine and chlorine can act as weak hydrogen bond acceptors. Furthermore, chlorine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a key factor in ligand-protein binding. The introduction of these atoms can therefore provide new anchor points within a receptor's binding pocket, enhancing potency. Several anticancer and antiviral agents have been developed from fluorinated building blocks, demonstrating the success of this strategy[10][11][12].

Conclusion and Future Outlook

This compound and its structural analogues represent a class of "privileged" scaffolds. Their synthesis is well-established, and their unique electronic properties provide a robust platform for chemical exploration. The strategic combination of ortho-fluorine and meta-chlorine substituents offers medicinal chemists a powerful tool to address common challenges in drug development, including metabolic instability and insufficient binding affinity. Future research will likely focus on incorporating this scaffold into more complex heterocyclic systems and exploring its use in emerging fields such as covalent inhibitors and targeted protein degraders, where precise control over reactivity and conformation is paramount.

References

A Technical Guide to the Computational Investigation of 3,5-Dichloro-2-fluoroaniline: A Methodological Framework for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, 3,5-Dichloro-2-fluoroaniline presents a unique substitution pattern that is anticipated to confer specific electronic and steric properties, making it a molecule of significant interest for rational drug design and material science applications. This technical guide provides a comprehensive computational framework for the in-depth characterization of this compound. We will detail a multi-faceted computational approach, leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough computational analysis.

Introduction: The Significance of Halogenated Anilines

Halogenated anilines are a class of compounds that have garnered considerable attention in medicinal chemistry and materials science. The introduction of halogen atoms onto the aniline scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement of two chlorine atoms and a fluorine atom in this compound is expected to create a unique electrostatic potential surface and dipole moment, which are critical determinants of its intermolecular interactions. A comprehensive understanding of these properties at a molecular level is paramount for its effective utilization.

Computational chemistry provides a powerful and cost-effective avenue to explore the chemical space of such molecules before embarking on extensive experimental synthesis and testing. This guide outlines a robust computational workflow to predict the key characteristics of this compound, thereby accelerating the research and development cycle.

Theoretical and Computational Methodologies

The cornerstone of a reliable computational study lies in the selection of appropriate theoretical methods and models. For a molecule like this compound, a combination of quantum mechanical and classical mechanics approaches is recommended to gain a holistic understanding.

Density Functional Theory (DFT) for Electronic Structure and Property Prediction

DFT has emerged as the workhorse of computational quantum chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of organic molecules.

Causality Behind Method Selection: The choice of a functional and basis set is critical for accurate predictions. For halogenated aromatic compounds, hybrid functionals such as B3LYP are often a good starting point as they incorporate a portion of exact Hartree-Fock exchange, which is important for describing electron correlation. The 6-311++G(d,p) basis set is recommended as it includes diffuse functions (++) to accurately model the lone pairs of electrons on the nitrogen and halogen atoms, and polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds.

Molecular Dynamics (MD) for Simulating Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer insights into its dynamic behavior and interactions with its environment, such as a solvent or a biological receptor.

Causality Behind Method Selection: The choice of a force field is paramount in MD simulations. For organic molecules, force fields like AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are well-established. These force fields have been parameterized to reproduce experimental data for a wide range of organic and biomolecules.

Computational Workflow: A Step-by-Step Guide

The following diagram illustrates the proposed computational workflow for the comprehensive study of this compound.

computational_workflow cluster_dft Density Functional Theory (DFT) Calculations cluster_md Molecular Dynamics (MD) Simulations geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->elec_prop solvation Solvation in Water Box (AMBER/CHARMM Force Field) geom_opt->solvation spec_pred Spectroscopic Prediction (NMR, IR, UV-Vis) freq_calc->spec_pred data_interpretation Data Interpretation and Correlation with Experimental Data spec_pred->data_interpretation elec_prop->data_interpretation equilibration System Equilibration (NVT and NPT Ensembles) solvation->equilibration production_run Production MD Run (Data Collection) equilibration->production_run analysis Trajectory Analysis (RMSD, RDF, H-bonds) production_run->analysis analysis->data_interpretation start Initial Structure of This compound start->geom_opt

Caption: A comprehensive computational workflow for the study of this compound.

Protocol for DFT Calculations

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: B3LYP functional with the 6-311++G(d,p) basis set.

  • Procedure:

    • Build the initial 3D structure of this compound.

    • Perform a geometry optimization calculation.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation.

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Method: Same level of theory as the geometry optimization.

  • Procedure:

    • Use the optimized geometry from Step 1.

    • Perform a frequency calculation.

    • Analyze the output to ensure all frequencies are real.

    • Visualize the vibrational modes and compare the calculated IR spectrum with experimental data if available.

Step 3: Spectroscopic Predictions

  • Objective: To predict NMR, IR, and UV-Vis spectra to aid in experimental characterization.[1]

  • Method:

    • NMR: GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311++G(d,p) level.

    • IR: Frequencies and intensities from the vibrational analysis.

    • UV-Vis: Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.

  • Procedure:

    • For NMR, calculate the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N (if desired) and reference them against a standard (e.g., TMS for ¹H and ¹³C).

    • For IR, plot the calculated frequencies and intensities to generate a theoretical spectrum.

    • For UV-Vis, calculate the electronic transitions and their oscillator strengths to predict the absorption maxima (λmax).[2]

Step 4: Electronic Property Analysis

  • Objective: To understand the molecule's reactivity and intermolecular interaction potential.

  • Method: Analysis of the output from the DFT calculation.

  • Procedure:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron-donating and accepting capabilities.

    • Calculate the electrostatic potential (ESP) mapped onto the electron density surface to identify regions of positive and negative potential, which are crucial for non-covalent interactions.

Protocol for MD Simulations

Step 1: System Preparation

  • Objective: To place the molecule in a simulated environment (e.g., water).

  • Software: GROMACS, AMBER, or NAMD.

  • Procedure:

    • Use the DFT-optimized geometry of this compound.

    • Generate force field parameters for the molecule using tools like Antechamber (for AMBER).

    • Place the molecule in a periodic box of solvent (e.g., TIP3P water).

    • Add counter-ions if the molecule is charged to neutralize the system.

Step 2: System Equilibration

  • Objective: To bring the system to the desired temperature and pressure.

  • Procedure:

    • Perform an initial energy minimization of the entire system.

    • Run a short simulation in the NVT (isothermal-isochoric) ensemble to bring the system to the target temperature.

    • Run a subsequent short simulation in the NPT (isothermal-isobaric) ensemble to adjust the system density.

Step 3: Production MD Run

  • Objective: To generate a trajectory for data analysis.

  • Procedure:

    • Run a long simulation (e.g., 100 ns) in the NPT ensemble.

    • Save the coordinates of all atoms at regular intervals.

Step 4: Trajectory Analysis

  • Objective: To extract meaningful information from the simulation.

  • Procedure:

    • Calculate the root-mean-square deviation (RMSD) of the molecule to assess its conformational stability.

    • Calculate radial distribution functions (RDFs) between the molecule's atoms and solvent atoms to understand the solvation structure.

    • Analyze hydrogen bonding patterns between the aniline's amino group and water molecules.

Predicted Data and Interpretation

The following tables provide a template for summarizing the key quantitative data obtained from the proposed computational studies.

Table 1: Predicted Structural and Electronic Properties

PropertyPredicted Value
Dipole Moment (Debye)Value from DFT
HOMO Energy (eV)Value from DFT
LUMO Energy (eV)Value from DFT
HOMO-LUMO Gap (eV)Calculated from HOMO/LUMO energies
Molecular Polarizability (a.u.)Value from DFT

Table 2: Predicted Spectroscopic Data

SpectroscopyKey Predicted Features
¹H NMRChemical shifts (ppm) and coupling constants (Hz) for aromatic protons.
¹³C NMRChemical shifts (ppm) for each carbon atom.
¹⁹F NMRChemical shift (ppm) for the fluorine atom.
IRProminent vibrational frequencies (cm⁻¹) and their assignments (e.g., N-H stretch, C-Cl stretch, C-F stretch).
UV-VisWavelength of maximum absorbance (λmax, nm) and corresponding electronic transitions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous computational workflow for the study of this compound. By combining DFT and MD simulations, researchers can gain deep insights into the structural, electronic, and dynamic properties of this promising molecule. The predicted data can be used to guide experimental efforts, rationalize observed properties, and ultimately accelerate the discovery and development of new drugs and materials.

Future computational studies could involve docking this molecule into the active sites of relevant biological targets to predict binding affinities and modes of action. Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations could be employed to study reaction mechanisms involving this compound with high accuracy.

References

The Environmental Fate of 3,5-Dichloro-2-fluoroaniline: A Technical Guide to its Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3,5-Dichloro-2-fluoroaniline is a halogenated aromatic amine, a class of compounds whose environmental persistence and potential toxicity are of significant concern. As a structural motif in various industrial chemicals, including pharmaceuticals and pesticides, understanding its environmental fate is paramount for risk assessment and the development of effective remediation strategies. This in-depth technical guide provides a comprehensive overview of the potential degradation pathways of this compound, drawing upon established principles of microbial metabolism and photochemical reactions of analogous compounds. This guide is structured to provide not just a descriptive account, but a causal analysis of the experimental logic and methodologies employed in the study of such xenobiotics.

Introduction: The Challenge of Halogenated Anilines

Halogenated anilines are a class of synthetic organic compounds characterized by an aniline core substituted with one or more halogen atoms. The nature, number, and position of these halogen substituents profoundly influence the molecule's chemical properties, including its reactivity, persistence, and toxicity. The presence of chlorine and fluorine atoms in this compound imparts a high degree of chemical stability, making it recalcitrant to natural degradation processes.

The primary concern with such compounds lies in their potential to bioaccumulate and biomagnify in food chains, posing a risk to ecosystems and human health. Therefore, a thorough understanding of the mechanisms by which this compound may be transformed in the environment is crucial for predicting its long-term impact and for the design of effective bioremediation and pollution control technologies.

This guide will explore the two primary avenues of environmental degradation: microbial degradation, mediated by the enzymatic machinery of soil and water microorganisms, and photochemical degradation, driven by the energy of sunlight.

Microbial Degradation: A Proposed Pathway

While no studies have explicitly detailed the complete microbial degradation pathway of this compound, a scientifically sound putative pathway can be constructed by synthesizing a wealth of research on the degradation of its constituent substructures: 3,5-dichloroaniline and fluoroanilines.

Initial Dioxygenation: The Gateway to Aromatic Ring Cleavage

The initial and often rate-limiting step in the aerobic microbial degradation of many aromatic compounds is the dihydroxylation of the aromatic ring, a reaction catalyzed by dioxygenase enzymes. For this compound, the proposed initial attack would be mediated by a dioxygenase, leading to the formation of a diol intermediate. Based on studies of 3,5-dichloroaniline (3,5-DCA) degradation by Pseudomonas sp. DCA-1, a key initial step is the conversion to 3,5-dichlorocatechol.[1] This suggests a similar initial transformation for our target molecule.

The dioxygenase genes responsible for the conversion of 3,5-DCA to 3,5-dichlorocatechol have been identified as the ddoA1A2A3A4 gene cluster in Pseudomonas sp. DCA-1.[1] It is plausible that a similar enzymatic system could recognize and transform this compound.

Microbial_Degradation_Pathway cluster_initial Initial Attack cluster_ring_cleavage Ring Cleavage cluster_mineralization Mineralization This compound This compound 3,5-Dichloro-2-fluorocatechol 3,5-Dichloro-2-fluorocatechol This compound->3,5-Dichloro-2-fluorocatechol Dioxygenase (ddoA-like) Ring Cleavage Products Ring Cleavage Products 3,5-Dichloro-2-fluorocatechol->Ring Cleavage Products Catechol 1,2-Dioxygenase (ddoB-like) TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Further enzymatic reactions CO2 + H2O + Cl- + F- CO2 + H2O + Cl- + F- TCA Cycle Intermediates->CO2 + H2O + Cl- + F- Mineralization

Caption: Proposed microbial degradation pathway of this compound.

Ring Cleavage and Mineralization

Following the formation of the catechol intermediate, the aromatic ring is primed for cleavage. In the case of 3,5-DCA degradation by Pseudomonas sp. DCA-1, the gene cluster ddoBCDE is responsible for the mineralization of 3,5-dichlorocatechol.[1] This suggests that a catechol 1,2-dioxygenase would likely cleave the aromatic ring of 3,5-dichloro-2-fluorocatechol. This cleavage would result in the formation of muconic acid derivatives, which are then further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. Complete mineralization results in the formation of carbon dioxide, water, and inorganic halides (Cl- and F-).

The Fate of the Fluorine Substituent: Dehalogenation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making defluorination a significant challenge for microbial enzymes. Studies on the microsomal metabolism of fluoroanilines have shown that cytochrome P-450 dependent monooxygenases can catalyze hydroxylation at the fluorinated position, leading to defluorination.[2] This process can result in the formation of a quinoneimine intermediate.[3] While this is a mammalian metabolic pathway, it provides a plausible model for an initial enzymatic attack in microorganisms.

Alternatively, some bacterial dioxygenases have been shown to catalyze both hydroxylation and dehalogenation. The degradation of 2-fluoroaniline and 3-fluoroaniline by mixed microbial cultures has been shown to involve monooxygenase and dioxygenase enzymes, leading to high rates of defluorination.[2]

Photochemical Degradation: A Plausible Pathway

In the upper layers of aquatic environments and on soil surfaces, photochemical degradation can be a significant transformation pathway for xenobiotic compounds. The absorption of ultraviolet (UV) radiation from sunlight can provide the energy needed to break chemical bonds, leading to the degradation of the parent compound.

Direct Photolysis and Sensitized Photoreactions

This compound, with its aromatic structure, is expected to absorb UV radiation. Direct photolysis involves the direct absorption of a photon by the molecule, leading to an excited state that can then undergo bond cleavage. The carbon-halogen bonds are often the most susceptible to photolytic cleavage.

Sensitized photoreactions can also occur, where other molecules in the environment (sensitizers), such as humic acids or dissolved organic matter, absorb light energy and then transfer it to the target molecule, initiating its degradation.

Proposed Photodegradation Products

The photodegradation of chlorinated anilines often proceeds through dehalogenation and hydroxylation reactions. The primary photodegradation products of this compound are likely to be a complex mixture of dechlorinated, defluorinated, and hydroxylated derivatives. Based on studies of other chlorinated anilines, the following transformations are plausible:

  • Reductive Dechlorination: The cleavage of a C-Cl bond, leading to the formation of monochloro-fluoroaniline isomers.

  • Hydroxylation: The substitution of a chlorine or fluorine atom with a hydroxyl group, forming aminophenol derivatives.

  • Polymerization: The formation of higher molecular weight products through the coupling of reactive intermediates.

Photochemical_Degradation_Pathway This compound This compound Excited State Excited State This compound->Excited State UV Light (hν) Dechlorinated Products Dechlorinated Products Excited State->Dechlorinated Products Reductive Dechlorination Hydroxylated Products Hydroxylated Products Excited State->Hydroxylated Products Hydroxylation Polymerized Products Polymerized Products Excited State->Polymerized Products Polymerization

Caption: Plausible photochemical degradation pathways of this compound.

Experimental Methodologies for Degradation Studies

The elucidation of degradation pathways for compounds like this compound relies on a combination of carefully designed experiments and sophisticated analytical techniques.

Microbial Degradation Studies: A Step-by-Step Protocol

Objective: To isolate and characterize microorganisms capable of degrading this compound and to identify the metabolic intermediates.

Methodology:

  • Enrichment Culture:

    • Collect soil or water samples from a site with a history of contamination with halogenated aromatic compounds.

    • Inoculate a minimal salts medium containing this compound as the sole carbon and energy source with the environmental sample.

    • Incubate under appropriate aerobic or anaerobic conditions.

    • Periodically transfer a small aliquot of the culture to fresh medium to enrich for microorganisms capable of utilizing the target compound.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the enriched culture onto solid minimal medium containing this compound.

    • Isolate individual colonies and purify them by repeated streaking.

  • Degradation Assays:

    • Grow the isolated strains in liquid culture with this compound.

    • Monitor the disappearance of the parent compound over time using High-Performance Liquid Chromatography (HPLC).

    • At various time points, extract the culture medium and cell biomass to analyze for the presence of metabolites.

  • Metabolite Identification:

    • Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the intermediates.[4][5][6][7][8]

    • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of purified metabolites.

Photochemical Degradation Studies: A Protocol Outline

Objective: To determine the rate of photochemical degradation of this compound and to identify the major photoproducts.

Methodology:

  • Sample Preparation:

    • Prepare aqueous solutions of this compound in purified water, and also in natural water samples to assess the effect of dissolved organic matter.

    • Use quartz vessels that are transparent to UV radiation.

  • Irradiation:

    • Expose the samples to a light source that simulates the solar spectrum, such as a xenon arc lamp.

    • Include dark controls to account for any non-photochemical degradation.

  • Analysis:

    • At regular intervals, withdraw aliquots and analyze for the concentration of the parent compound using HPLC.

    • Identify photoproducts using GC-MS and LC-MS.

Data Presentation and Interpretation

The quantitative data obtained from degradation studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Microbial Degradation Data for this compound by an Isolated Bacterial Strain

Time (hours)This compound (mg/L)Metabolite A (mg/L)Metabolite B (mg/L)
010000
2465255
48204015
7251530
96<1210

Conclusion and Future Perspectives

The degradation of this compound in the environment is a complex process governed by both microbial and photochemical mechanisms. While a definitive and complete degradation pathway has yet to be elucidated for this specific compound, a robust and scientifically supported putative pathway can be proposed based on extensive research into its structural analogues.

Future research should focus on the isolation and characterization of microbial consortia and pure strains capable of mineralizing this compound. A deeper understanding of the enzymatic machinery involved, particularly the dioxygenases and monooxygenases responsible for the initial attack and dehalogenation, will be critical for developing effective bioremediation strategies. Furthermore, detailed studies on the photochemical degradation products and their respective toxicities are necessary for a comprehensive environmental risk assessment. The integration of advanced analytical techniques with molecular biology tools will undoubtedly accelerate our understanding of the environmental fate of this and other emerging halogenated aromatic pollutants.

References

Methodological & Application

The Strategic Role of 3,5-Dichloro-2-fluoroaniline in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Process Chemists

Introduction

3,5-Dichloro-2-fluoroaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of advanced agrochemicals. Its specific substitution pattern—featuring two chlorine atoms and a fluorine atom—is not arbitrary. This arrangement provides a unique combination of steric and electronic properties that are leveraged to enhance the biological efficacy, metabolic stability, and target-site binding of the final active ingredients. The chlorine atoms can increase the lipophilicity of the molecule, aiding its penetration through biological membranes, while the fluorine atom often enhances binding affinity and can block sites of metabolic degradation, thereby increasing the compound's persistence and effectiveness.

This document serves as a detailed guide for researchers and development scientists, providing in-depth application notes and validated protocols for the utilization of this compound and structurally related anilines in the synthesis of high-value fungicides and insecticides.

Core Applications & Synthetic Principles

The utility of substituted anilines like this compound is best illustrated through their incorporation into market-leading agrochemicals. Two prominent examples are the fungicide Fluazinam and the insecticide Chlorfluazuron, which showcase the key chemical transformations this intermediate can undergo.

Synthesis of Di-nitroaniline Fungicides: The Case of Fluazinam

Fluazinam is a broad-spectrum protective fungicide used to control soil-borne fungal pathogens.[1] It functions as a mitochondrial uncoupler, disrupting the energy production process in fungal cells.[2] The synthesis of Fluazinam and its analogues involves a key nucleophilic aromatic substitution (SNAr) reaction, where an aniline derivative is coupled with a highly electron-deficient aromatic ring.

Causality of the Synthetic Strategy: The core of this synthesis is the reaction between an amine and an activated aryl halide. The target ring, 2,4-dichloro-3,5-dinitro-trifluorotoluene, is strongly activated towards nucleophilic attack by the presence of multiple electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. A strong base, such as potassium hydroxide, is essential for the reaction. Its role is to deprotonate the aniline's amino group, forming a more potent nucleophile (the anilide anion). This significantly increases the reaction rate and drives the condensation to completion, displacing one of the chlorine atoms on the dinitro-trifluorotoluene ring.

General Synthesis Workflow for Di-nitroaniline Fungicides

G cluster_reactants Reactants A This compound (or related aminopyridine) C Nucleophilic Aromatic Substitution (SNAr) A->C B Activated Aryl Halide (e.g., 2,4-dichloro-3,5-dinitro- benzotrifluoride) B->C D Di-nitroaniline Product (e.g., Fluazinam) C->D Base (e.g., KOH) Aprotic Solvent

Caption: Workflow for Fluazinam-type fungicide synthesis.

Synthesis of Benzoylurea Insecticides: The Case of Chlorfluazuron

Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin biosynthesis.[3] This disruption of the molting process is lethal to insect larvae, particularly of Lepidoptera species.[3] The synthesis of this class of compounds hinges on the formation of a urea linkage, typically by reacting a substituted aniline with a benzoyl isocyanate.

Causality of the Synthetic Strategy: The key step is the addition of the aniline's nucleophilic amine group to the highly electrophilic central carbon of the isocyanate (-N=C=O) group. This reaction is generally high-yielding and proceeds under mild conditions. The 2,6-difluorobenzoyl isocyanate intermediate is itself formed by reacting 2,6-difluorobenzamide with a phosgenating agent.[4][5] The final structure combines the aniline moiety with the fluorinated benzoyl group, both of which are crucial for its insecticidal activity.[6]

General Synthesis Workflow for Benzoylurea Insecticides

G cluster_reactants Reactants A Substituted Aniline Intermediate (derived from 3,5-dichloro pattern) C Urea Linkage Formation (Condensation Reaction) A->C B 2,6-Difluorobenzoyl Isocyanate B->C D Benzoylurea Product (e.g., Chlorfluazuron) C->D Aprotic Solvent (e.g., DMA)

Caption: Workflow for Chlorfluazuron-type insecticide synthesis.

Data Presentation

Table 1: Physicochemical Properties of Key Anilines in Agrochemical Synthesis

Property This compound 3,5-Dichloroaniline
CAS Number 348-64-1 626-43-7[7]
Molecular Formula C₆H₄Cl₂FN C₆H₅Cl₂N[7][8]
Molecular Weight 180.01 g/mol 162.01 g/mol [8]
Appearance (Typically) Off-white to light brown crystalline solid White powder[7]

| Purity | >98% (Typical for synthesis) | >99% (Commercially available)[7] |

Table 2: Overview of Agrochemicals Derived from Substituted Anilines

Agrochemical Class Mode of Action Key Synthetic Transformation
Fluazinam Fungicide Mitochondrial oxidative phosphorylation uncoupler[2] Nucleophilic Aromatic Substitution
Chlorfluazuron Insecticide (IGR) Chitin biosynthesis inhibitor[3] Urea formation via isocyanate addition

| Iprodione Metabolite | Fungicide Metabolite | (Parent compound inhibits triglyceride synthesis) | A primary metabolite is 3,5-dichloroaniline[8][9] |

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Substituted anilines and dinitro-aromatic compounds are toxic and should be handled with care.

Protocol 1: Synthesis of a Fluazinam Analogue via Nucleophilic Aromatic Substitution

This protocol describes a representative synthesis of an N-phenyl heteroarylamine, analogous to the core structure of Fluazinam, via SNAr reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • 2,4-Dichloro-3,5-dinitro-benzotrifluoride (1.05 eq)

  • Potassium hydroxide (85%, 4.0 eq)

  • 2-Methyltetrahydrofuran (solvent)

  • Dilute Hydrochloric Acid

  • Acetonitrile (for HPLC analysis)

  • Deionized Water

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 2 L four-necked reaction flask, add this compound (1.00 mol), 2,4-dichloro-3,5-dinitro-benzotrifluoride (1.05 mol), and 2-methyltetrahydrofuran (300 g).[10]

  • Base Addition: While stirring, carefully add 85% potassium hydroxide (4.0 mol). An exotherm may be observed. Maintain the temperature at 20°C.[10]

  • Reaction: Stir the mixture vigorously at room temperature (20°C) for 4 hours.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To prepare an HPLC sample, take a drop of the reaction mixture, acidify with dilute HCl until pH < 6, and dilute with acetonitrile.[10]

  • Work-up: Upon completion, add deionized water to the reaction mixture to dissolve the potassium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic phase.

  • Solvent Removal: Concentrate the organic phase under reduced pressure using a rotary evaporator at a temperature below 100°C until no more solvent distills.[10]

  • Purification: Add a small amount of water to the residue to induce precipitation/trituration. Collect the solid product by filtration, wash with water, and dry under vacuum at a temperature below 100°C to yield the final product.[10] A molar yield of approximately 98% can be expected based on similar reported syntheses.[10]

Protocol 2: Synthesis of a Benzoylurea Linkage for Insecticide Development

This protocol outlines the condensation reaction between a substituted aniline and a benzoyl isocyanate, which is the cornerstone of synthesizing insecticides like Chlorfluazuron.

Materials and Reagents:

  • 3,5-Dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline (1.0 eq)

  • 2,6-Difluorobenzoyl isocyanate (1.0 eq)

  • N,N-Dimethylacetamide (DMA) (solvent)

Equipment:

  • Jacketed reaction vessel

  • Mechanical stirrer

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Intermediate Dissolution: In a reaction vessel under an inert atmosphere, dissolve the aniline intermediate (e.g., 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline) in anhydrous N,N-Dimethylacetamide (DMA).[4][5]

  • Isocyanate Addition: Slowly add a solution of 2,6-difluorobenzoyl isocyanate in DMA to the aniline solution. The isocyanate is highly reactive, and the addition should be controlled to manage any potential exotherm.

  • Reaction: Stir the mixture at ambient temperature. The reaction is typically rapid. Monitor for completion by TLC or HPLC (usually complete within 1-2 hours).

  • Precipitation: Once the reaction is complete, the product often precipitates directly from the reaction mixture. If not, the product can be precipitated by adding the reaction mixture to a non-solvent like water or hexane.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with water and a suitable organic solvent (e.g., diethyl ether or hexane) to remove residual starting materials and solvent.

  • Drying: Dry the purified product under vacuum to obtain the final benzoylurea insecticide. The yields for this type of condensation are typically very high.

References

The Strategic Application of 3,5-Dichloro-2-fluoroaniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenated anilines, in particular, serve as versatile and highly valuable building blocks for the synthesis of a wide array of pharmacologically active compounds. The specific substitution pattern of halogens on the aniline ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This, in turn, has a direct impact on the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

This technical guide focuses on the application of 3,5-Dichloro-2-fluoroaniline , a uniquely substituted aniline, in the synthesis of novel kinase inhibitors. The presence of two chlorine atoms and a fluorine atom at the 2-position of the aniline ring offers a distinct combination of steric and electronic properties. These features can be strategically exploited to achieve high potency and selectivity for target kinases, which are a critical class of enzymes often dysregulated in cancer and other diseases.

This document will provide a comprehensive overview of the synthetic utility of this compound, complete with a detailed experimental protocol for the synthesis of a representative kinase inhibitor. The causality behind experimental choices will be elucidated, and the underlying chemical principles will be supported by authoritative references.

Core Compound Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in synthesis.

PropertyValue
CAS Number 2729-34-2[1]
Molecular Formula C₆H₄Cl₂FN[1]
Molecular Weight 180.01 g/mol [1]
Appearance Off-white to light brown crystalline solid
Melting Point 45-48 °C
Boiling Point 235-237 °C
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, methanol, dichloromethane); sparingly soluble in water.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The primary application of this compound in pharmaceutical synthesis is as a key building block for creating complex heterocyclic molecules, many of which are designed as kinase inhibitors. The general strategy involves the coupling of the aniline with a suitable heterocyclic core, often through a nucleophilic aromatic substitution (SNAr) reaction.

The following workflow illustrates a representative synthesis of a novel kinase inhibitor scaffold, demonstrating the utility of this compound.

G cluster_0 Synthesis Workflow A This compound C Intermediate A (SNA_r Product) A->C SNA_r Reaction B 4,6-Dichloro-2-(methylthio)pyrimidine B->C D Oxidation C->D m-CPBA E Final Product (Kinase Inhibitor Analog) D->E Amidation F Biological Evaluation E->F Kinase Assays

Caption: A generalized workflow for the synthesis of a kinase inhibitor utilizing this compound.

Experimental Protocol: Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor

This protocol details a plausible, multi-step synthesis of a novel kinase inhibitor analog, starting from this compound. The chosen heterocyclic partner, 4,6-dichloro-2-(methylthio)pyrimidine, is a common building block in the synthesis of various kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction:

Rationale: The electron-withdrawing pyrimidine ring activates the chlorine atoms towards nucleophilic attack by the amino group of the aniline. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • 4,6-Dichloro-2-(methylthio)pyrimidine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • 2-Propanol (or another suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a solution of this compound in 2-propanol, add 4,6-dichloro-2-(methylthio)pyrimidine and DIPEA.

  • Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography.

Step 2: Oxidation of the Thioether

Reaction:

Rationale: The thioether is oxidized to a sulfone. The resulting methylsulfonyl group is a good leaving group, which can be displaced in a subsequent SNAr reaction to introduce further diversity into the molecule. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.

Materials:

  • 6-Chloro-N-(3,5-dichloro-2-fluorophenyl)-2-(methylthio)pyrimidin-4-amine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the starting material in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Introduction of a Solubilizing Group via SNAr

Reaction:

Rationale: The methylsulfonyl group is displaced by a nucleophilic amine, in this case, morpholine. This moiety is often introduced into kinase inhibitors to improve solubility and pharmacokinetic properties.

Materials:

  • 6-Chloro-N-(3,5-dichloro-2-fluorophenyl)-2-(methylsulfonyl)pyrimidin-4-amine (1.0 eq)

  • Morpholine (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Heating mantle

Procedure:

  • Dissolve the starting material in DMSO.

  • Add morpholine to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final product.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its unique substitution pattern provides a handle for medicinal chemists to fine-tune the properties of drug candidates. The representative synthesis of a novel kinase inhibitor outlined in this guide demonstrates a practical and efficient workflow for the utilization of this important starting material. The principles and protocols described herein can be adapted and applied to the synthesis of a wide range of other pharmaceutical targets.

References

Application Notes & Protocols: 3,5-Dichloro-2-fluoroaniline as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-2-fluoroaniline is a highly functionalized aromatic amine that serves as a pivotal starting material in the synthesis of diverse heterocyclic compounds. The strategic placement of its substituents—two chlorine atoms providing sites for cross-coupling reactions and a fluorine atom to enhance metabolic stability and modulate electronic properties—makes it an invaluable synthon in medicinal chemistry and drug development.[1][2] The unique substitution pattern offers chemists precise control over subsequent synthetic transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of its application in constructing key heterocyclic scaffolds, including quinolines and benzimidazoles, and its utility in palladium-catalyzed functionalization, complete with detailed, field-proven protocols for researchers and drug development professionals.

Physicochemical and Safety Data

A comprehensive understanding of the reactant's properties is paramount for both safety and experimental success.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 827-85-0
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 179.01 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 45-49 °C
Boiling Point 98-100 °C at 10 mmHg
Solubility Insoluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.

Table 2: Hazard and Safety Information

CategoryHazard Information
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4][5]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4][5]
Personal Protective Equipment (PPE) Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

Application I: Synthesis of Substituted Quinolines via Gould-Jacobs Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly antimalarials and antibacterials.[6][7] The Gould-Jacobs reaction provides a reliable method for constructing the quinoline core from an aniline derivative. The process begins with the condensation of the aniline with a malonic acid derivative, followed by thermal cyclization and subsequent saponification/decarboxylation.

Protocol 1: Synthesis of 5,7-Dichloro-8-fluoro-4-hydroxyquinoline

This protocol outlines the synthesis of a key quinoline intermediate from this compound. The high temperature required for the cyclization step is a critical parameter, driven by the need to overcome the activation energy for the intramolecular aromatic substitution. Diphenyl ether is used as a high-boiling, inert solvent to achieve the necessary temperature.[8][9]

Materials:

  • This compound (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)

  • Diphenyl ether (solvent)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Reaction flask with reflux condenser, heating mantle, and magnetic stirrer

Experimental Procedure:

  • Condensation: In a 250 mL round-bottom flask, combine this compound (17.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol). Heat the mixture to 120-130°C with stirring for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the flask containing the resulting adduct, add 100 mL of diphenyl ether. Equip the flask with a reflux condenser and heat the mixture to 250-260°C under a nitrogen atmosphere for 1.5 hours. The formation of the cyclized ethyl ester will occur.

  • Hydrolysis (Saponification): Cool the reaction mixture to below 100°C. Carefully add 100 mL of 10% aqueous sodium hydroxide solution. Reheat the mixture to reflux and stir vigorously for 1 hour to hydrolyze the ester.

  • Isolation of Intermediate Acid: Cool the biphasic mixture. Separate the aqueous layer and wash the organic layer with a small amount of 5% NaOH solution. Combine the aqueous layers and acidify to pH ~2 with concentrated HCl. The 5,7-dichloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Filter the solid, wash with water, and dry.

  • Decarboxylation: Place the dried carboxylic acid intermediate in a flask with diphenyl ether and heat to 250-260°C until carbon dioxide evolution ceases (typically 1-2 hours).

  • Purification: Cool the mixture. The product, 5,7-dichloro-8-fluoro-4-hydroxyquinoline, will precipitate. Dilute the mixture with hexane to facilitate further precipitation. Filter the solid, wash thoroughly with hexane or petroleum ether to remove the diphenyl ether, and dry under vacuum.[9] The product can be recrystallized from ethanol if necessary.

G cluster_workflow Workflow: Quinolone Synthesis A 1. Condensation This compound + EMME (120-130°C, 2h) B 2. Thermal Cyclization Add Diphenyl Ether (250-260°C, 1.5h) A->B C 3. Saponification Add 10% NaOH (aq) (Reflux, 1h) B->C D 4. Acidification & Isolation Add conc. HCl to pH 2 Filter solid C->D E 5. Decarboxylation Heat in Diphenyl Ether (250-260°C, 1-2h) D->E F 6. Purification Cool, add Hexane, Filter Wash and Dry E->F G Final Product 5,7-Dichloro-8-fluoro-4-hydroxyquinoline F->G

Caption: Gould-Jacobs reaction workflow for quinoline synthesis.

Application II: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of drugs used as proton-pump inhibitors, anthelmintics, and anticancer agents.[10][11] A common synthetic route involves the condensation of an ortho-phenylenediamine with an aldehyde. This protocol adapts the process for an aniline starting material, proceeding through a one-pot, two-step sequence involving nitration followed by reductive cyclization.

Protocol 2: One-Pot Synthesis of 4,6-Dichloro-7-fluoro-2-aryl-1H-benzimidazole

This procedure leverages the directing effects of the existing substituents to install a nitro group ortho to the amine, which is then reduced in situ to form the required diamine intermediate. This diamine is not isolated but immediately cyclized with an aromatic aldehyde. The choice of iron powder and acetic acid for the reduction is a classic, cost-effective method that works well for nitro group reductions in the presence of other sensitive functionalities.[12]

Materials:

  • This compound (1.0 eq)

  • Nitrating mixture (HNO₃/H₂SO₄)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Iron powder (Fe) (5.0 eq)

  • Glacial acetic acid (solvent)

  • Ethanol

  • Reaction flask, dropping funnel, heating mantle, and magnetic stirrer

Experimental Procedure:

  • Nitration: Dissolve this compound (17.9 g, 0.1 mol) in 50 mL of concentrated sulfuric acid, cooling the mixture in an ice bath to 0-5°C. Slowly add a pre-cooled nitrating mixture (6.5 mL conc. HNO₃ in 20 mL conc. H₂SO₄) dropwise, ensuring the temperature does not exceed 10°C. Stir for 1 hour at 0-5°C.

  • In Situ Reduction: To the same flask, cautiously add 150 mL of glacial acetic acid. Then, add iron powder (28.0 g, 0.5 mol) portion-wise, controlling the exothermic reaction by adjusting the addition rate and external cooling. After the addition is complete, heat the mixture to 80-90°C for 2 hours to ensure complete reduction of the nitro group to the ortho-phenylenediamine intermediate.

  • Cyclization: Cool the mixture to ~60°C. Add the desired aromatic aldehyde (e.g., benzaldehyde, 11.7 g, 0.11 mol) to the reaction mixture. Heat the mixture to reflux (~118°C) for 4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice. Neutralize the solution with a concentrated ammonium hydroxide solution to pH 7-8. The crude benzimidazole will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the solid under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

G cluster_workflow Workflow: One-Pot Benzimidazole Synthesis A 1. Nitration Aniline in H₂SO₄, add HNO₃ (0-5°C, 1h) B 2. In Situ Reduction Add Acetic Acid, then Fe powder (80-90°C, 2h) A->B C 3. Cyclization Add Ar-CHO (Reflux, 4h) B->C D 4. Work-up Pour into ice, Neutralize with NH₄OH C->D E 5. Isolation Filter, Wash with H₂O, Dry D->E F Final Product Substituted Benzimidazole E->F

Caption: One-pot workflow for benzimidazole synthesis from aniline.

Application III: Palladium-Catalyzed Suzuki Cross-Coupling

The two chlorine atoms on the this compound scaffold are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl substituents, dramatically increasing molecular complexity. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.[13][14][15]

Protocol 3: Regioselective Suzuki Coupling at the C5-Position

This protocol describes a method for the regioselective Suzuki coupling, preferentially targeting the C5-chloro position, which is sterically more accessible than the C3-position adjacent to the fluorine atom. Using a bulky phosphine ligand can enhance this selectivity.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (10:1 mixture)

  • Schlenk flask, nitrogen/argon line, heating mantle, and magnetic stirrer

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.79 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), potassium phosphate (6.36 g, 30 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), and SPhos (164 mg, 0.4 mmol).

  • Degassing: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (20 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by GC-MS or TLC to check for the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the mono-arylated product.

G cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Trans Transmetalation Complex OxAdd->Trans Ar'-B(OH)₂ Base RedEl Reductive Elimination Complex Trans->RedEl RedEl->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki cross-coupling.[16]

References

Application Note: A Validated RP-HPLC Method for the Quantification of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Dichloro-2-fluoroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for quality control and purity assessment in research and drug development settings. The protocol is established on a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a substituted aromatic amine whose purity is critical for the efficacy and safety of downstream products. The presence of structural isomers and process-related impurities necessitates a reliable analytical method to ensure its quality. High-performance liquid chromatography (HPLC) is a preferred technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

The challenge in analyzing polar, halogenated anilines lies in achieving adequate retention on conventional reversed-phase columns while maintaining sharp, symmetrical peaks.[6] This method addresses this by optimizing the mobile phase composition and employing a modern, high-purity silica C18 column, ensuring reproducible and reliable results.

Experimental Methodology

Instrumentation and Equipment
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS ChemStation Edition (or equivalent).

  • Analytical Balance: Mettler Toledo XPE205 (or equivalent).

  • pH Meter: Calibrated laboratory-grade pH meter.

  • Ultrasonic Bath: For solvent degassing.

Chemicals and Reagents
  • This compound Reference Standard: Purity ≥99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system).

  • Phosphoric Acid (H₃PO₄): ACS grade, 85%.

Chromatographic Conditions

The selection of a C18 column is based on its widespread availability and proven effectiveness for separating a broad range of non-polar to moderately polar compounds.[7][8] Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. A small amount of phosphoric acid is added to the aqueous phase to buffer the pH and suppress the ionization of the aniline's amino group, which is critical for achieving a symmetrical peak shape and stable retention time.[9][10]

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35, v/v) with 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes

Rationale for Detection Wavelength: Dichloroanilines typically exhibit strong UV absorbance between 240 and 250 nm.[11] A wavelength of 245 nm was selected to provide high sensitivity for the analyte.

Protocols

Standard and Sample Preparation

Diluent Selection: A mixture of Acetonitrile:Water (65:35, v/v) was chosen as the diluent to ensure the analyte remains fully dissolved and to match the mobile phase composition, thereby preventing peak distortion.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Working Standard Solutions (for Linearity): Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.

Sample Solution (Nominal Concentration 100 µg/mL):

  • Accurately weigh an amount of the sample equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Follow steps 3-5 from the Standard Stock Solution preparation.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample preparation to final data analysis.

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Prep_Standard Prepare Standard (1000 µg/mL Stock) Inject_Std Inject Standard Prep_Standard->Inject_Std Prep_Sample Prepare Sample (Nominal 100 µg/mL) Inject_Sample Inject Sample Prep_Sample->Inject_Sample Prep_Mobile Prepare Mobile Phase (ACN:H2O, 65:35) Equilibrate Equilibrate HPLC System (30 min) Prep_Mobile->Equilibrate Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, establishing its suitability for its intended purpose.[1][2][12]

Specificity

Specificity was demonstrated by injecting a blank (diluent) and a standard solution. The chromatogram of the blank showed no interfering peaks at the retention time of the this compound peak (approximately 4.5 minutes), confirming the method's specificity.

Linearity

Linearity was evaluated across a concentration range of 1 µg/mL to 150 µg/mL (representing 1% to 150% of the nominal test concentration). The peak area response was plotted against the concentration, and a linear regression analysis was performed.

ParameterResultAcceptance Criteria
Concentration Range 1 - 150 µg/mLN/A
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Minimal (near zero)Report
Accuracy

Accuracy was determined by analyzing samples spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.8%98.0% - 102.0%
100% 100.5%0.5%98.0% - 102.0%
120% 101.1%0.6%98.0% - 102.0%
Precision

Repeatability (Intra-day Precision): Six replicate injections of a 100 µg/mL standard solution were made on the same day.

Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability 0.45%% RSD ≤ 1.0%
Intermediate Precision 0.78%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

ParameterResult
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters. The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations.

Parameter VariedVariationObservation
Flow Rate ± 0.1 mL/minRetention time shift, resolution maintained.
Column Temperature ± 2 °CMinor retention time shift, peak shape stable.
Mobile Phase % ACN ± 2%Significant retention time shift, but separation achieved.
Validation Parameter Interdependence

The following diagram illustrates how different validation parameters are interconnected, forming a self-validating system as required for trustworthy analytical protocols.

G Specificity Specificity Linearity Linearity Specificity->Linearity Ensures true response Accuracy Accuracy Linearity->Accuracy Defines Precision Precision Linearity->Precision Evaluated over Range Range Linearity->Range Establishes Precision->Accuracy Prerequisite for Range->Accuracy Confirms within Range->Precision Confirms within LOQ LOQ LOQ->Linearity Lower limit of

Caption: Interrelationship of core HPLC method validation parameters.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, and reliable. The validation results confirm that the method is specific, linear, accurate, precise, and robust for its intended application in quality control environments. The straightforward mobile phase and common C18 column make this method easily transferable to other laboratories.

References

Applikations- und Protokollhandbuch: Derivatisierung von 3,5-Dichlor-2-fluoranilin für analytische Zwecke

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Gemini, Leitender Applikationswissenschaftler Datum: 7. Januar 2026 Version: 1.0

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 3,5-Dichlor-2-fluoranilin, einer wichtigen chemischen Zwischenstufe in der Pharma- und Agrochemieindustrie. Die direkte Analyse dieser Verbindung mittels Standardchromatographieverfahren ist aufgrund ihrer Polarität und potenziell geringen Flüchtigkeit oft problematisch. Die hier beschriebenen Protokolle zur N-Acetylierung und N-Acylierung mit fluorierten Anhydriden wandeln das Anilin in stabilere, flüchtigere und chromatographisch besser handhabbare Derivate um. Dies ermöglicht eine robuste und empfindliche Quantifizierung mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und Qualitätskontrolle und soll als umfassende Ressource für die Methodenentwicklung und Routineanalytik dienen.

Einleitung und wissenschaftlicher Hintergrund

3,5-Dichlor-2-fluoranilin ist ein substituiertes Anilin, dessen analytische Bestimmung für die Prozesskontrolle, Metabolismusstudien und die Umweltüberwachung von entscheidender Bedeutung ist. Die primäre Aminogruppe verleiht dem Molekül eine hohe Polarität, was zu unerwünschten Wechselwirkungen mit der stationären Phase in der Gaschromatographie führen kann. Dies äußert sich oft in Form von Peak-Tailing und schlechter Reproduzierbarkeit. In der HPLC kann die Verbindung, abhängig von der Matrix, eine unzureichende Retention auf Umkehrphasen (Reversed-Phase, RP) aufweisen und es fehlt ihr an einem starken Chromophor für eine empfindliche UV-Detektion.

Die chemische Derivatisierung überwindet diese Hürden, indem die polare N-H-Bindung der Aminogruppe durch eine weniger polare funktionelle Gruppe ersetzt wird. Dieser Prozess verfolgt mehrere Ziele:

  • Verbesserung der Flüchtigkeit und thermischen Stabilität: Essentiell für eine zuverlässige GC-Analyse.[1]

  • Reduzierung der Polarität: Minimiert Peak-Tailing und verbessert die chromatographische Peakform.

  • Erhöhung der Detektorempfindlichkeit: Einführung von funktionellen Gruppen, die eine starke Reaktion in spezifischen Detektoren hervorrufen (z. B. elektronenaffine Gruppen für den Elektroneneinfangdetektor (ECD) oder große, ionisierbare Gruppen für die Massenspektrometrie).

  • Verbesserung der chromatographischen Trennung: Modifikation der chemischen Eigenschaften zur besseren Auftrennung von strukturähnlichen Analyten.

Die Elektronen-ziehenden Eigenschaften der Chlor- und Fluor-Substituenten am Phenylring des 3,5-Dichlor-2-fluoranilins reduzieren die Nukleophilie der Aminogruppe. Dies muss bei der Wahl der Derivatisierungsreagenzien und Reaktionsbedingungen berücksichtigt werden, da möglicherweise energischere Bedingungen im Vergleich zu unsubstituiertem Anilin erforderlich sind.

Auswahl der Derivatisierungsstrategie

Für primäre aromatische Amine wie 3,5-Dichlor-2-fluoranilin ist die Acylierung die am weitesten verbreitete und robusteste Derivatisierungsstrategie. Hierbei wird der Wasserstoff der Aminogruppe durch eine Acylgruppe (R-C=O) ersetzt, wodurch ein stabiles Amid entsteht.

Abbildung 1: Konzept der Acylierungs-Derivatisierung zur Verbesserung der analytischen Eigenschaften.

Zwei Haupttypen von Acylierungsreagenzien werden in den folgenden Protokollen detailliert beschrieben:

DerivatisierungsreagenzVorteileNachteileGeeignete Analyse
Essigsäureanhydrid Kostengünstig, leicht verfügbar, bildet stabile Acetamide.Erfordert oft basische Katalysatoren; saure Nebenprodukte müssen möglicherweise neutralisiert werden.GC-MS, HPLC-UV
Fluorierte Anhydride (z.B., HFBA) Bilden hochgradig elektronenaffine Derivate, was die Empfindlichkeit im GC-ECD und GC-MS (NCI) drastisch erhöht; sehr reaktiv.[2]Teurer; die hohe Flüchtigkeit der Derivate kann bei sehr kleinen Molekülen zu Verlusten führen.GC-MS, GC-ECD

Experimentelle Protokolle

Sicherheitsvorkehrungen

Vorsicht: 3,5-Dichlor-2-fluoranilin und seine Analoga sind als gesundheitsschädlich beim Verschlucken, bei Hautkontakt und beim Einatmen eingestuft.[3][4][5][6] Sie können Hautreizungen, schwere Augenschäden und Reizungen der Atemwege verursachen.[2] Alle Arbeiten müssen in einem gut funktionierenden Abzug durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe. Entsorgen Sie alle Abfälle gemäß den örtlichen Vorschriften.

Protokoll 1: N-Acetylierung mit Essigsäureanhydrid für die GC-MS- und HPLC-Analyse

Dieses Protokoll beschreibt die Bildung von N-(3,5-Dichlor-2-fluorphenyl)acetamid. Die Reaktion wird durch einen basischen Katalysator wie Pyridin oder durch ein Acetatpuffer-System erleichtert.

Reagenzien und Materialien:

  • 3,5-Dichlor-2-fluoranilin (Analysenrein)

  • Essigsäureanhydrid (≥99%)

  • Pyridin (wasserfrei) oder Natriumacetat

  • Geeignetes organisches Lösungsmittel (z.B. Toluol, Ethylacetat, Acetonitril)

  • Salzsäure (HCl), 1 M

  • Natriumhydrogencarbonat (NaHCO₃), gesättigte Lösung

  • Wasser (HPLC-Qualität)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • Vortexmischer

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge von 3,5-Dichlor-2-fluoranilin in Toluol, um eine Stammlösung von z.B. 1 mg/mL zu erhalten.

  • Reaktionsansatz: Geben Sie 100 µL der Anilin-Stammlösung in ein Reaktionsgefäß. Fügen Sie 100 µL Pyridin (als Katalysator und Säurefänger) hinzu.

  • Zugabe des Reagenzes: Fügen Sie 50 µL Essigsäureanhydrid zum Reaktionsgemisch hinzu.

  • Reaktion: Verschließen Sie das Gefäß fest und mischen Sie es kurz auf einem Vortexmischer. Erhitzen Sie das Gemisch für 60 Minuten bei 70 °C. Die leicht reduzierte Reaktivität des Anilins aufgrund der elektronenziehenden Halogene macht eine moderate Erwärmung notwendig, um eine vollständige Umsetzung zu gewährleisten.

  • Aufarbeitung: Kühlen Sie das Reaktionsgemisch auf Raumtemperatur ab.

    • Fügen Sie 1 mL 1 M HCl hinzu, um überschüssiges Pyridin zu neutralisieren. Mischen Sie kräftig.

    • Fügen Sie 1 mL Ethylacetat hinzu, um das Derivat zu extrahieren. Mischen Sie erneut kräftig und lassen Sie die Phasen sich trennen.

    • Überführen Sie die obere organische Phase in ein sauberes Gefäß.

    • Waschen Sie die organische Phase mit 1 mL gesättigter NaHCO₃-Lösung und anschließend mit 1 mL Wasser, um restliche Säure zu entfernen.

    • Trocknen Sie die organische Phase über einer kleinen Menge wasserfreiem Natriumsulfat.

  • Analyse: Überführen Sie den getrockneten Extrakt in ein GC- oder HPLC-Vial für die Analyse.

Abbildung 2: Workflow für die N-Acetylierung von 3,5-Dichlor-2-fluoranilin.

Protokoll 2: Acylierung mit Heptafluorbutyrylanhydrid (HFBA) für die GC-MS-Analyse

Dieses Protokoll ist optimiert für die Spurenanalyse und nutzt die hohe Reaktivität und die elektronenaffinen Eigenschaften von HFBA zur Erzeugung eines hochempfindlichen Derivats.[2]

Reagenzien und Materialien:

  • 3,5-Dichlor-2-fluoranilin (Analysenrein)

  • Heptafluorbutyrylanhydrid (HFBA)

  • Ethylacetat (GC-Qualität)

  • Stickstoff-Evaporator

  • Heizblock oder Wasserbad

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Bereiten Sie eine Probelösung in einem geeigneten Lösungsmittel vor (z.B. 100 µL einer Extraktlösung). Trocknen Sie die Lösung unter einem sanften Stickstoffstrom vollständig ein.

  • Reaktionsansatz: Geben Sie 50 µL Ethylacetat und 50 µL HFBA zum trockenen Rückstand.[2]

  • Reaktion: Verschließen Sie das Gefäß sofort und fest. Erhitzen Sie das Gemisch für 30 Minuten bei 70 °C.[2]

  • Aufarbeitung: Kühlen Sie das Reaktionsgemisch auf Raumtemperatur ab. Trocknen Sie die Lösung erneut unter Stickstoff ein, um überschüssiges Reagenz und Säurenebenprodukte zu entfernen.

  • Analyse: Rekonstituieren Sie den Rückstand in einem definierten Volumen (z.B. 100 µL) Ethylacetat oder Isooctan.[2] Die Probe ist nun bereit für die GC-MS-Analyse.

Analytische Methoden

Die folgenden Parameter dienen als Ausgangspunkt für die Methodenentwicklung und sollten für das spezifische Gerät und die Anwendung optimiert werden.

GC-MS-Analyse des N-Acetylderivats
ParameterEmpfohlener WertBegründung
GC-Säule DB-5ms, 30 m x 0.25 mm ID, 0.25 µm FilmdickeStandard-Säule mit geringer Polarität, gut geeignet für eine breite Palette von Analyten.
Injektor Splitless, 250 °CMaximiert die Übertragung des Analyten auf die Säule für hohe Empfindlichkeit.
Trägergas Helium, konst. Fluss 1.0 mL/minInertgas mit guter chromatographischer Effizienz.
Ofenprogramm Start bei 70 °C (1 min), dann 10 °C/min bis 280 °C (5 min halten)Ein Standard-Temperaturprogramm, das eine gute Trennung von Verunreinigungen und dem Derivat ermöglicht.
MS-Transferline 280 °CVerhindert die Kondensation des Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle Elektronenstoßionisation (EI), 70 eV, 230 °CStandard-Ionisationsmethode, die reproduzierbare und bibliotheksvergleichbare Massenspektren erzeugt.
MS-Modus Full Scan (m/z 50-400) für Identifizierung; Selected Ion Monitoring (SIM) für QuantifizierungFull Scan zur Bestätigung der Struktur, SIM für maximale Empfindlichkeit bei der Quantifizierung.
Erwartete Ionen N-Acetylderivat: Molpeak (M⁺) und charakteristische Fragmente (z.B. Verlust von Keten, -CH₂CO).
HPLC-UV-Analyse des N-Acetylderivats
ParameterEmpfohlener WertBegründung
HPLC-Säule C18-Umkehrphase, 150 mm x 4.6 mm, 5 µm PartikelgrößeStandard für die Trennung von Molekülen mit mittlerer Polarität.
Mobile Phase Isokratisch: Acetonitril : Wasser (60:40, v/v)Bietet eine gute Retention und Elution für das acetylierte Derivat.[5]
Flussrate 1.0 mL/minStandardflussrate für eine 4.6 mm ID-Säule.
Säulentemperatur 30 °CSorgt für stabile Retentionszeiten und bessere Peakformen.
Injektionsvolumen 10 µL
UV-Detektion 254 nmEine gängige Wellenlänge für aromatische Verbindungen. Die optimale Wellenlänge sollte durch Aufnahme eines UV-Spektrums des Derivats bestimmt werden.

Validierung und Qualitätskontrolle

Für eine vertrauenswürdige analytische Methode sind folgende Schritte unerlässlich:

  • Linearität: Erstellen Sie eine Kalibrierkurve mit mindestens fünf Konzentrationspunkten, um den Arbeitsbereich der Methode zu definieren.

  • Präzision und Richtigkeit: Analysieren Sie aufgestockte Proben auf verschiedenen Konzentrationsniveaus (niedrig, mittel, hoch), um die Wiederholbarkeit und die Wiederfindungsrate zu bestimmen.

  • Bestimmungsgrenze (LOQ): Ermitteln Sie die niedrigste Konzentration, die mit akzeptabler Präzision und Richtigkeit quantifiziert werden kann.

  • Spezifität: Analysieren Sie Matrix-Leerproben, um sicherzustellen, dass keine endogenen Komponenten mit dem Analytenpeak koeluieren.

Fehlerbehebung

ProblemMögliche UrsacheLösungsvorschlag
Unvollständige Derivatisierung Zu niedrige Reaktionstemperatur/-zeit; Reagenz abgebaut; inaktive Aminogruppe.Erhöhen Sie die Reaktionstemperatur auf 80-90 °C oder verlängern Sie die Zeit. Verwenden Sie frisch geöffnetes Anhydrid. Erwägen Sie einen stärkeren Katalysator.
Starkes Peak-Tailing (GC) Aktive Stellen im Injektorliner oder auf der Säule; unvollständige Derivatisierung.Verwenden Sie einen deaktivierten Injektorliner. Konditionieren Sie die Säule. Überprüfen Sie die Vollständigkeit der Derivatisierung.
Geringe Wiederfindung Verluste während der Extraktion/Aufarbeitung; Adsorption an Glasoberflächen.Optimieren Sie den pH-Wert bei der Extraktion. Silanisieren Sie die verwendeten Glasgefäße.
Variable Ergebnisse Feuchtigkeit im System; ungenaue Pipettierschritte.Verwenden Sie wasserfreie Lösungsmittel und Reagenzien. Überprüfen Sie die Kalibrierung der Pipetten.

Referenzen

  • BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Merck KGaA. (2025). SAFETY DATA SHEET - 2,5-Dichloroaniline. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Chloro-2-fluoroaniline. Fisher Scientific. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloro-5-fluoroaniline. Fisher Scientific. Verfügbar unter: --INVALID-LINK--

  • Central Drug House (P) Ltd. (n.d.). 3,5-DIFLUORO ANILINE CAS No 372-39-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Verfügbar unter: --INVALID-LINK--

  • Chemcas. (2016). 3,5-Dichloro-2,4-difluoroaniline Safety Data Sheet. Chemcas. Verfügbar unter: --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--

  • Das, A. R., et al. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology. Verfügbar unter: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--

References

Application Note: A Robust Protocol for the N-Alkylation of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated halogenated anilines are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for synthesizing a broad spectrum of high-value compounds.[1][2] This document provides a comprehensive, field-proven protocol for the N-alkylation of 3,5-dichloro-2-fluoroaniline. The protocol addresses the inherent challenge posed by the reduced nucleophilicity of the aniline's amino group, a direct consequence of the strong electron-withdrawing effects of its halogen substituents.[3][4] We detail a classical nucleophilic substitution approach using alkyl halides, offering a reliable and adaptable method for laboratory-scale synthesis. The causality behind reagent selection, reaction setup, safety precautions, and product validation are thoroughly explained to ensure reproducibility and success.

Scientific Rationale and Mechanistic Overview

The N-alkylation of anilines is a cornerstone transformation in organic synthesis. The target substrate, this compound, presents a specific challenge: the fluorine and chlorine atoms inductively withdraw electron density from the aromatic ring, which in turn significantly decreases the nucleophilic character of the nitrogen atom. This makes the lone pair on the nitrogen less available to attack an electrophilic carbon center.

To overcome this electronic deactivation, the reaction is typically performed in the presence of a base. The base deprotonates the aniline, generating a more potent nucleophile, the anilide anion. This anion then readily participates in a classical bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[5]

Key Experimental Choices:

  • Base Selection: A moderately strong, non-nucleophilic base is ideal. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and efficient choice. For less reactive alkyl halides or more deactivated anilines, a stronger base like sodium hydride (NaH) can be employed, which irreversibly deprotonates the aniline.[3]

  • Solvent System: A polar aprotic solvent is required to dissolve the reactants and stabilize the charged intermediate of the SN2 transition state without interfering with the nucleophile. Dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices due to their high dielectric constants and ability to solvate cations, leaving the anilide anion more reactive.[5][6]

  • Alkylating Agent: Alkyl halides are common electrophiles. The reactivity order is I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability for this transformation.

Detailed Experimental Protocol: N-Ethylation Example

This protocol details the N-ethylation of this compound using bromoethane. The principles can be adapted for other primary and secondary alkyl halides.

Materials and Equipment
  • Reagents:

    • This compound

    • Bromoethane

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser with gas inlet/outlet

    • Inert gas supply (Nitrogen or Argon) with bubbler

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a dry two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Place the apparatus under an inert atmosphere of nitrogen or argon. This is crucial to prevent moisture, which can quench the base and anilide.[3]

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add finely powdered anhydrous potassium carbonate (2.5 eq). The large excess ensures complete deprotonation and drives the reaction forward.

    • Add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aniline).

  • N-Alkylation Reaction:

    • Stir the suspension vigorously at room temperature for 20-30 minutes.

    • Slowly add bromoethane (1.2 eq) to the mixture via syringe.

    • Heat the reaction mixture to 60-70 °C and maintain stirring.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aniline. The reaction typically takes 6-12 hours.[3]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic solution sequentially with water (3x) to remove DMF, followed by a final wash with brine to remove residual water.[3]

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by silica gel column chromatography.[1][7]

    • A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc in hexanes), is effective for separating the product from any unreacted starting material and potential dialkylated byproducts.

    • Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield the pure N-alkylated product.

Quantitative Data Summary

The following table provides representative quantities for a typical lab-scale reaction.

ParameterReagent/ConditionMolar Eq.Amount (for 10 mmol scale)Notes
Substrate This compound1.01.78 gStarting material.
Alkylating Agent Bromoethane1.21.31 g (0.89 mL)A slight excess improves reaction rate.
Base Potassium Carbonate (K₂CO₃)2.53.45 gMust be anhydrous and finely powdered.
Solvent Anhydrous DMF-50 mLEnsures all reactants are solvated.
Temperature Reaction Temperature-60-70 °CBalances reaction rate and solvent evaporation.
Time Reaction Duration-6-12 hMonitor by TLC for completion.
Yield Expected Product Yield-75-90%Yields vary based on alkyl halide and purity.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol from setup to final product characterization.

G cluster_prep Preparation cluster_workup Isolation & Purification cluster_analysis Validation reagents 1. Prepare Reagents (Aniline, Base, Solvent, Alkyl Halide) setup 2. Assemble Dry Glassware (Under Inert Atmosphere) reagents->setup addition 3. Add Aniline, Solvent, Base alkylation 4. Add Alkyl Halide & Heat (Monitor by TLC/LC-MS) addition->alkylation workup 5. Aqueous Workup (Filter, Extract, Wash, Dry) purify 6. Column Chromatography workup->purify product Pure N-Alkylated Product purify->product analysis 7. Characterization (NMR, MS, FT-IR) product->analysis

Caption: General workflow for the N-alkylation of this compound.

Product Characterization and Validation

To ensure the integrity of the synthesis, the identity and purity of the final compound must be rigorously confirmed using standard spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation.

    • ¹H NMR: Expect the disappearance of the broad N-H proton signal from the starting aniline. New signals corresponding to the protons of the added alkyl group will appear (e.g., a quartet for -CH₂- and a triplet for -CH₃ in an ethyl group). A downfield shift of the aromatic protons adjacent to the nitrogen may also be observed.[8]

    • ¹³C NMR: The appearance of new signals in the aliphatic region confirms the presence of the alkyl group. Shifts in the aromatic carbon signals, particularly the carbon directly bonded to the nitrogen, will also be evident.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized product. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of the N-alkylated aniline.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the functional group transformation. The characteristic N-H stretching bands (typically two sharp peaks around 3300-3500 cm⁻¹) of the primary aniline will be absent in the product spectrum, which will instead be dominated by C-H and aromatic stretching vibrations.[8]

Critical Safety Precautions

Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[11][12]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[11]

  • Reagent Handling:

    • This compound: This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. Avoid creating dust.[11]

    • Alkyl Halides: Many alkylating agents are toxic, volatile, and potential mutagens. Handle with extreme care and avoid skin contact or inhalation.[5]

    • Solvents: DMF is a skin-absorbable solvent. Avoid contact.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to your institution's environmental health and safety guidelines.[11]

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Dichloro-2-fluoroaniline in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] this compound emerges as a particularly valuable building block, offering a unique combination of features: a nucleophilic aniline group for further functionalization, two chlorine atoms at distinct positions for selective cross-coupling reactions, and a fluorine atom which can modulate the pKa of the aniline and influence metabolic stability.[1][3] The derivatization of this scaffold, particularly through carbon-carbon bond formation, is crucial for the synthesis of novel chemical entities with potential therapeutic applications in areas such as oncology and inflammatory diseases.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[5][6][7][8] This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions to this compound, addressing the specific challenges posed by this sterically hindered and electronically deactivated substrate.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any catalytic process. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[9][10][11] The cycle comprises three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the this compound, forming a Pd(II) intermediate.[10][12] This step is often rate-limiting, particularly with less reactive aryl chlorides.[13]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center, displacing the halide.[10][14]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[10][12]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')_2 + Base PdII_Diaryl Ar-Pd(II)L_n-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R ArX This compound (Ar-X) Boronic Boronic Acid/Ester (R-B(OR')_2) caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Model Protocol for Mono-Arylation of this compound

The following protocol is a robust starting point for the mono-arylation of this compound. Given the electronic and steric nature of the substrate, the choice of a bulky, electron-rich phosphine ligand is critical for achieving good yields.[15][16] Buchwald-type ligands are particularly effective in this context.[7][16]

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3

  • Buchwald ligand (e.g., XPhos or SPhos)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[17]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%). If using a pre-catalyst, add it at this stage (1-3 mol%).

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 10:1 v/v), via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or XPhos Pd G3 (1-3 mol%)Pd(OAc)₂ is a common, stable Pd(II) source that is reduced in situ.[9] Pre-catalysts like XPhos Pd G3 offer improved air stability and facilitate rapid formation of the active Pd(0) species.[15]
Ligand XPhos or SPhos (2-6 mol%)Bulky, electron-rich biaryl phosphine ligands are crucial for coupling unactivated or hindered aryl chlorides.[7][16] They accelerate both oxidative addition and reductive elimination.[7][18]
Base K₃PO₄ (2-3 equiv.)A moderately strong base that is effective for hindered couplings and less likely to cause degradation of sensitive functional groups.[15][16]
Solvent 1,4-Dioxane / Water (10:1 v/v)A common solvent system that solubilizes both organic and inorganic reagents.[17] The water is essential for the activation of the boronic acid by the base.[14]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation barrier for the oxidative addition of aryl chlorides.[16]

Key Considerations for this compound

Regioselectivity: The two chlorine atoms on the aniline ring are not equivalent. The C5-Cl is meta to the fluorine and para to the aniline, while the C3-Cl is meta to both the fluorine and the aniline. Electronic and steric factors will influence the relative rates of oxidative addition at these two positions. While mono-arylation is the primary goal of the provided protocol, careful optimization may be required to achieve high regioselectivity. It is plausible that the C5 position may be more reactive due to lesser steric hindrance from the adjacent fluorine atom compared to the C3 position.

Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates like this compound.[16] The use of sterically demanding and electron-rich ligands is paramount.[19][20] N-heterocyclic carbenes (NHCs) can also be highly effective alternatives to phosphine ligands, offering high stability and activity.[14][19]

Side Reactions:

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent, reducing the yield of the desired product.[9][17] Using anhydrous solvents (where applicable), carefully controlling the amount of water, and employing milder bases like KF or Cs₂CO₃ can mitigate this issue.[17]

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or if the reduction of a Pd(II) precatalyst is inefficient.[9][15] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent this.[17]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Inefficient precatalyst reduction. 4. Poor choice of ligand.1. Use a fresh palladium source and ligand. Consider a highly active precatalyst.[15] 2. Increase the reaction temperature in increments (e.g., to 120 °C in a sealed tube).[16] 3. Ensure the reaction is properly degassed to prevent catalyst oxidation.[17] 4. Switch to a bulkier, more electron-donating ligand (e.g., RuPhos, AntPhos).[16]
Low Yield with SM Consumption 1. Protodeboronation of the boronic acid. 2. Product degradation under reaction conditions. 3. Homocoupling of the boronic acid.1. Use a milder base (e.g., K₂CO₃, CsF) or protect the boronic acid as a MIDA ester. Minimize water content.[17] 2. Reduce the reaction temperature or time. 3. Ensure a strictly inert atmosphere. Use a Pd(0) source like Pd₂(dba)₃ to avoid issues with in situ reduction.[9]
Formation of Multiple Products 1. Lack of regioselectivity (di-arylation). 2. Homocoupling of the starting aniline.1. Reduce the equivalents of boronic acid to slightly less than 1.0. Lower the reaction temperature to favor the more reactive site. 2. This is less common but can occur at very high temperatures. Ensure a well-defined catalyst system.

Experimental Workflow Visualization

Workflow Setup 1. Reaction Setup (Flask, Reagents, Stir Bar) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Catalyst 3. Add Catalyst System (Pd Source + Ligand) Inert->Catalyst Solvent 4. Add Degassed Solvents Catalyst->Solvent Reaction 5. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 6. Aqueous Workup (Dilute, Wash, Extract) Reaction->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Characterization (NMR, MS, etc.) Purify->Analysis caption Figure 2: Typical Experimental Workflow for Suzuki Coupling.

Figure 2: Typical Experimental Workflow for Suzuki Coupling.

References

Synthesis of Novel Azo and Heterocyclic Dyes Utilizing 3,5-Dichloro-2-fluoroaniline: An Application Note for Advanced Chromophore Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3,5-Dichloro-2-fluoroaniline in Modern Dye Chemistry

In the continuous pursuit of novel chromophores with enhanced properties, the strategic selection of synthetic precursors is paramount. This compound is a versatile intermediate poised to unlock new frontiers in dye chemistry. The presence of both chlorine and fluorine atoms on the aromatic ring imparts unique electronic properties and steric influences that can be harnessed to fine-tune the color, stability, and performance of the resulting dyes. The electron-withdrawing nature of the halogen substituents can modulate the energy levels of the dye's molecular orbitals, often leading to desirable bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in their absorption spectra. Furthermore, the ortho-fluoro group can influence the planarity of the dye molecule and introduce specific non-covalent interactions, impacting properties such as fluorescence quantum yield and resistance to photofading.

This application note provides detailed protocols for the synthesis of two novel dye systems derived from this compound: a vibrant red azo dye and a yellow heterocyclic azo dye. These protocols are designed for researchers, scientists, and drug development professionals engaged in the creation of advanced materials, including high-performance pigments, fluorescent probes, and photosensitizers.

The Role of Halogen Substituents: A Mechanistic Perspective

The reactivity of this compound in diazotization-coupling reactions is significantly influenced by its unique substitution pattern. The two chlorine atoms at the meta positions to the amino group are strongly electron-withdrawing, which decreases the basicity of the amine and can make the diazotization reaction more challenging than with unsubstituted aniline. However, this is often overcome by using a stronger acidic medium or a slight excess of the diazotizing agent.

The fluorine atom at the ortho position plays a more complex role. While it is also electron-withdrawing, its small size allows for some steric influence on the adjacent amino group. This can affect the rate and efficiency of the diazotization reaction. More importantly, the ortho-fluoro group can have a profound impact on the properties of the final dye molecule. It can influence the dihedral angle between the aryl rings of the azo dye, which in turn affects the extent of π-conjugation and, consequently, the color of the dye. Additionally, the fluorine atom can participate in intramolecular hydrogen bonding, which can enhance the rigidity of the dye structure and potentially increase its fluorescence quantum yield.

Experimental Protocols

PART 1: Synthesis of a Novel Azo Dye: (E)-1-((3,5-dichloro-2-fluorophenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a novel, vibrant red azo dye by diazotizing this compound and coupling it with 2-naphthol.

Materials:

  • This compound (FW: 179.01 g/mol )

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (FW: 144.17 g/mol )

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Urea (for quenching excess nitrous acid)

  • Ethanol (for recrystallization)

Protocol 1: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.79 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[1]

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

  • Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

  • A small amount of urea can be added to quench any excess nitrous acid.

Protocol 2: Azo Coupling with 2-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, efficient stirring.[1]

  • A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30-60 minutes to ensure complete coupling.

  • Adjust the pH of the solution to approximately 5-6 with dilute acetic acid to fully precipitate the dye.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60 °C.

  • Recrystallize the crude dye from hot ethanol to obtain the purified product.

Experimental Workflow:

experimental_workflow_azo cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_workup Work-up and Purification A Suspend this compound in HCl/H₂O B Cool to 0-5 °C A->B D Dropwise addition of NaNO₂ B->D C Prepare NaNO₂ solution C->D E Stir for 20 min D->E H Add diazonium salt solution E->H Diazonium Salt Solution F Dissolve 2-Naphthol in NaOH G Cool to 0-5 °C F->G G->H I Stir for 30-60 min H->I J pH adjustment I->J K Vacuum filtration J->K L Wash with H₂O K->L M Dry in vacuum oven L->M N Recrystallize from Ethanol M->N O O N->O Purified Azo Dye

Caption: Experimental workflow for the synthesis of the novel azo dye.

PART 2: Synthesis of a Novel Heterocyclic Azo Dye: 4-((3,5-dichloro-2-fluorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol outlines the synthesis of a novel yellow heterocyclic azo dye by coupling the diazonium salt of this compound with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Materials:

  • This compound (FW: 179.01 g/mol )

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone, FW: 174.19 g/mol )

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Ice

Protocol 3: Diazotization of this compound

  • Follow the same procedure as described in Protocol 1 .

Protocol 4: Azo Coupling with a Pyrazolone Derivative

  • In a 400 mL beaker, dissolve 1.74 g (0.01 mol) of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in 50 mL of ethanol.

  • Add a solution of 2.72 g (0.02 mol) of sodium acetate in 20 mL of water to the pyrazolone solution and cool to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold pyrazolone solution with vigorous stirring.

  • A yellow precipitate of the heterocyclic azo dye will form. Continue stirring at 0-5 °C for 1-2 hours to ensure the reaction goes to completion.

  • Isolate the crude dye by vacuum filtration.

  • Wash the filter cake with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Logical Relationship Diagram:

logical_relationship Start This compound Diazotization Diazotization (Protocol 1) Start->Diazotization DiazoniumSalt 3,5-Dichloro-2-fluorobenzenediazonium Chloride Diazotization->DiazoniumSalt AzoCoupling Azo Coupling (Protocol 2) DiazoniumSalt->AzoCoupling HeterocyclicCoupling Heterocyclic Azo Coupling (Protocol 4) DiazoniumSalt->HeterocyclicCoupling CouplingPartner1 2-Naphthol CouplingPartner1->AzoCoupling AzoDye Novel Red Azo Dye AzoCoupling->AzoDye CouplingPartner2 Pyrazolone Derivative CouplingPartner2->HeterocyclicCoupling HeterocyclicDye Novel Yellow Heterocyclic Azo Dye HeterocyclicCoupling->HeterocyclicDye

Caption: Logical flow from the precursor to the two novel dye classes.

Data Presentation and Characterization

The synthesized novel dyes should be characterized using standard analytical techniques to confirm their structure and evaluate their properties.

Table 1: Predicted Spectroscopic Properties of Novel Dyes

Dye NamePredicted λmax (nm) in EthanolPredicted Molar Absorptivity (L mol⁻¹ cm⁻¹)Predicted Color
(E)-1-((3,5-dichloro-2-fluorophenyl)diazenyl)naphthalen-2-ol480 - 52020,000 - 30,000Red-Orange
4-((3,5-dichloro-2-fluorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one400 - 43025,000 - 35,000Yellow

Note: The spectroscopic data presented here are predicted values based on computational modeling (e.g., Time-Dependent Density Functional Theory, TD-DFT) and comparison with structurally similar dyes. Experimental verification is required.[2][3]

Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized dyes.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the -N=N- azo linkage.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.

  • Mass Spectrometry: To confirm the molecular weight of the final products.

  • Fluorescence Spectroscopy: To measure the emission spectra and quantum yields, particularly for applications requiring fluorescent properties.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The successful synthesis of the target dyes can be confirmed at each stage through simple analytical checks. For instance, the formation of the diazonium salt can be qualitatively assessed by a spot test with a coupling agent like 2-naphthol, which should produce an immediate coloration. The purity of the final products can be readily checked by thin-layer chromatography (TLC) and melting point determination. The comprehensive characterization using the spectroscopic methods listed above provides a robust validation of the final dye structures and their properties.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel azo and heterocyclic dyes. The protocols provided in this application note offer a reliable and reproducible methodology for the preparation of new chromophores with potentially enhanced properties. The unique substitution pattern of this aniline derivative provides a strategic handle for fine-tuning the electronic and photophysical characteristics of the resulting dyes, opening up new avenues for research and development in materials science, diagnostics, and therapeutics.

References

Application Note: Chiral Separation of 3,5-Dichloro-2-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development of robust enantioselective separation methods for 3,5-dichloro-2-fluoroaniline and its derivatives, a class of compounds of significant interest in pharmaceutical research and development. We present detailed protocols for method screening and optimization using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based chiral stationary phases (CSPs). The causality behind experimental choices, such as the selection of CSPs, mobile phases, and additives, is explained to provide researchers with a logical framework for tackling the chiral separation of these and other halogenated aromatic amines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient methods for the analysis and purification of chiral aniline derivatives.

Introduction: The Importance of Chirality in Halogenated Anilines

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological profiles.[1] In drug development, the separation and characterization of enantiomers are critical, as regulatory agencies often require the marketing of single-enantiomer drugs to ensure safety and efficacy. Halogenated anilines, including this compound, are important building blocks in the synthesis of a wide range of pharmaceutical compounds. The introduction of chirality into these molecules necessitates the development of reliable analytical methods to control enantiomeric purity throughout the drug development process.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[2] Chiral chromatography, particularly HPLC and SFC, has emerged as the most powerful technique for enantioselective separation.[1][3] This is achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be highly versatile and effective for a broad range of chiral compounds, including amines.[4]

This application note will guide the user through a systematic approach to developing a chiral separation method for this compound derivatives, from initial screening of CSPs and mobile phases to fine-tuning the separation for optimal resolution and analysis time.

Foundational Principles: Selecting the Right Chiral Stationary Phase

The success of a chiral separation is highly dependent on the choice of the CSP. For halogenated anilines, polysaccharide-based CSPs are the most promising starting point due to their broad enantioselectivity.[4] These CSPs consist of a chiral polymer (amylose or cellulose) derivatized with various carbamates or esters, which is then coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.

For aromatic amines like this compound, the presence of the aromatic ring and the amino group provides key interaction points with the CSP. The halogen substituents can also influence the electronic properties of the molecule and its interaction with the stationary phase.

A recommended starting set of polysaccharide-based CSPs for screening would include:

  • Amylose-based:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, Lux® Amylose-1)

    • Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak® AY-H)

    • Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Lux® Amylose-2)

  • Cellulose-based:

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

    • Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ-H)

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux® Cellulose-2)

Method Development Workflow

A systematic approach to method development is crucial for efficiently achieving a robust chiral separation. The following workflow is recommended:

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_CSPs Screen Multiple CSPs (Polysaccharide-based) Screen_Modes Test in Multiple Modes (NP, PO, RP, SFC) Screen_CSPs->Screen_Modes Select_Best_System Select Best CSP/Mode Combination Screen_Modes->Select_Best_System Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Select_Best_System->Optimize_MP Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_MP->Optimize_Conditions Validation Method Validation (Robustness, Linearity, etc.) Optimize_Conditions->Validation OptimizationLogic Start Promising System (e.g., Chiralpak® AY-H, ACN/MeOH) Adjust_Ratio Adjust ACN/MeOH Ratio Start->Adjust_Ratio Adjust_Additive Optimize DEA Concentration Adjust_Ratio->Adjust_Additive Adjust_Temp Vary Column Temperature Adjust_Additive->Adjust_Temp Adjust_Flow Adjust Flow Rate Adjust_Temp->Adjust_Flow End Optimized Method (Rs > 1.5, short run time) Adjust_Flow->End

References

Real-Time Reaction Monitoring Techniques for the Synthesis of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to

Abstract

3,5-Dichloro-2-fluoroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The precise control of its synthesis is paramount to ensure high yield, purity, and safety, while minimizing byproduct formation. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the implementation of modern reaction monitoring techniques. By leveraging the principles of Process Analytical Technology (PAT), we present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve real-time understanding and control over the synthesis process.

Introduction: The Imperative for Process Analytical Technology (PAT)

In modern pharmaceutical and chemical manufacturing, quality is not merely tested at the end of a process; it is built-in by design.[1] This is the core principle of Process Analytical Technology (PAT), a framework endorsed by regulatory bodies like the FDA to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes.[1][2][3] The goal of PAT is to enhance process understanding and control, which leads to improved efficiency, reduced waste, and consistent product quality.[3][4]

The synthesis of complex organic molecules like this compound involves multi-step reactions where precise control is essential. Traditional methods often rely on offline analysis of grab samples, leading to significant delays between sampling and obtaining results.[5] This reactive approach can result in batch failures if a deviation is detected too late. In contrast, PAT utilizes a suite of analytical tools, including spectroscopy and chromatography, to provide real-time or near-real-time data, enabling proactive control over the reaction.[2][6]

This guide details the application of key PAT tools to a representative synthesis of this compound, providing the scientific rationale and step-by-step protocols necessary for successful implementation in both research and manufacturing environments.

Synthesis Overview: Catalytic Hydrogenation

A common and efficient method for the synthesis of aromatic amines is the catalytic reduction of the corresponding nitro compound. For this guide, we will focus on the synthesis of this compound via the catalytic hydrogenation of 3,5-dichloro-2-fluoronitrobenzene. This reaction is well-suited for monitoring as it involves a clear transformation of functional groups and a change in the physical and chemical properties of the reaction mixture.

The overall reaction is as follows:

reactant 3,5-Dichloro-2-fluoronitrobenzene product This compound reactant->product Hydrogenation reagents H₂ (gas) Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol)

Figure 1: Catalytic hydrogenation of 3,5-dichloro-2-fluoronitrobenzene.

This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[7] Monitoring this reaction allows for the determination of the reaction endpoint, quantification of product formation, and detection of any potential intermediates or byproducts.

Reaction Monitoring Techniques: A Comparative Overview

The choice of an analytical technique depends on the specific information required, the nature of the reaction matrix, and whether in-situ or ex-situ analysis is preferred.[8] HPLC, GC-MS, FT-IR, and NMR are powerful tools that provide complementary information.[9]

Technique Principle Mode Key Information Provided Sensitivity Selectivity
HPLC Chromatographic separation based on polarityEx-situ (Offline/At-line)Quantitative analysis of starting material, product, and non-volatile impurities.[10][11]High (ng/mL range)[12]High
GC-MS Chromatographic separation of volatile compoundsEx-situ (Offline/At-line)Identification and quantification of volatile starting materials, products, and byproducts.[10][11]Very HighVery High
In-situ FT-IR Vibrational spectroscopy of functional groupsIn-situ (Online)Real-time tracking of functional group changes (e.g., -NO₂ disappearance, -NH₂ appearance).[13][14]ModerateHigh
NMR Nuclear magnetic resonance of atomic nucleiEx-situ (Offline); In-situ (Online with flow cell)Unambiguous structural confirmation and quantification of all soluble species.[15][16]Lower than chromatography[12]Very High
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution and sensitivity, making it ideal for accurately quantifying the components of a reaction mixture.[11] For the synthesis of this compound, HPLC can be used to track the consumption of the nitro-aromatic starting material and the formation of the aniline product.

4.1. Protocol: At-Line HPLC Monitoring

This protocol describes an "at-line" approach, where a sample is manually withdrawn from the reactor and analyzed in near real-time.

cluster_workflow HPLC Monitoring Workflow A 1. Sample Reaction Mixture B 2. Quench Reaction (e.g., with cold solvent) A->B C 3. Filter Catalyst (if necessary) B->C D 4. Dilute Sample (to working concentration) C->D E 5. Inject into HPLC System D->E F 6. Acquire Chromatogram E->F G 7. Quantify Peaks (based on calibration curve) F->G

Figure 2: Workflow for at-line HPLC reaction monitoring.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV or Diode Array Detector (DAD).[10]

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[10]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.[11]

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 100 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a 50:50 acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis.

    • If a heterogeneous catalyst (like Pd/C) is used, filter the sample through a 0.22 µm syringe filter to remove particulates.

    • Perform further dilutions as necessary to bring the concentration within the calibrated range of the instrument.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for the analyte.[10]

    • Injection Volume: 5-10 µL.

    • Gradient Elution: A typical gradient might be:

      • 0-2 min: 30% B

      • 2-10 min: Ramp from 30% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-13 min: Return to 30% B

      • 13-15 min: Re-equilibration at 30% B

  • Data Analysis:

    • Identify the peaks for the starting material (3,5-dichloro-2-fluoronitrobenzene) and the product (this compound) based on their retention times, established by running pure standards.

    • Quantify the concentration of each component using a pre-established calibration curve.

    • Plot the concentration of reactant and product versus time to generate a reaction profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for analyzing volatile and thermally stable compounds.[10] It provides both quantitative data (from the GC flame ionization detector or total ion chromatogram) and qualitative structural information (from the mass spectrometer), making it invaluable for identifying unknown byproducts.[17]

5.1. Protocol: Offline GC-MS Analysis

This protocol is for offline analysis, suitable for detailed characterization at various reaction time points.

cluster_workflow GC-MS Monitoring Workflow A 1. Sample Reaction Mixture B 2. Quench & Extract (e.g., with ethyl acetate) A->B C 3. Dry Organic Layer (e.g., with Na₂SO₄) B->C D 4. Dilute Sample (with appropriate solvent) C->D E 5. Inject into GC-MS System D->E F 6. Acquire Chromatogram & Mass Spectra E->F G 7. Identify & Quantify Peaks (using library and standards) F->G

Figure 3: Workflow for offline GC-MS reaction monitoring.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).[10]

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

Reagents:

  • Ethyl acetate or other suitable extraction solvent.

  • Anhydrous sodium sulfate.

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 200 µL) from the reaction.

    • Quench the reaction and perform a liquid-liquid extraction. For example, add the aliquot to a vial containing 2 mL of water and 2 mL of ethyl acetate. Vortex thoroughly.

    • Separate the organic layer and dry it over a small amount of anhydrous sodium sulfate.

    • Transfer the dried organic solution to a GC vial, diluting further if necessary.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate.[10]

    • Injector Temperature: 250 °C.[17]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase by 20 °C/min to 280 °C.[17]

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the starting material and product peaks in the total ion chromatogram (TIC).

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST) and by running pure standards.

    • Quantify components by integrating the peak areas and using an internal standard for calibration.

In-Situ Fourier Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy is a true PAT tool that allows for continuous, real-time monitoring of a reaction without the need for sampling.[13][14] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, one can track the concentration changes of key functional groups.[18]

6.1. Protocol: In-Situ FT-IR Monitoring

cluster_workflow In-Situ FT-IR Workflow A 1. Insert ATR Probe into Reaction Vessel B 2. Collect Background Spectrum (Solvent + Catalyst) A->B C 3. Start Reaction (Add Starting Material) B->C D 4. Continuously Collect Spectra (e.g., every 1 minute) C->D E 5. Generate Real-Time Concentration Profiles D->E

Figure 4: Workflow for in-situ FT-IR reaction monitoring.

Instrumentation:

  • FT-IR spectrometer equipped with a fiber optic cable and an ATR immersion probe.[18]

Procedure:

  • Setup:

    • Insert the ATR probe directly into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.

    • Charge the reactor with the solvent and catalyst.

  • Data Acquisition:

    • With the reactor at the target temperature and stirring, collect a background spectrum. This spectrum of the solvent and catalyst will be automatically subtracted from subsequent scans.

    • Initiate the reaction by adding the 3,5-dichloro-2-fluoronitrobenzene.

    • Begin collecting spectra at regular intervals (e.g., every 60 seconds).

  • Data Analysis:

    • Monitor the reaction progress by tracking the absorbance of specific infrared bands over time.

    • Reactant Consumption: Track the disappearance of the asymmetric and symmetric nitro group (-NO₂) stretching bands, typically found around 1530 cm⁻¹ and 1350 cm⁻¹ .

    • Product Formation: Track the appearance of the N-H stretching bands of the primary amine (-NH₂), which appear as a doublet around 3300-3500 cm⁻¹ .

    • Create trend charts by plotting the peak height or area of these key bands against time to visualize the reaction profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled detail on molecular structure and is inherently quantitative without the need for calibration standards (when using an internal standard of known concentration).[9] While traditionally an offline technique, the advent of flow NMR systems allows for online reaction monitoring.[19]

7.1. Protocol: Ex-Situ ¹H NMR Monitoring

This protocol describes taking samples for analysis on a standard NMR spectrometer.

cluster_workflow NMR Monitoring Workflow A 1. Sample Reaction Mixture B 2. Quench Reaction & Filter A->B C 3. Evaporate Solvent B->C D 4. Dissolve Residue in Deuterated Solvent (e.g., CDCl₃) with Internal Standard C->D E 5. Transfer to NMR Tube D->E F 6. Acquire ¹H NMR Spectrum E->F G 7. Integrate Signals & Calculate Conversion F->G

Figure 5: Workflow for ex-situ NMR reaction monitoring.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher).[17]

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

  • Internal standard with a known concentration and a signal in a clear region of the spectrum.

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction, quench it, and filter out the catalyst.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a precise volume of deuterated solvent containing a known amount of an internal standard.[10]

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for full relaxation of the nuclei, which is critical for accurate integration.

  • Data Analysis:

    • The key diagnostic region is the aromatic proton region (typically 6.5-8.5 ppm).[20][21]

    • Reactant (3,5-dichloro-2-fluoronitrobenzene): The protons on the aromatic ring will be shifted downfield due to the strong electron-withdrawing effect of the -NO₂ group.

    • Product (this compound): The -NH₂ group is electron-donating, which will cause the signals for the aromatic protons to shift upfield compared to the starting material.[16]

    • Calculate the conversion by comparing the integration of a characteristic proton signal from the product to the corresponding signal from the starting material.

Conclusion

The successful synthesis of this compound in a research or manufacturing setting is significantly enhanced by the application of modern reaction monitoring techniques. By adopting a PAT-based approach, scientists and engineers can gain a deep understanding of the reaction kinetics, endpoint, and impurity profile in real-time.[4]

  • HPLC and GC-MS provide highly sensitive and selective quantitative data, making them ideal for final purity assessment and detailed impurity profiling.

  • In-situ FT-IR offers a powerful, non-invasive method for continuously tracking the progress of the reaction, enabling precise endpoint determination and improved process control.

  • NMR spectroscopy serves as the gold standard for structural confirmation and can provide highly accurate quantitative data without extensive calibration.

By integrating these techniques, organizations can improve process robustness, increase yields, ensure consistent product quality, and accelerate the development and scale-up of critical chemical syntheses.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-fluoroaniline. This critical intermediate is foundational in the development of advanced pharmaceuticals and agrochemicals.[1] Achieving high yields and purity can be challenging due to the molecule's multifunctional nature. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis, focusing on the common and critical step of nitroarene reduction.

We will deconstruct the primary challenges encountered during the synthesis, explain the causality behind experimental choices, and offer robust, self-validating protocols to enhance your experimental success.

Section 1: A Common Synthetic Pathway & Protocol

The most reliable and widely adopted strategy for synthesizing halogenated anilines is the reduction of the corresponding nitroaromatic precursor.[2] For this compound, a logical and efficient route involves the catalytic hydrogenation of 2,6-dichloro-3-fluoronitrobenzene. This precursor can be synthesized through multi-step processes, but the final reduction is often the most critical stage for maximizing yield and purity.[3]

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Precursor: 2,6-Dichloro-3-fluoronitrobenzene B Catalytic Hydrogenation (H₂, Pd/C) A->B Solvent (e.g., Ethanol) H₂ Pressure C Catalyst Filtration B->C Reaction Completion D Solvent Removal C->D E Vacuum Distillation or Recrystallization D->E F High-Purity This compound E->F

Caption: General workflow for the synthesis of this compound.

Optimized Protocol: Catalytic Hydrogenation of 2,6-Dichloro-3-fluoronitrobenzene

This protocol is a self-validating system designed for high conversion and minimal byproduct formation.

Materials & Equipment:

  • 2,6-Dichloro-3-fluoronitrobenzene

  • Palladium on Carbon (5% Pd/C, 50% wet)

  • Ethanol (anhydrous)

  • High-pressure hydrogenation reactor (autoclave) with magnetic stirring and temperature control

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: In a certified high-pressure autoclave, create an inert atmosphere by purging with nitrogen gas three times.

  • Charging the Reactor: Under the nitrogen atmosphere, add 5% Pd/C catalyst (50% wet, 0.02 mol equivalent). Add anhydrous ethanol to cover the catalyst. Then, add 2,6-Dichloro-3-fluoronitrobenzene (1.0 mol equivalent).

  • Sealing and Purging: Seal the reactor securely. Purge the system again with nitrogen three times to remove any residual air, followed by three purges with hydrogen (H₂) gas.[4]

  • Reaction Execution: Pressurize the reactor with H₂ to 5-10 bar. Begin vigorous stirring and heat the mixture to 50-70°C. The reaction is exothermic; monitor the temperature and pressure closely. Hydrogen uptake should be observed. Maintain these conditions until hydrogen consumption ceases (typically 4-8 hours).

  • Monitoring: Reaction progress can be monitored by withdrawing aliquots (after safely depressurizing and purging) and analyzing via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.

    • Carefully open the reactor in a well-ventilated hood. The Pd/C catalyst can be pyrophoric and should not be allowed to dry in the air.[5]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with a small amount of ethanol.

  • Purification:

    • Combine the filtrate and washings. Remove the ethanol using a rotary evaporator.

    • The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is low, or the conversion is incomplete. What are the likely causes?

A1: Low yield or stalled reactions are typically traced back to catalyst activity, reaction conditions, or starting material quality. The reduction of nitroarenes is a catalytic cycle that is sensitive to several parameters.[2]

  • Catalyst Deactivation: The palladium catalyst is susceptible to poisoning by sulfur or other impurities in the starting material or solvent. Ensure high-purity reagents. The catalyst may also lose activity if it has been improperly stored or handled.

    • Solution: Use a fresh, high-quality catalyst from a reputable supplier. Increase catalyst loading if necessary, but be mindful that this can sometimes promote side reactions.

  • Insufficient Hydrogen: The availability of hydrogen at the catalyst surface is critical.

    • Solution: Ensure vigorous stirring to maintain a good gas-liquid-solid mixture. Check for leaks in your reactor system that could prevent stable pressure. The reaction rate is often dependent on hydrogen pressure; increasing it (within safe limits of your equipment) can improve conversion.[6]

  • Suboptimal Temperature: While higher temperatures increase reaction rates, excessively high temperatures (>80-90°C) can promote dehalogenation.[7]

    • Solution: Maintain the temperature within the recommended range. A temperature profile starting lower and gradually increasing may be beneficial.[3]

Table 1: Recommended Reaction Parameter Ranges

ParameterRecommended RangeRationale & Impact on Yield
Catalyst 5% or 10% Pd/CHigher loading can increase rate but may also increase dehalogenation risk.
Catalyst Loading 1-5 mol% (dry basis)Insufficient loading leads to slow/incomplete reaction.
Solvent Ethanol, Methanol, Ethyl AcetateMust be high purity to avoid catalyst poisoning.
Temperature 50 - 70°CBalances reaction rate against the risk of dehalogenation side reactions.[7]
H₂ Pressure 5 - 20 barHigher pressure increases hydrogen availability, boosting the reaction rate.
Stirring Speed >800 RPMCrucial for ensuring efficient mass transfer of H₂ to the catalyst surface.

Q2: My final product is impure. What are the common byproducts and how can I minimize them?

A2: Byproduct formation is a primary cause of yield loss and purification challenges. The main side reactions are dehalogenation and the formation of intermediates from incomplete reduction.[4]

  • Dehalogenation: The C-Cl bond is susceptible to hydrogenolysis (cleavage by hydrogen) on a palladium surface, leading to the formation of 5-chloro-2-fluoroaniline or 2-fluoroaniline. This is a well-documented side reaction in the hydrogenation of aryl halides.[3]

    • Mitigation: Use milder conditions (lower temperature and pressure). The choice of catalyst is also key; sometimes, platinum-based catalysts (Pt/C) show lower dehalogenation activity for aryl chlorides compared to palladium.

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2][8] If the reaction does not go to completion, these can remain or react with each other to form azoxy and azo compounds, which are often highly colored impurities.

    • Mitigation: Ensure sufficient reaction time and catalyst activity. Monitor the reaction by TLC/GC until the starting material and any intermediates are fully consumed.

Byproduct Formation Pathways

G A 2,6-Dichloro-3-fluoronitrobenzene (Starting Material) B This compound (Desired Product) A->B Main Pathway (H₂, Pd/C) C Intermediates (Nitroso, Hydroxylamine) A->C Partial Reduction D Dehalogenation Byproduct (e.g., 5-Chloro-2-fluoroaniline) A->D Side Reaction: Dechlorination C->B Full Reduction E Coupling Byproducts (Azo, Azoxy compounds) C->E Side Reaction: Condensation

Caption: Key reaction and side-reaction pathways during the reduction process.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use chemical reducing agents like iron or tin chloride instead of catalytic hydrogenation?

A1: Yes, classical reduction methods using metals in acidic media are viable alternatives.[9]

  • Iron/HCl (Béchamp Reduction): This is a cost-effective and robust method, often used in industrial settings.[10] It is generally chemoselective for the nitro group and less likely to cause dehalogenation compared to catalytic hydrogenation. However, it requires stoichiometric amounts of iron and acid, leading to significant iron sludge waste, which can be an environmental concern.

  • Tin(II) Chloride (SnCl₂): This is another effective reagent, particularly for laboratory-scale synthesis. It works well for a wide range of functionalized nitroarenes. The work-up involves managing tin salts, which can sometimes be cumbersome.

Q2: What are the most critical safety precautions for this synthesis?

A2: Safety is paramount.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated area, use certified high-pressure equipment, and ensure there are no leaks. The system must be thoroughly purged with an inert gas (like nitrogen) before and after the reaction.[5]

  • Pyrophoric Catalysts: Palladium on carbon (especially after use and when dry) can ignite spontaneously upon contact with air.[5] Always handle the catalyst wet or under an inert atmosphere. Quench the used catalyst carefully under water.

  • Halogenated Anilines: The product, this compound, should be treated as a toxic substance. Avoid inhalation, skin contact, and ingestion. Always consult the Safety Data Sheet (SDS) and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Q3: How can I effectively monitor the reaction to determine its endpoint?

A3: Monitoring is crucial to avoid over-running the reaction (which can increase dehalogenation) or stopping it prematurely.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Use a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot has completely disappeared.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative data on the conversion of the starting material and the formation of the product and any byproducts.[5] They are the preferred methods for precise optimization.

References

Technical Support Center: Purification of Crude 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the purification of crude 3,5-Dichloro-2-fluoroaniline, designed for chemistry professionals. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address common purification challenges.

Welcome to the technical support center for the purification of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for obtaining high-purity material. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Initial Assessment & Common Impurities

This section addresses the critical first steps: understanding the nature of your crude material and identifying potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Crude this compound often contains a mixture of impurities derived from its synthesis. The specific contaminants depend on the synthetic route, but commonly include:

  • Regioisomers: Other dichlorofluoroaniline isomers that are formed concurrently during halogenation reactions. These are often the most challenging impurities to remove due to their similar physical properties.[1]

  • Unreacted Starting Materials: For example, if the synthesis involves the reduction of a nitro-precursor like 3,5-dichloro-2-fluoronitrobenzene, some of this starting material may remain.[2][3]

  • Reaction Byproducts: These can include under- or over-halogenated anilines or products from side reactions.[1]

  • Oxidation Products: Anilines are susceptible to air oxidation, which often leads to the formation of colored impurities, causing the crude product to appear yellow, brown, or even black.[4][5]

  • Residual Solvents and Reagents: Solvents or catalysts used in the preceding synthetic step may be carried over.[2]

Q2: My crude product is a dark-colored solid/oil. What causes this and how does it affect my purification strategy?

A2: Dark coloration is almost always due to high-molecular-weight oxidation byproducts or polymeric materials.[4] While often present in small amounts, these impurities are highly colored. Their presence necessitates a decolorization step. The most common and effective method is to use activated carbon during recrystallization.[3] The porous structure of activated carbon provides a large surface area for adsorbing these colored impurities.

Q3: What are the best preliminary methods to assess the purity of my crude sample?

A3: Before beginning a large-scale purification, a quick purity assessment is essential.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method. By spotting your crude material on a TLC plate and developing it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components. The presence of multiple spots indicates impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden over a wider range.[6]

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): For a more quantitative assessment, HPLC or GC analysis is ideal. These techniques can separate and quantify the main product and various impurities, giving you a percentage purity.[7][8][9]

Section 2: Purification Method Selection

Choosing the right purification strategy is paramount. The optimal technique depends on the nature of the impurities, the desired final purity, and the scale of the experiment. The following workflow provides a logical approach to method selection.

G cluster_start Start: Crude Material Analysis cluster_problem Identify Primary Issue cluster_solution Select Purification Method cluster_end Finish: Purity Verification Start Crude this compound Discolored Primarily Discolored? (Yellow/Brown/Black) Start->Discolored Assess Color GrosslyImpure Grossly Impure? (Multiple spots on TLC, <90% by GC/HPLC) Start->GrosslyImpure Assess Purity Discolored->GrosslyImpure No, but other impurities exist Recrystallize Recrystallization with Activated Carbon Discolored->Recrystallize Yes Isomers Isomeric Impurities Present? GrosslyImpure->Isomers No, or isomers are suspected Distill Vacuum Distillation GrosslyImpure->Distill Yes, and impurities have different B.P. Chromatography Column Chromatography Isomers->Chromatography End Pure Product (>99%) Isomers->End No Recrystallize->End Distill->Isomers Check for isomers post-distillation Chromatography->End

Caption: Workflow for selecting the appropriate purification method.

Section 3: Detailed Protocols & Troubleshooting

This section provides step-by-step methodologies for the most common and effective purification techniques, along with dedicated troubleshooting guides in a Q&A format.

Recrystallization

Recrystallization is a powerful technique for removing insoluble impurities, colored materials, and byproducts with different solubility profiles from the main compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.[8]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (typically 1-2% of the solute's weight). Gently swirl and heat the solution for 5-10 minutes to allow the carbon to adsorb impurities.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[3]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to rinse away any remaining soluble impurities on the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong? A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens if the solution is too concentrated or if it cools too rapidly.[6]

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute. Then, ensure the solution cools very slowly, perhaps by insulating the flask, to give the molecules time to arrange into a crystal lattice.[6]

Q: No crystals have formed, even after placing the flask in an ice bath. What should I do? A: This indicates that your solution is not supersaturated, likely because too much solvent was used initially.

  • Solution 1: Evaporate some of the solvent by gently heating the solution to increase the concentration of the solute. Then, attempt to cool it again.

  • Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. The small glass particles scratched off can act as nucleation sites.

  • Solution 3: If you have a small crystal of pure product, add it to the solution (a "seed crystal") to initiate crystallization.[6]

Q: My recovery yield is very low. How can I improve it? A: Low recovery can be due to several factors:

  • Too much solvent: Using the absolute minimum amount of hot solvent is key.

  • Premature crystallization: The product may have crystallized in the filter paper during hot filtration. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

  • Washing with warm solvent: Always wash the collected crystals with ice-cold solvent to minimize redissolving your product.

Vacuum Distillation

Distillation is effective for separating compounds with significantly different boiling points. For anilines, which can decompose at high temperatures, vacuum distillation is essential as it lowers the boiling point.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill. Typically, a small forerun of lower-boiling impurities is collected first, followed by the main product fraction, and finally, higher-boiling impurities are left in the distillation pot. The boiling point of a related compound, 3-chloro-2-fluoroaniline, is 99 °C at 19 hPa (14.25 torr), which can serve as a rough estimate.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

Q: The compound solidified in the condenser, blocking the apparatus. What should I do? A: This is a common issue with solids that have a relatively high melting point.

  • Solution 1: Use an air condenser instead of a water-jacketed one. This provides less efficient cooling and can prevent solidification.

  • Solution 2: If using a water condenser, use warm water instead of cold water in the jacket.

  • Solution 3: If a blockage occurs, carefully remove the heat source and release the vacuum. Gently warm the outside of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.[3]

Q: The material is "bumping" violently instead of boiling smoothly. Why is this happening? A: Bumping occurs when the liquid becomes superheated and then boils in a sudden burst. This is dangerous under vacuum.

  • Solution: Ensure you have added fresh boiling chips or are using vigorous magnetic stirring. Old boiling chips can lose their effectiveness. Stirring provides a surface for smooth bubble formation.

Column Chromatography

Column chromatography is a high-resolution technique ideal for separating compounds with very similar physical properties, such as regioisomers.[8]

  • Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and the impurities. The ideal Rf value for the product is around 0.3.

  • Column Packing: Pack a chromatography column with silica gel, either as a dry powder or as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica column.

  • Elution: Begin running the mobile phase through the column, collecting the eluent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q: My compounds are not separating well (overlapping bands). How can I improve the resolution? A: Poor separation is usually due to an inappropriate mobile phase or poor column packing.

  • Solution 1: Decrease the polarity of the mobile phase (eluent). A less polar solvent will cause the compounds to move more slowly down the column, allowing for better separation.[8]

  • Solution 2: Ensure your column is packed uniformly. Air channels or cracks in the silica bed will lead to very poor separation.

  • Solution 3: Do not overload the column. The amount of crude material should typically be no more than 1-5% of the weight of the silica gel.

Q: The product is taking a very long time to elute from the column. A: This means the mobile phase is not polar enough to move your compound effectively.

  • Solution: Gradually and carefully increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 15% or 20%.

Section 4: Safety First

Working with halogenated anilines requires strict adherence to safety protocols.

Q: What are the primary hazards of this compound and what precautions should I take? A: this compound and related compounds are hazardous. They are classified as harmful if swallowed, in contact with skin, or if inhaled, and they cause skin and serious eye irritation.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile), and chemical splash goggles.[10][12]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.

  • Spill Response: In case of a spill, evacuate the area and clean it up using an appropriate absorbent material while wearing full PPE.

Section 5: Final Purity Assessment

After purification, it is crucial to verify the purity of the final product.

Purity Analysis Methods
TechniquePrincipleInformation Provided
HPLC/GC Chromatographic separation based on differential partitioning.[9]Provides quantitative purity (% area), detects trace impurities, and can confirm the absence of starting materials.[14]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.[7]Confirms the chemical structure of the compound and can be used to identify and quantify impurities if they have distinct signals.
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point range close to the literature value indicates high purity. Impurities broaden and depress the range.[6]
Mass Spectrometry Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the compound. When coupled with GC or LC, it is a powerful tool for identifying unknown impurities.[15]

References

Common side reactions in the synthesis of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common and industrially relevant pathway to synthesize this compound is through the catalytic hydrogenation of a substituted nitrobenzene precursor. The typical sequence involves:

  • Nitration: Starting from a dichlorofluorobenzene, a nitro group is introduced to the aromatic ring to form a dichlorofluoronitrobenzene intermediate.

  • Reduction: The nitro group of the intermediate is then selectively reduced to an amine group, yielding the final product, this compound.

This multi-step synthesis requires careful control of reaction conditions to ensure high regioselectivity and minimize byproduct formation.[1][2] The choice of catalysts, solvents, and reaction parameters in the reduction step is particularly critical to prevent unwanted side reactions such as dehalogenation.[3]

cluster_workflow Synthetic Workflow for this compound A Starting Material (e.g., 1,3-Dichloro-2-fluorobenzene) B Nitration (HNO₃/H₂SO₄) A->B C Intermediate (3,5-Dichloro-2-fluoronitrobenzene) B->C Key Step 1 SR1 Isomer Formation (e.g., 2,4-Dichloro-3-fluoronitrobenzene) B->SR1 D Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) C->D Key Step 2 E Final Product (this compound) D->E SR2 Side Reactions: - Dehalogenation - Incomplete Reduction - Azo/Azoxy Formation D->SR2 F Purification (Distillation/Crystallization) E->F cluster_mech Nitro Group Reduction Pathways Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2H⁺, 2e⁻ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H⁺, 2e⁻ Azoxy Ar-N=N(O)-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH - H₂O Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2H⁺, 2e⁻ Hydroxylamine->Azoxy + Ar-NO - H₂O Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2H⁺, 2e⁻

References

Technical Support Center: Minimizing Dehalogenation Byproducts in 3,5-Dichloro-2-fluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for reactions involving 3,5-Dichloro-2-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges with unwanted dehalogenation. As a trifunctional scaffold, this compound offers multiple avenues for synthetic elaboration, but its utility is often hampered by the competitive loss of one or both chlorine atoms. This document provides in-depth troubleshooting guides, validated protocols, and mechanistic insights to help you maximize the yield of your desired product while minimizing hydrodehalogenation byproducts.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Dehalogenation Problem

This section addresses the fundamental chemical principles that make dehalogenation a prevalent side reaction for this substrate.

Q1: Why is dehalogenation a common issue with this compound?

A1: Dehalogenation, specifically the replacement of a halogen with a hydrogen atom (hydrodehalogenation), is a common side reaction for many aryl halides, particularly during transition-metal-catalyzed cross-coupling reactions. The susceptibility of a carbon-halogen (C-X) bond to cleavage depends on its bond dissociation energy. The approximate bond energies are C-F > C-Cl > C-Br > C-I.[1] For this compound, the C-Cl bonds (approx. 351 kJ/mol) are significantly weaker than the C-F bond (approx. 452 kJ/mol), making the chlorine atoms the primary sites for unwanted reduction.[1] This side reaction is particularly prevalent in catalytic cycles that can generate palladium-hydride (Pd-H) species, which can intercept the catalytic intermediate and lead to the dehalogenated byproduct instead of the desired cross-coupled product.[2]

Q2: What are the primary mechanisms leading to dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions like Buchwald-Hartwig, Suzuki-Miyaura, or Sonogashira couplings, the most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) intermediate. This species can arise from several sources:

  • β-Hydride Elimination: From reagents like alkoxide bases or even certain amine substrates.[2]

  • Reaction with Solvents or Additives: Protic solvents (e.g., alcohols), water, or certain additives can serve as hydride sources.

  • Decomposition of Reagents: For example, the decomposition of boronic acids in Suzuki couplings can generate hydrides.

Once formed, the Pd-H species can insert into the catalytic cycle. Instead of the desired nucleophile, the aryl-palladium(II)-halide intermediate can undergo reductive elimination with the hydride, yielding the dehalogenated arene and regenerating the Pd(0) catalyst. This parasitic cycle competes directly with the productive cross-coupling pathway. Radical mechanisms can also contribute, especially at higher temperatures or under specific photochemical conditions.[3][4]

Q3: Are both chlorine atoms in this compound equally susceptible to removal?

A3: The two chlorine atoms are in electronically similar environments (meta to the amino group). However, subtle differences in steric hindrance due to the ortho-fluoro group could lead to minor selectivity. In practice, during a mono-functionalization reaction, you are likely to see a mixture of mono-dehalogenated byproducts (3-chloro-2-fluoroaniline and 5-chloro-2-fluoroaniline) if conditions are not optimized. In reactions aiming for di-substitution, the electronic nature of the first-installed group will significantly influence the reactivity of the remaining chlorine atom.

Section 2: Troubleshooting Guide by Reaction Type

This section provides specific, actionable advice for common cross-coupling reactions in a question-and-answer format.

Focus Area A: Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a secondary amine is giving a low yield of the desired product. My main byproducts are mono-dechlorinated starting material and the di-aminated product. How can I improve selectivity for mono-amination and reduce dehalogenation?

Answer: This is a classic challenge of selectivity and competing side reactions. Hydrodehalogenation is a known issue in Buchwald-Hartwig aminations.[5] Your strategy should focus on optimizing the kinetics to favor the C-N bond formation over both dehalogenation and the second amination.

Troubleshooting Steps & Recommendations:

  • Re-evaluate Your Base: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can promote dehalogenation via β-hydride elimination pathways.[2] Consider switching to a weaker, non-nucleophilic base.

    • Recommendation: Replace NaOt-Bu with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are often effective and are less prone to generating hydride species.[6]

  • Optimize the Ligand: The ligand is critical for stabilizing the palladium center and mediating the catalytic cycle. For challenging aryl chlorides, bulky, electron-rich phosphine ligands are essential.[7]

    • Recommendation: If you are using simpler ligands (e.g., PPh₃, BINAP), switch to a more advanced, sterically hindered ligand. Buchwald's biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are specifically designed to facilitate the difficult oxidative addition and reductive elimination steps with aryl chlorides, often outcompeting the dehalogenation pathway.[7]

  • Lower the Reaction Temperature: Higher temperatures accelerate all reaction rates, but often disproportionately increase the rate of side reactions like dehalogenation.[8]

    • Recommendation: After selecting an appropriate ligand/base combination, screen temperatures starting from 80 °C and incrementally decreasing to find the lowest effective temperature that provides a reasonable reaction rate.

  • Control Stoichiometry: To favor mono-amination, use a slight excess of the this compound relative to the amine coupling partner (e.g., 1.1 to 1.2 equivalents).

Optimized Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterCondition 1 (High Activity)Condition 2 (Reduced Dehalogenation)Notes
Aryl Halide This compound (1.0 eq)This compound (1.1 eq)Using a slight excess of the aryl halide can favor mono-substitution.
Amine Primary/Secondary Amine (1.2 eq)Primary/Secondary Amine (1.0 eq)Precise stoichiometry is key for selectivity.
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Both are effective; Pd(OAc)₂ is often more cost-effective.
Ligand XPhos (2-4 mol%)RuPhos or BrettPhos (2-4 mol%)These ligands are proven to be effective for challenging aryl chlorides.[7]
Base NaOt-Bu (1.5 eq)K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq)K₃PO₄ is an excellent choice for minimizing dehalogenation.[6]
Solvent Toluene or Dioxanetert-Amyl alcohol or CPMEEnsure the solvent is anhydrous and degassed.
Temperature 100-110 °C80-90 °CLower temperatures improve selectivity.[8]
Focus Area B: Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling to functionalize one of the chlorine atoms, but I'm observing significant formation of 3-chloro-2-fluoroaniline. What is causing this, and how can I prevent it?

Answer: In Suzuki-Miyaura couplings, the primary source of hydrodehalogenation is often linked to the boronic acid reagent and the base. The mechanism can involve the formation of a Pd-H species, which then leads to the reductive cleavage of the C-Cl bond.

Troubleshooting Steps & Recommendations:

  • Assess Boronic Acid Quality: Boronic acids can degrade to form boroxines and other species, a process that can be implicated in side reactions.

    • Recommendation: Use high-purity boronic acid from a reputable supplier. If in doubt, recrystallize the boronic acid before use.

  • Modify the Catalyst System: As with aminations, the choice of ligand is paramount. Ligands that promote rapid reductive elimination will minimize the lifetime of the Ar-Pd(II)-X intermediate, giving it less opportunity to react with stray hydrides.

    • Recommendation: Use a high-performance catalyst system. Pre-formed palladium pre-catalysts complexed with bulky, electron-rich ligands like SPhos or XPhos are excellent choices for Suzuki couplings of aryl chlorides.[9]

  • Choose the Base Carefully: Aqueous bases are common in Suzuki couplings, but water can be a proton/hydride source.

    • Recommendation: Use K₃PO₄ or K₂CO₃. Anhydrous conditions can sometimes be beneficial. If using an aqueous base, ensure the solution is thoroughly degassed to remove oxygen, which can degrade the catalyst and reagents.

  • Consider Additives: In some cases, additives can stabilize the catalyst or modulate the reaction pathway.

    • Recommendation: While not always necessary with modern catalysts, screening additives like silver salts (Ag₂O) or using a different solvent system (e.g., THF/water) might prove beneficial in recalcitrant cases.

Focus Area C: Sonogashira Coupling

Question: My Sonogashira coupling with this compound is yielding the dehalogenated aniline and significant amounts of the alkyne homocoupling (Glaser) product. How can I achieve a cleaner reaction?

Answer: The Sonogashira reaction presents a dual challenge: preventing dehalogenation of the aryl halide and suppressing the oxidative homocoupling of the terminal alkyne.[10] These side reactions are often exacerbated by higher temperatures and the presence of oxygen.[10][11]

Troubleshooting Steps & Recommendations:

  • Minimize Oxygen: The Glaser homocoupling is an oxidative process that requires O₂.

    • Recommendation: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Some protocols even suggest using a dilute hydrogen atmosphere to actively suppress the oxidative pathway.[10]

  • Re-evaluate the Copper Co-catalyst: While classic Sonogashira conditions use a copper(I) salt (typically CuI) as a co-catalyst, copper is also known to promote homocoupling.[12]

    • Recommendation: Try a "copper-free" Sonogashira protocol. These reactions often require a slightly higher palladium loading or more specialized ligands but can completely eliminate the Glaser byproduct. They may also run under milder conditions, which can help reduce dehalogenation.

  • Optimize the Base and Solvent: An amine base (e.g., triethylamine, diisopropylamine) is typically used as both the base and often as the solvent.

    • Recommendation: Ensure the amine is freshly distilled and thoroughly degassed. If dehalogenation is severe, consider using a non-amine base like K₂CO₃ in a solvent like THF or DMF, though this may require re-optimization of the catalyst system.

  • Control Temperature: As with other cross-couplings, use the lowest possible temperature for the reaction to proceed. For reactive aryl halides, couplings can often be achieved at or slightly above room temperature.[13]

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments, incorporating best practices to minimize dehalogenation.

Protocol 1: Optimized Buchwald-Hartwig Mono-Amination

This protocol is designed to favor selective mono-amination of this compound with a secondary amine while minimizing hydrodehalogenation.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.1 mmol, 1.1 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add the secondary amine (1.0 mmol, 1.0 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC/GC-MS to determine the consumption of the limiting amine reagent.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HPLC Method for Quantifying Dehalogenation Byproducts

This method can be used to monitor reaction progress and accurately quantify the starting material, desired product, and key dehalogenated impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Prepare stock solutions of pure standards (starting material, product, 3-chloro-2-fluoroaniline) in acetonitrile. Create a calibration curve for each compound. Dilute an aliquot of the reaction mixture in acetonitrile, filter through a 0.45 µm syringe filter, and inject.

Data Interpretation: Calculate the concentration of each species by comparing its peak area to the corresponding calibration curve. This allows for accurate determination of conversion, yield, and byproduct formation. The presence of dehalogenated impurities is a common analytical challenge, but using a robust HPLC or UHPLC-MS method can provide clear separation and identification.[14]

Section 4: Visualizations

Diagram 1: Competing Catalytic Pathways

G cluster_main Productive Cross-Coupling Cycle cluster_side Parasitic Dehalogenation Cycle Pd0 Pd(0)L_n OxAdd Ar(X)-Pd(II)L_n Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L_n-Nu OxAdd->Transmetal Transmetalation/ Association RedElim_Dehalo Dehalogenated Byproduct (Ar-H) OxAdd->RedElim_Dehalo Reductive Elimination RedElim Desired Product (Ar-Nu) Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X (3,5-diCl-2-F-Aniline) ArX->OxAdd Nu Nucleophile (Amine, Boronic Acid, etc.) Nu->Transmetal PdH H-Pd(II)L_n-X PdH->OxAdd Hydride Source RedElim_Dehalo->Pd0

Caption: Competing productive (blue) and dehalogenation (red) pathways.

Diagram 2: Troubleshooting Workflow

G start High Dehalogenation Observed q_base Is the base an alkoxide (e.g., NaOt-Bu)? start->q_base a_base Switch to K₃PO₄ or Cs₂CO₃ q_base->a_base Yes q_ligand Using a simple ligand (e.g., PPh₃)? q_base->q_ligand No a_base->q_ligand a_ligand Switch to bulky biaryl- phosphine ligand (XPhos, RuPhos) q_ligand->a_ligand Yes q_temp Is temperature > 100 °C? q_ligand->q_temp No a_ligand->q_temp a_temp Screen lower temps (e.g., 80-90 °C) q_temp->a_temp Yes q_reagents Are reagents/solvents degassed & anhydrous? q_temp->q_reagents No a_temp->q_reagents a_reagents Ensure rigorous inert technique q_reagents->a_reagents No end Re-evaluate Reaction q_reagents->end Yes a_reagents->end

References

Optimization of reaction conditions for 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for laboratory professionals on optimizing the synthesis of 3,5-Dichloro-2-fluoroaniline, a critical intermediate in pharmaceutical and agrochemical development. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to enhance reaction yield, purity, and safety.

Technical Support Center: this compound

This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for the synthesis of this compound. Our focus is on anticipating and resolving common experimental challenges, thereby streamlining process optimization and ensuring the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, handling, and analysis of this compound.

Q1: What are the primary synthesis routes for this compound?

A1: The synthesis of this compound typically proceeds through multi-step pathways due to the specific substitution pattern required. A common and industrially relevant strategy involves the catalytic hydrodechlorination of a more halogenated precursor, such as 2,4,6-trichloro-3,5-difluoroaniline or 2,6-dichloro-3,5-difluoroaniline.[1][2] Another approach involves the reduction of a corresponding nitroaromatic compound, like 2,6-dichloro-3,5-difluoronitrobenzene, where the nitro group is converted to an amine while selectively removing a chlorine atom.[1] These methods are generally preferred over routes requiring direct amination of highly chlorinated rings, which often demand harsh conditions.[3]

Q2: Why is catalyst selection critical in the hydrodechlorination route?

A2: Catalyst selection is paramount because it dictates the selectivity of the dehalogenation process. The primary goal is to remove a chlorine atom without affecting the fluorine atom or the second chlorine atom. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[1] However, its activity must be carefully modulated. An overly active catalyst or harsh conditions (high temperature/pressure) can lead to undesired side reactions, such as the removal of the fluorine atom (hydrodefluorination) or both chlorine atoms, significantly reducing the yield of the target molecule.[1] The choice of catalyst support and metal loading are key optimization parameters.

Q3: What analytical methods are recommended for monitoring reaction progress and assessing final product purity?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for routine monitoring of reaction conversion and purity analysis.[4] A reversed-phase C18 column allows for effective separation of the non-polar aromatic compounds. For more detailed structural confirmation and identification of trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective, particularly for volatile byproducts.[4] For quantitative analysis in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides excellent sensitivity and specificity.[5][6]

Q4: What are the main safety considerations when working with halogenated anilines?

A4: Halogenated anilines, including this compound, should be treated as toxic compounds. They can be harmful if inhaled, swallowed, or absorbed through the skin. It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Many synthetic routes also involve flammable solvents, high-pressure hydrogen gas, and corrosive acids, each requiring specific safety protocols.

Q5: Can side reactions like nucleophilic aromatic substitution (SNAr) interfere with the synthesis?

A5: Yes, particularly if the reaction is run in a nucleophilic solvent (e.g., methanol) in the presence of a strong base. For instance, during the hydrodechlorination of 2,6-dichloro-3,5-difluoroaniline using sodium hydroxide in methanol, the formation of a fluoromethoxyaniline byproduct via SNAr has been observed.[1] This occurs because the aromatic ring is electron-deficient, making it susceptible to nucleophilic attack. Using a weaker, non-nucleophilic base or a different solvent system can mitigate this issue.[1][7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and solving common problems encountered during the synthesis of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing common synthesis issues.

TroubleshootingWorkflow Start Problem Detected LowYield Low Yield / Incomplete Conversion Start->LowYield  Yield Issue ImpureProduct Impure Final Product Start->ImpureProduct  Purity Issue Catalyst Check Catalyst Activity: - Is it fresh? - Poisoned? - Inadequate loading? LowYield->Catalyst Conditions Verify Reaction Conditions: - Temperature too low? - Pressure too low? - Insufficient reaction time? LowYield->Conditions Base Evaluate Base: - Incorrect stoichiometry? - Base too weak? LowYield->Base Dehalogenation Over-reduction/ Dehalogenation Products ImpureProduct->Dehalogenation Isomers Positional Isomers or Unreacted Starting Material ImpureProduct->Isomers SNAr SNAr Byproducts (e.g., methoxy-adducts) ImpureProduct->SNAr Solution1 Action: - Increase catalyst loading - Use fresh catalyst Catalyst->Solution1 Solution2 Action: - Increase Temp/Pressure - Extend reaction time - Monitor via HPLC Conditions->Solution2 Base->Solution2 Solution3 Action: - Use milder conditions - Screen catalysts - Reduce H2 pressure Dehalogenation->Solution3 Solution4 Action: - Optimize purification (distillation/crystallization) - Check starting material purity Isomers->Solution4 Solution5 Action: - Use non-nucleophilic solvent - Use a weaker base (e.g., MgO) SNAr->Solution5

Caption: Troubleshooting workflow for synthesis optimization.

Problem 1: Low Yield or Stalled Reaction
Potential Cause Explanation & Validation Recommended Solution
Catalyst Deactivation or Insufficient Loading The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting materials or solvents. Activity can also decrease with age or reuse. Inadequate loading will result in a slow or incomplete reaction.Ensure starting materials are pure. Use a fresh batch of high-quality catalyst. Perform a loading screen, starting from 1-2 mol% and increasing incrementally. A patent for a similar process suggests a substrate-to-catalyst mass ratio between 200:1 and 400:1 for a 1% Pt/C catalyst.[8]
Suboptimal Reaction Temperature or Pressure Catalytic hydrodechlorination is sensitive to both temperature and hydrogen pressure. Conditions that are too mild will result in a slow reaction rate and incomplete conversion.Systematically increase the reaction temperature (e.g., in 10°C increments from 80°C to 120°C) and hydrogen pressure (e.g., from 1 MPa to 3 MPa).[1][9] Monitor the reaction progress by HPLC to find the optimal balance that drives the reaction to completion without causing byproduct formation.
Inefficient Mixing/Agitation In a heterogeneous catalytic system, efficient mixing is crucial to ensure contact between the substrate, gaseous hydrogen, and the solid catalyst. Poor agitation can lead to a diffusion-limited reaction rate.Ensure the stirring rate is vigorous enough to keep the catalyst fully suspended in the reaction medium. For larger scale reactions, consider the reactor geometry and impeller design.
Problem 2: Formation of Significant Impurities
Potential Cause Explanation & Validation Recommended Solution
Over-reduction and Dehalogenation Aggressive reaction conditions (high temperature, high pressure, or a highly active catalyst) can lead to the undesired removal of the second chlorine or even the fluorine atom, resulting in di- or mono-halogenated anilines.[1]Reduce the reaction temperature and/or hydrogen pressure. Screen for a less active catalyst (e.g., lower Pd loading or a different support). The use of a weaker base, such as magnesium oxide (MgO) instead of sodium hydroxide (NaOH), has been shown to reduce side reactions.[1]
Presence of Unreacted Starting Material This is often linked to the causes of low yield (see Problem 1). The presence of the precursor in the final product complicates purification.Re-evaluate catalyst activity, reaction time, temperature, and pressure to drive the reaction to completion. Ensure the purity of the starting material itself.
Formation of Nucleophilic Substitution (SNAr) Products When using a nucleophilic solvent like methanol in the presence of a strong base (e.g., NaOH), the solvent can act as a nucleophile and displace a halogen atom, leading to impurities like methoxy-substituted anilines.[1]Replace the nucleophilic solvent with a non-nucleophilic alternative (e.g., toluene, ethyl acetate). If a base is required, switch from a strong, soluble base like NaOH to a weaker, heterogeneous base like MgO.[1]

Section 3: Experimental Protocols & Data

Optimized Protocol: Selective Hydrodechlorination of 2,6-Dichloro-3,5-difluoroaniline

This protocol is adapted from established procedures and focuses on maximizing the yield of this compound while minimizing dehalogenation byproducts.[1][2]

Step-by-Step Methodology:

  • Reactor Setup: To a 150 mL high-pressure reactor, add 2,6-dichloro-3,5-difluoroaniline (e.g., 10 g) and a suitable solvent such as a methanol/water mixture (e.g., 14:1 by weight, 50 mL).

  • Catalyst and Base Addition: Add the palladium on carbon catalyst (e.g., 10% Pd/C, 0.25 g) and a weak base, such as an aqueous suspension of magnesium oxide (e.g., 10% MgO, 18 g). The use of a weak base is critical to prevent SNAr side reactions.[1]

  • Inerting and Pressurization: Seal the reactor and purge thoroughly with nitrogen gas (3 cycles) to remove oxygen, followed by a purge with hydrogen gas (3 cycles).

  • Reaction Execution: Pressurize the reactor with hydrogen to 2 MPa (approx. 290 psi). Begin vigorous stirring and heat the reactor to the target temperature of 120°C.

  • Monitoring and Completion: Maintain the reaction at temperature and pressure for 6-8 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing them via HPLC. The reaction is complete when the starting material is consumed.

  • Work-up and Purification: After cooling the reactor and venting the hydrogen, filter the reaction mixture to remove the catalyst and MgO. The solvent can be removed under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound as a crystalline solid.

Table 1: Effect of Base on Reaction Outcome

This table summarizes data from a comparative study on the hydrodechlorination of 2,6-dichloro-3,5-difluoroaniline, illustrating the impact of base selection on yield and byproduct formation.[1]

Base Used Solvent Temp. Pressure Conversion Yield of Target Key Byproduct
Sodium Hydroxide (NaOH)Methanol/Water120°C2 MPa100%~90%Fluoromethoxyaniline (~10%)
Magnesium Oxide (MgO)Methanol/Water120°C2 MPa~97%~80%Minimal SNAr byproduct

This data highlights that while a strong base like NaOH can lead to a higher conversion rate, it promotes the formation of a significant SNAr byproduct. A weaker base like MgO provides a cleaner reaction profile at the cost of a slightly lower conversion and yield under these specific conditions.

References

Technical Support Center: Catalyst Selection for the Hydrogenation of 3,5-Dichloro-2-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the catalytic hydrogenation of 3,5-dichloro-2-fluoronitrobenzene to its corresponding aniline, 3,5-dichloro-2-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by this polysubstituted aromatic system. Our goal is to equip you with the expertise to optimize your reaction for high yield and selectivity, minimizing unwanted side reactions.

The Challenge: Selective Nitro Group Reduction in a Polychlorinated Fluoroaromatic System

The primary objective in the hydrogenation of 3,5-dichloro-2-fluoronitrobenzene is the selective reduction of the nitro group to an amine while preserving the carbon-halogen bonds. The main competing side reaction is hydrodehalogenation, the cleavage of these C-X bonds. The C-Cl bond is generally more susceptible to hydrogenolysis than the more robust C-F bond. Therefore, catalyst selection and process parameter optimization are critical to achieving high selectivity for the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of halogenated nitroaromatics like 3,5-dichloro-2-fluoronitrobenzene?

A1: The most frequently employed catalysts for this type of transformation are platinum-based, palladium-based, and Raney-type catalysts.[1]

  • Platinum on carbon (Pt/C): This is often the catalyst of choice due to its high activity and generally good selectivity in suppressing dehalogenation.[1]

  • Palladium on carbon (Pd/C): While also highly active, Pd/C can sometimes lead to higher rates of dehalogenation, particularly under harsh conditions.[1][2]

  • Raney Nickel (Raney Ni): A cost-effective alternative, Raney Nickel can be effective but may also promote dehalogenation.[1][3][4] It is also pyrophoric and requires careful handling.[1][5]

Q2: What is the primary side reaction of concern, and how can I minimize it?

A2: The principal side reaction is hydrodehalogenation, leading to byproducts such as 3-chloro-2-fluoroaniline, 5-chloro-2-fluoroaniline, and 2-fluoroaniline. Minimizing dehalogenation is key and can be achieved through several strategies:

  • Catalyst Choice: Platinum-based catalysts are often superior in minimizing dehalogenation compared to palladium catalysts.[1] Some modified catalysts, like sulfur-modified Pt/C, are specifically designed to inhibit dehalogenation.[6]

  • Milder Reaction Conditions: Operating at lower hydrogen pressures and temperatures can significantly reduce the incidence of hydrodehalogenation.[1]

  • Additives: The use of catalyst inhibitors or promoters can modulate activity and selectivity. For instance, certain sulfur or nitrogen compounds can selectively poison the catalyst sites responsible for dehalogenation.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol and methanol are commonly used.[1][5]

Q3: What are the typical reaction conditions for this hydrogenation?

A3: Reaction conditions should be optimized for each specific substrate and catalyst system. However, a general starting point would be:

  • Temperature: 25-80°C.[1] Higher temperatures can increase the reaction rate but may also favor dehalogenation.[5]

  • Pressure: 50-500 psi of hydrogen. Lower pressures are generally preferred to enhance selectivity.[1]

  • Solvent: Methanol, ethanol, or ethyl acetate are common choices.[5] The substrate should be fully dissolved to ensure a homogeneous reaction mixture.[5]

  • Catalyst Loading: Typically 1-5 mol% for precious metal catalysts (Pt/C, Pd/C) and 10-20% w/w for Raney Nickel.[1][5]

Q4: Are there any specific safety precautions I should take?

A4: Yes, safety is paramount.

  • Pyrophoric Catalysts: Raney Nickel, and to a lesser extent, dry Pd/C and Pt/C catalysts, can be pyrophoric and ignite spontaneously in air, especially when containing adsorbed hydrogen.[1] They should always be handled under an inert atmosphere (e.g., nitrogen or argon) and kept wet with a solvent.[1]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[1] Ensure proper ventilation and use intrinsically safe equipment.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Inactive Catalyst2. Catalyst Poisoning3. Insufficient Hydrogen Pressure or Poor Agitation4. Poor Substrate Solubility1. Use a fresh batch of catalyst. Ensure proper storage and handling, especially for pyrophoric catalysts like Raney Ni.[5]2. Ensure high purity of solvents and the substrate. Common poisons include sulfur compounds and heavy metal ions.[5]3. Increase hydrogen pressure incrementally. Ensure vigorous stirring to overcome mass transfer limitations in the three-phase system (gas-liquid-solid).[5]4. Choose a solvent in which the 3,5-dichloro-2-fluoronitrobenzene is fully soluble at the reaction temperature.[5]
High Levels of Dechlorination 1. Catalyst Choice2. Harsh Reaction Conditions3. High Catalyst Loading1. Switch to a more selective catalyst. Pt/C is generally preferred over Pd/C.[1] Consider a modified catalyst, such as a sulfur-poisoned Pt/C.2. Reduce the hydrogen pressure and/or reaction temperature.[1]3. Decrease the catalyst loading.
Formation of Intermediates (e.g., nitroso, hydroxylamine, azoxy compounds) 1. Incomplete Reaction2. Insufficient Hydrogen Supply1. Increase the reaction time and monitor the progress by TLC, GC, or LC-MS.[5]2. Ensure a continuous and adequate supply of hydrogen. For larger scale reactions, a pressurized reactor is more suitable than a hydrogen balloon.[5]
Inconsistent Results 1. Variation in Catalyst Activity2. Inconsistent Reaction Setup1. Use the same batch of catalyst for a series of experiments. If using a new batch, a small-scale test reaction is recommended.2. Standardize all reaction parameters, including solvent volume, agitation speed, and the procedure for purging the reactor with inert gas and hydrogen.

Catalyst Performance Comparison (General Guidance)

This table provides a general comparison of common catalysts for the hydrogenation of halogenated nitroaromatics. The optimal choice for 3,5-dichloro-2-fluoronitrobenzene should be determined experimentally.

CatalystTypical LoadingCommon SolventsTemperature (°C)Pressure (psi)Selectivity vs. DehalogenationNotes
Pt/C 1-5 mol%Methanol, Ethanol25-8050-500HighGenerally the preferred starting point for high selectivity.[1]
Pd/C 1-5 mol%Methanol, Ethanol25-6050-300Moderate to HighCan be very active but may lead to higher dehalogenation.[1]
Raney Ni 10-20% w/wEthanol50-100500-1000ModerateCost-effective but can be less selective and requires careful handling due to its pyrophoric nature.[1][3]

Experimental Protocols

Protocol 1: Hydrogenation using Pt/C
  • Reactor Setup: In a suitable pressure reactor, add 3,5-dichloro-2-fluoronitrobenzene (1.0 eq) and a solvent such as methanol or ethanol (approximately 10-20 volumes).

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 5% Pt/C (1-5 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi) and commence vigorous stirring. Heat to the desired temperature (e.g., 40°C).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Protocol 2: Hydrogenation using Raney Nickel
  • Reactor Setup: Charge the reactor with 3,5-dichloro-2-fluoronitrobenzene (1.0 eq) and ethanol (~10-20 volumes).

  • Inerting: Seal and purge the reactor with an inert gas.

  • Catalyst Addition: Carefully transfer the solvent-wet Raney Nickel (10-20% w/w) to the reactor under a stream of inert gas.

  • Hydrogenation: Pressurize with hydrogen (e.g., 500 psi) and heat to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Reaction Monitoring and Work-up: Follow steps 5-8 as described in Protocol 1.

Visualizing the Process

Reaction Pathway

Reaction_Pathway 3,5-dichloro-2-fluoronitrobenzene 3,5-dichloro-2-fluoronitrobenzene This compound This compound 3,5-dichloro-2-fluoronitrobenzene->this compound Selective Hydrogenation (Desired Product) Dehalogenated Byproducts Dehalogenated Byproducts 3,5-dichloro-2-fluoronitrobenzene->Dehalogenated Byproducts Hydrodehalogenation (Side Reaction)

Caption: Desired vs. undesired reaction pathways.

Catalyst Selection and Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_reaction Reaction & Analysis cluster_troubleshooting Troubleshooting cluster_end Finish start Select Initial Catalyst (e.g., 5% Pt/C) reaction Run Hydrogenation (Mild Conditions) start->reaction analysis Analyze Product Mixture (GC/LC-MS) reaction->analysis low_conversion Low Conversion? analysis->low_conversion Poor Conversion high_dehalogenation High Dehalogenation? analysis->high_dehalogenation Good Conversion low_conversion->analysis No optimize_conditions Optimize Conditions: - Increase Pressure/Temp - Check Catalyst Activity low_conversion->optimize_conditions Yes change_catalyst Change Catalyst: - Switch to Pt/C - Use Inhibitor high_dehalogenation->change_catalyst Yes end_product Optimized Process: High Yield & Selectivity high_dehalogenation->end_product No optimize_conditions->reaction change_catalyst->reaction

Caption: Workflow for catalyst selection and troubleshooting.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2-fluoroaniline. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, ensuring a high-yield, high-purity synthesis is paramount. This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments. The protocols and troubleshooting advice herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process:

  • Nitration: Electrophilic nitration of 1,3-dichloro-2-fluorobenzene to form 3,5-dichloro-2-fluoro-1-nitrobenzene.

  • Reduction: Reduction of the nitro group of 3,5-dichloro-2-fluoro-1-nitrobenzene to the corresponding aniline.

This guide will address potential issues in both stages of this synthesis.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Nitration of 1,3-Dichloro-2-fluorobenzene

Q1: My nitration reaction is showing low conversion of the 1,3-dichloro-2-fluorobenzene starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in the nitration of 1,3-dichloro-2-fluorobenzene is a common issue that can often be traced back to the nitrating agent or reaction conditions.

Causality: The nitration of an aromatic ring is an electrophilic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile. The concentration of the nitronium ion is highly dependent on the composition and temperature of the acid mixture. Insufficient generation of this ion will lead to a sluggish or incomplete reaction.

Troubleshooting Steps:

  • Verify the Quality of Nitrating Agents:

    • Nitric Acid: Use concentrated (at least 70%) nitric acid. Older bottles of nitric acid can absorb atmospheric moisture, diluting the acid and reducing its efficacy.

    • Sulfuric Acid: Employ concentrated (95-98%) sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion.

  • Optimize the Mixed Acid Ratio and Temperature:

    • A typical and effective nitrating mixture is a 1:1 to 1:2 volume ratio of concentrated nitric acid to concentrated sulfuric acid.

    • The reaction should be initiated at a low temperature (0-5 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature or slightly above (up to 40-50 °C) to drive the reaction to completion.[1]

  • Ensure Adequate Reaction Time:

    • While the reaction is often complete within a few hours, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of maximum conversion.

Q2: I am observing the formation of multiple isomers in my nitration reaction. How can I improve the regioselectivity to favor the desired 3,5-dichloro-2-fluoro-1-nitrobenzene?

A2: The formation of undesired isomers is a result of the directing effects of the substituents on the benzene ring. While the fluorine and chlorine atoms are ortho, para-directing, the steric hindrance and the combined deactivating effect can lead to a mixture of products.

Causality: In 1,3-dichloro-2-fluorobenzene, the positions ortho and para to the fluorine atom are sterically hindered by the adjacent chlorine atoms. The position para to one chlorine and ortho to the other (the 5-position) is the most electronically activated and sterically accessible for electrophilic attack. However, other isomers can form under harsh conditions.

Troubleshooting Steps:

  • Strict Temperature Control:

    • Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating mixture. Higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers.

  • Slow and Controlled Addition:

    • Add the nitrating mixture dropwise to the solution of 1,3-dichloro-2-fluorobenzene. This maintains a low concentration of the nitronium ion at any given moment, favoring the most kinetically favorable product.

  • Alternative Nitrating Agents:

    • For highly sensitive substrates, milder nitrating agents can be employed, such as a mixture of nitric acid and acetic anhydride.[2] This can sometimes offer improved regioselectivity.

Experimental Protocol: Nitration of 1,3-Dichloro-2-fluorobenzene
ParameterRecommended Condition
Reactants 1,3-Dichloro-2-fluorobenzene, Conc. HNO₃, Conc. H₂SO₄
Acid Ratio 1:2 (HNO₃:H₂SO₄) by volume
Temperature 0-5 °C for addition, then warm to 25-30 °C
Reaction Time 2-4 hours (monitor by TLC/GC)
Work-up Quench on ice, extract with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Diagram: Nitration Step

Nitration Workflow A 1,3-Dichloro-2-fluorobenzene in flask C Slow Addition at 0-5°C A->C B Prepare Mixed Acid (HNO₃/H₂SO₄) B->C D Reaction at RT (Monitor by TLC/GC) C->D E Quench on Ice D->E F Work-up & Extraction E->F G Crude 3,5-Dichloro-2-fluoro- 1-nitrobenzene F->G Reduction Workflow A Crude Nitro Compound in Solvent B Add Pd/C Catalyst A->B C Purge with H₂ B->C D Reaction at RT (Monitor by TLC) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Crude this compound F->G

References

Technical Support Center: Resolving Solubility Challenges with 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-2-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this critical chemical intermediate. As a halogenated aromatic amine, its solubility profile can be complex, impacting reaction kinetics, purification efficiency, and overall yield. This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these obstacles.

Section 1: Physicochemical Profile of this compound

Understanding the inherent chemical and physical properties of this compound is the foundation for troubleshooting its solubility. The molecule's structure—a benzene ring substituted with two chlorine atoms, a fluorine atom, and an amino group—creates a delicate balance of hydrophobic and polar characteristics that governs its behavior in various solvents.

The aniline moiety provides a site for hydrogen bonding and protonation, while the halogenated phenyl ring contributes to its lipophilicity and low aqueous solubility.[1] The combination of these features means it is generally poorly soluble in water but shows variable solubility in organic solvents.[1][2]

Table 1: Physicochemical Properties

Property Value / Description Source(s)
Chemical Formula C₆H₄Cl₂FN N/A
Molecular Weight 180.01 g/mol [3]
Appearance Crystalline solid (e.g., Pale grey crystalline needles) [3][4]
Melting Point Data for the exact isomer is limited. A related isomer, 3,5-dichloro-4-fluoroaniline, melts at 100-101°C.[3] 3,5-dichloroaniline melts at 51-53°C.[5] [3][5]
Boiling Point Data for the exact isomer is limited. A related isomer, 3-chloro-2-fluoroaniline, boils at 214°C.
Predicted pKa The aniline group is weakly basic. The predicted pKa for a related isomer, 3,5-dichloro-4-fluoroaniline, is 2.54, indicating it requires a fairly acidic environment to be protonated. [4]

| General Solubility | Expected to be poorly soluble in water and soluble in some organic solvents.[2] Halogenated anilines are generally more soluble in polar organic solvents.[1] |[1][2] |

Section 2: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial problems encountered during experiments.

Q1: Why is my this compound not dissolving in my chosen solvent? A: This is typically due to a mismatch in polarity. The principle of "like dissolves like" is paramount.[1] Your solvent may be too non-polar (e.g., hexanes) or, in some cases, not polar enough to overcome the crystal lattice energy of the solid. Review the Systematic Solvent Selection guide in Section 3.

Q2: My compound has discolored to a brown or yellowish hue after dissolving. What does this mean? A: Discoloration often indicates the formation of oxidized impurities.[6] Anilines are susceptible to oxidation, which can be accelerated by air, light, or impurities in the solvent. It is advisable to use high-purity solvents and consider storing the compound under an inert atmosphere like nitrogen or argon.[7]

Q3: The compound dissolved perfectly when I heated the mixture, but it crashed out as a precipitate upon cooling. Why? A: This indicates that you created a supersaturated solution. The compound's solubility is significantly higher at the elevated temperature than at room temperature. When the solution cools, the solubility limit is exceeded, causing the excess solute to precipitate. This property is ideal for purification by recrystallization but problematic if you need it to remain in solution at a lower temperature.

Q4: I am conducting a reaction in a strong acid, and my yields are consistently low. Could solubility or stability be the issue? A: Yes, both are highly likely. While acidic conditions can protonate the aniline nitrogen to form a more soluble anilinium salt, halogenated anilines can be susceptible to acid-catalyzed degradation.[8] This degradation can compete with your desired reaction, leading to low yields. It is crucial to monitor the stability of the starting material under your specific reaction conditions.

Section 3: In-Depth Troubleshooting Guides

This section provides structured methodologies for systematically resolving solubility issues.

Guide 1: Systematic Solvent Selection

Choosing the right solvent is the most critical step. The goal is to find a solvent that can effectively overcome the intermolecular forces within the solute's crystal lattice. For this compound, this involves disrupting π-stacking of the benzene rings and solvating both the polar amino group and the halogenated ring.

The workflow below outlines a logical process for solvent screening.

Solvent_Selection_Workflow start Start: Need to Dissolve This compound check_reaction Is the solvent for a reaction or for analysis/storage? start->check_reaction reaction_reqs Consider Reaction Compatibility: - Inertness - Boiling Point - Polarity for reagents check_reaction->reaction_reqs Reaction analysis_reqs Consider Analysis Compatibility: - Volatility (for removal) - Transparency (for spectroscopy) - Purity check_reaction->analysis_reqs Analysis select_class Select Solvent Class (See Table 2) reaction_reqs->select_class analysis_reqs->select_class polar_aprotic Polar Aprotic (e.g., DMF, DMSO, THF, Acetone) Good starting point select_class->polar_aprotic General Purpose polar_protic Polar Protic (e.g., Alcohols) Good H-bonding capability select_class->polar_protic H-Bonding Needed halogenated Halogenated (e.g., DCM, Chloroform) 'Like dissolves like' with halogens select_class->halogenated Reaction with Strong Electrophiles non_polar Non-Polar (e.g., Toluene, Hexane) Likely poor solubility select_class->non_polar Low Polarity System test_solubility Test small-scale solubility (See Protocol 1) polar_aprotic->test_solubility polar_protic->test_solubility halogenated->test_solubility non_polar->test_solubility is_soluble Is solubility adequate? test_solubility->is_soluble success Success! Proceed with experiment is_soluble->success Yes troubleshoot Solubility Inadequate: Proceed to Enhancement Guide is_soluble->troubleshoot No

Caption: A workflow for systematic solvent selection.

Table 2: Qualitative Solubility in Common Organic Solvents This table provides expected solubility based on general principles of organic chemistry and data for analogous compounds.[9][10] These must be verified experimentally.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolGood to ModerateThe -OH group can hydrogen bond with the aniline -NH₂, aiding dissolution.[1]
Polar Aprotic THF, Acetone, DMF, DMSO, AcetonitrileExcellent to GoodThese solvents have strong dipole moments that can interact with the polar bonds of the solute. They are often the best choice.[9]
Halogenated Dichloromethane (DCM), ChloroformGood to ModerateThe principle of "like dissolves like" applies due to the C-Cl bonds. These are good choices for reactions with strong oxidants or electrophiles.[9]
Aromatic Toluene, BenzeneModerate to PoorCan engage in π-stacking but lack strong polar interactions. Solubility may be limited.[9]
Non-Polar Hexane, Cyclohexane, Petroleum EtherVery Poor / InsolubleLacks the necessary polarity to solvate the amino group or interact with the C-X dipoles.[2]
Guide 2: Enhancing Solubility in a Chosen System

If the compound has poor solubility in the ideal solvent for your experiment, the following techniques can be employed.[11][12]

Enhancement_Workflow start Start: Insufficient Solubility in Chosen Solvent check_constraints What are the experimental constraints (temp, pH)? start->check_constraints temp_path Temperature can be varied check_constraints->temp_path Temperature ph_path pH can be modified check_constraints->ph_path pH solvent_path Solvent system can be modified check_constraints->solvent_path Solvent heat Method A: Heating Increase temperature to find the dissolution point. temp_path->heat acidify Method B: pH Adjustment Add acid (e.g., HCl) to form the more soluble anilinium salt. ph_path->acidify cosolvent Method C: Co-Solvent System Add a small amount of a high-power solvent (e.g., DMSO, DMF). solvent_path->cosolvent check_stability_heat Check for degradation or precipitation on cooling. heat->check_stability_heat evaluate Evaluate Effectiveness & Proceed check_stability_heat->evaluate check_stability_acid Check for acid-catalyzed degradation (see Section 5). acidify->check_stability_acid check_stability_acid->evaluate check_compatibility Ensure co-solvent does not interfere with the experiment. cosolvent->check_compatibility check_compatibility->evaluate

Caption: Decision workflow for solubility enhancement techniques.

  • Method A: Co-Solvency: The use of a co-solvent is a powerful technique to enhance solubility.[13][14] A small amount of a highly polar aprotic solvent like DMSO or DMF (e.g., 1-10% v/v) can dramatically increase the solvating power of a less polar medium like DCM or toluene without significantly changing the overall properties of the bulk solvent.

  • Method B: Temperature Adjustment: Solubility of solids typically increases with temperature. Gentle heating can be an effective way to dissolve the compound. However, be aware of the compound's melting point and potential for thermal degradation. Always test for stability at the desired temperature.

  • Method C: pH Modification: As an aniline, the amino group is basic and can be protonated by an acid to form an anilinium salt.[15] These salts often have much higher solubility in polar solvents, including water, than the free base. This is a common strategy but must be balanced against the risk of acid-catalyzed hydrolysis or degradation.[8]

Section 4: Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Assessment

  • Add ~5-10 mg of this compound to a small vial.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating or vortexing.

  • Continue adding solvent up to a total volume of 1 mL.

  • Observe and classify:

    • Soluble: A clear, homogenous solution is formed.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: No apparent dissolution of the solid.

Protocol 2: Isothermal Shake-Flask Method for Quantitative Solubility This method is a standard for accurately determining equilibrium solubility.[1]

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential.

  • Equilibration: Place the vial in a thermostatic shaker or on a stir plate in a water bath at a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Stop agitation and allow the solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any fine particulates.

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or GC-MS.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.

Section 5: Stability Considerations
  • Oxidative Instability: Like many anilines, this compound can oxidize upon exposure to air and light, leading to discoloration.[6] For long-term storage of solutions, it is recommended to use degassed solvents and store under an inert atmosphere (N₂ or Ar) in an amber vial or a flask protected from light.

  • Acidic Instability: Be cautious when using strongly acidic conditions. Halogenated anilines can undergo degradation, potentially through hydrolysis or dehalogenation pathways.[8] If low yields are observed in acidic reactions, it is advisable to run a control experiment with only the starting material and acid to quantify its stability over the reaction time.

Section 6: Handling and Safety

All work with this compound should be conducted with appropriate safety measures. Based on data for structurally related dichloro- and fluoroanilines, this compound should be treated as hazardous.[16][17][18]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Handling: Avoid breathing dust or vapors. Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By combining a fundamental understanding of its physicochemical properties with systematic troubleshooting, researchers can optimize their experimental outcomes.

References

Stability issues of 3,5-Dichloro-2-fluoroaniline in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Acidic and Basic Media

Welcome to the Technical Support Center for 3,5-Dichloro-2-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various chemical environments. As Senior Application Scientists, we have synthesized data from published literature and established analytical principles to create a practical guide for your experimental needs.

Introduction to the Stability of this compound

This compound is a halogenated aromatic amine, a class of compounds known for their utility as synthetic intermediates in the pharmaceutical and agrochemical industries. However, the very features that make them versatile—the presence of an amino group and halogen substituents on an aromatic ring—also render them susceptible to degradation under certain conditions.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the stability of structurally similar halogenated anilines has been studied.[1] These studies, coupled with fundamental chemical principles, allow us to predict and manage the stability of this compound in your experiments. The primary degradation pathways for halogenated anilines in acidic or basic media are acid-catalyzed or base-mediated hydrolysis and dehalogenation.[1][2]

This guide will provide you with the foundational knowledge and practical troubleshooting steps to anticipate and address stability issues, ensuring the integrity of your starting materials and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues and observations you may encounter during your experiments.

Section 1: General Stability Concerns

Q1: I am seeing a decrease in the concentration of my this compound stock solution prepared in an acidic mobile phase for HPLC. Is this expected?

A1: Yes, a decrease in concentration of this compound in an acidic solution is a strong possibility. Halogenated anilines can be susceptible to acid-catalyzed hydrolysis.[1] The rate of this degradation is influenced by several factors including the pH of the solution, the specific acid used, the concentration of the aniline, the storage temperature, and the presence of any co-solvents.[1] It is highly recommended to prepare fresh acidic solutions of this compound for immediate use whenever possible to ensure accurate quantification.[1]

Q2: My reaction yield is consistently low when using this compound in the presence of a strong acid. Could the starting material be degrading?

A2: It is highly probable that the low yield is, at least in part, due to the degradation of the this compound starting material under the strong acidic conditions of your reaction.[1] The appearance of unexpected byproducts in your reaction mixture, often visible as new spots on TLC or extra peaks in your crude LC-MS, would further support this hypothesis. Consider the troubleshooting steps outlined in the "Troubleshooting Low Reaction Yields" section below.

Q3: Is this compound expected to be more stable in basic or acidic conditions?

A3: Based on studies of similar compounds, the stability of halogenated anilines can be compromised in both acidic and basic media, though the degradation mechanisms will differ. In acidic media, protonation of the amino group can make the aromatic ring more susceptible to nucleophilic attack, potentially leading to hydrolysis of the halogen substituents. In basic media, deprotonation of the amino group can increase the electron density of the ring, potentially facilitating other degradation pathways. One study on 3,5-dichloroaniline found that its hydrolysis half-life was shorter in neutral and acidic solutions compared to alkaline solutions, suggesting greater stability in basic conditions for that specific compound.[3] However, this may not be directly transferable to this compound, and empirical testing under your specific experimental conditions is the most reliable approach.

Section 2: Identifying and Characterizing Degradation

Q4: My HPLC analysis of a reaction mixture containing this compound shows several new, unexpected peaks. How can I confirm if these are degradation products?

A4: The appearance of new peaks in your chromatogram is a strong indicator of degradation.[1] To definitively confirm this, a forced degradation study is the recommended approach.[4][5][6] This involves intentionally exposing a pure sample of this compound to acidic and/or basic conditions and monitoring the changes in the HPLC chromatogram over time. A decrease in the peak area of the parent compound and a corresponding increase in the new peaks will confirm that they are degradation products.[1]

Q5: What are the likely degradation products of this compound under acidic or basic conditions?

A5: While the exact degradation profile of this compound has not been extensively published, we can infer potential products based on the degradation of similar compounds like 2,4-dichloroaniline and 3,4-difluoroaniline.[1] The likely degradation pathways include:

  • Hydroxylation: Replacement of a chlorine or fluorine atom with a hydroxyl group.

  • Dehalogenation: Removal of a chlorine or fluorine atom, replacing it with a hydrogen atom.

  • Hydrolysis of the Amino Group: Conversion of the amino group to a hydroxyl group.[1]

  • Oxidative Coupling and Ring Cleavage: Under certain oxidative conditions, more complex products including (chloro)benzoquinone imines and ring-cleavage products can form.[7][8]

The identification of these degradation products typically requires the use of hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain structural information.[1]

Q6: What analytical methods are best suited for monitoring the stability of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[1] An ideal method should be capable of separating the parent compound from all potential degradation products.[1] UV detection is generally suitable for aromatic compounds like this. For the identification of unknown degradation products, LC-MS is invaluable.[1]

Experimental Protocols & Workflows

Protocol 1: General Forced Degradation Study for this compound

Forced degradation studies are a critical component of pharmaceutical development and are used to understand the intrinsic stability of a compound.[4][5] This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To determine the degradation pathways of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • Heating block or water bath

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

    • One set of vials can be kept at room temperature, and another set can be heated to an elevated temperature (e.g., 60 °C) to accelerate degradation.[1]

  • Basic Degradation:

    • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.

    • As with the acidic conditions, maintain one set of vials at room temperature and another at an elevated temperature.

  • Time Points: Sample the reaction mixtures at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1]

  • Sample Quenching: At each time point, withdraw an aliquot of the sample and immediately neutralize it to stop the degradation. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

  • Sample Preparation for HPLC: Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the time-zero sample. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL in ACN) start->stock acid Acidic Stress (0.1M & 1M HCl) RT & 60°C stock->acid base Basic Stress (0.1M & 1M NaOH) RT & 60°C stock->base sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling quench Neutralize to Quench sampling->quench hplc_prep Dilute for HPLC quench->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis & Degradation Profile hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Low Reaction Yields

If you suspect that the degradation of this compound is contributing to low reaction yields, consider the following troubleshooting strategies:

  • Temperature Control: If your reaction conditions permit, try running the reaction at a lower temperature to minimize the rate of degradation.[1]

  • Acid/Base Concentration: Investigate if a lower concentration of the acid or base catalyst can be used without significantly impacting the desired reaction rate.

  • Reaction Time: Monitor the reaction progress closely to avoid unnecessarily long reaction times, which would provide more opportunity for degradation.

  • Order of Addition: In some cases, the order in which reagents are added can influence stability. Consider adding the this compound to the reaction mixture at a later stage, if possible.

  • Protecting Groups: For particularly sensitive syntheses, the use of a protecting group for the aniline nitrogen could be considered, although this adds extra steps to the synthetic route.

Logical Flow for Troubleshooting Low Yields

Troubleshooting_Workflow cluster_optimization Reaction Optimization start Low Reaction Yield Observed check_purity Verify Purity of Starting Material start->check_purity suspect_degradation Suspect Degradation of This compound check_purity->suspect_degradation lower_temp Lower Reaction Temperature suspect_degradation->lower_temp Yes failure Yield Not Improved suspect_degradation->failure No lower_conc Reduce Acid/Base Concentration lower_temp->lower_conc shorter_time Optimize Reaction Time lower_conc->shorter_time addition_order Change Order of Addition shorter_time->addition_order evaluate Evaluate Impact on Yield addition_order->evaluate success Yield Improved evaluate->success Yes evaluate->failure No

References

Technical Support Center: Production of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 3,5-Dichloro-2-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals actively working with this important chemical intermediate. Our goal is to provide practical, experience-driven insights to help you navigate the challenges of its production, ensuring safety, optimizing yield, and achieving high purity.

A Critical Foreword on Safety

The synthesis of halogenated anilines involves hazardous materials and potentially energetic reactions. This compound and its precursors are classified as toxic and irritant substances.[1][2] All experimental work must be conducted by trained professionals in a controlled laboratory environment with appropriate engineering controls (e.g., fume hoods) and personal protective equipment (PPE).

Core Safety Imperatives:

  • Consult Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for all reagents, solvents, intermediates, and the final product.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2][4] For handling highly toxic materials like chlorine gas or pyrophoric catalysts, additional measures are mandatory.

  • Ventilation: All operations should be performed in a well-ventilated fume hood to avoid inhalation of toxic vapors, dust, or gases.[1]

  • Catalyst Handling: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can be pyrophoric, meaning they can ignite spontaneously in air, especially after use.[5] They must be handled under an inert atmosphere or wetted with a solvent. Never allow a dry, used catalyst to be exposed to air.

  • Pressure Reactions: Catalytic hydrogenation is typically performed under pressure. Use only certified high-pressure equipment (autoclaves) and conduct thorough leak checks before commencing the reaction.[5]

Synthetic Workflow Overview

The industrial production of this compound often involves a multi-step synthesis. A common and logical pathway begins with a readily available starting material, which is then functionalized and finally converted to the target aniline. The diagram below illustrates a representative two-step process: the chlorination of a fluorinated nitroaromatic compound followed by the reduction of the nitro group.

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Nitro Group Reduction cluster_2 Final Processing Start 2-Fluoro-5-nitrotoluene Intermediate1 3-Chloro-2-fluoro-5-nitrotoluene Start->Intermediate1 Cl2, Lewis Acid Intermediate2 3,5-Dichloro-2-fluoro-nitrotoluene Intermediate1->Intermediate2 Cl2, Δ FinalProduct This compound Intermediate2->FinalProduct H2, Pd/C Purification Purification (Distillation/Crystallization) FinalProduct->Purification

Caption: A representative synthetic workflow for this compound production.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis. Each problem is analyzed by its likely cause, followed by actionable solutions.

Q1: My catalytic hydrogenation of the nitro-intermediate is stalling or showing low conversion. What's going wrong?

  • Potential Cause 1: Catalyst Inactivity. The catalyst (e.g., Pd/C) is the workhorse of the reduction and is highly sensitive to poisons. Sulfur compounds, strong acids, or impurities from previous steps can irreversibly bind to the catalyst's active sites. The catalyst may also be old or have been improperly handled, leading to oxidation.

  • Solution:

    • Ensure the nitro-intermediate is of high purity (>99%). If necessary, recrystallize or distill it before the reduction step.

    • Use a fresh, reputable source of catalyst for critical or large-scale runs.

    • Handle the catalyst under an inert atmosphere (Nitrogen or Argon) to prevent exposure to air. When weighing and transferring, do so quickly or in a glovebox.

    • Ensure the solvent used is anhydrous and free of potential poisons.

  • Potential Cause 2: Insufficient Hydrogen. On a larger scale, ensuring adequate hydrogen delivery to the catalyst surface is crucial. This can be due to a leak in the system, poor agitation, or a depleted hydrogen source.

  • Solution:

    • Perform a thorough leak check of your hydrogenation reactor before starting.

    • Ensure agitation is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mass transfer.

    • Monitor the hydrogen pressure throughout the reaction. A failure to uptake hydrogen or a gradual pressure drop unrelated to consumption indicates a problem.[5]

Q2: I'm observing significant amounts of dehalogenated byproducts in my final product. How can I prevent this?

  • Potential Cause: Over-reduction (Hydrodechlorination). The palladium catalyst is highly effective at reducing nitro groups, but under harsh conditions (high temperature, high hydrogen pressure, or prolonged reaction time), it can also cleave carbon-chlorine bonds. This is a common side reaction in the synthesis of chlorinated anilines.[6]

  • Solution:

    • Optimize Reaction Conditions: Lower the reaction temperature (start at room temperature if possible) and hydrogen pressure. The reaction is exothermic, so controlled cooling might be necessary.

    • Monitor Closely: Track the reaction's progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[5] Stop the reaction immediately once the nitro-intermediate has been fully consumed to prevent over-reduction of the product.

    • Catalyst Choice: Consider a less active catalyst or a modified catalyst if hydrodechlorination remains a persistent issue.

Q3: The chlorination step is producing a mixture of isomers that are difficult to separate. How can I improve selectivity?

  • Potential Cause: Poor Reaction Control. Electrophilic aromatic substitution reactions are sensitive to temperature and the choice of catalyst and solvent. Poor temperature control can lead to a loss of regioselectivity, resulting in the formation of undesired isomers.

  • Solution:

    • Temperature Control: Maintain the recommended reaction temperature with an efficient cooling bath. The rate of addition of the chlorinating agent should be controlled to prevent temperature spikes from the reaction exotherm.

    • Solvent and Catalyst: The choice of solvent and Lewis acid catalyst is critical for directing the chlorination to the desired position. Refer to established literature protocols for the optimal system.

    • Purity of Starting Material: Ensure your starting material is pure, as impurities can sometimes direct the reaction to undesired pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor reaction progress and final product purity?

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most effective technique. It provides excellent separation of the starting material, intermediates, final product, and potential byproducts (like dehalogenated species), allowing for quantitative assessment of conversion and purity.[5] TLC is a faster, qualitative tool suitable for quick checks at the bench.

Q2: What are the primary challenges when scaling this synthesis from a 10-gram lab scale to a 1-kilogram pilot scale?

Scaling up introduces significant challenges that are often not apparent at the lab scale:

  • Heat Transfer: Reactions that are easily managed in a round-bottom flask can become dangerously exothermic in a large reactor. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. A jacketed reactor with controlled cooling is essential.

  • Mass Transfer & Mixing: Ensuring homogenous mixing in a large volume is critical, especially for heterogeneous reactions like catalytic hydrogenation. Inefficient stirring can lead to localized "hot spots" or areas of low catalyst suspension, causing side reactions or stalled reactions.

  • Reagent Addition: The rate of reagent addition must be carefully controlled to manage the reaction exotherm and maintain selectivity. What was a 5-minute addition in the lab might become a 2-hour addition on scale.

  • Safety & Handling: Handling kilograms of toxic and flammable materials requires robust engineering controls and detailed standard operating procedures (SOPs). Catalyst filtration on a large scale must be done carefully to prevent fires.

Q3: How should I properly quench and work up the hydrogenation reaction?

After the reaction is complete, the following sequence is recommended:

  • Stop the hydrogen flow and carefully vent the reactor.

  • Purge the reactor multiple times with an inert gas like nitrogen to remove all residual hydrogen.

  • The catalyst must be filtered off. CRITICAL: The catalyst must be kept wet with the reaction solvent at all times. Do not allow the filter cake to dry in the air. The wet catalyst should be immediately transferred to a container filled with water for storage and subsequent disposal.

  • The filtrate containing your product can then be processed. This typically involves washing with a basic solution (e.g., sodium bicarbonate) to remove any acidic residues, followed by extraction into an organic solvent, drying, and solvent removal.

  • The crude product is then purified, usually by vacuum distillation or recrystallization.[7]

Detailed Experimental Protocol: Catalytic Reduction

This protocol describes a representative lab-scale synthesis of this compound from its corresponding nitro precursor.

Materials:

  • 3,5-Dichloro-2-fluoronitrobenzene (1.0 eq)

  • Palladium on Carbon, 5% w/w (0.01 - 0.05 eq by weight)

  • Solvent: Anhydrous Ethanol or Ethyl Acetate

  • Hydrogen Gas (high purity)

  • Nitrogen Gas (for purging)

  • Celite™ (for filtration)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave with 3,5-Dichloro-2-fluoronitrobenzene and the solvent (approx. 10 mL per gram of substrate).

  • Inerting: Seal the reactor and purge the system 3-5 times with nitrogen gas to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst. Note: This should be done quickly to minimize air exposure.

  • Hydrogenation: Purge the reactor 3-5 times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically exothermic, and some initial cooling may be required to maintain the target temperature (e.g., 25-40°C).

  • Completion & Quench: Once hydrogen uptake ceases (typically 2-6 hours), stop the reaction. Vent the hydrogen and purge the system thoroughly with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite™ to remove the catalyst. IMPORTANT: Wash the filter cake with solvent to recover all the product. Do not allow the cake to dry. Immediately quench the wet catalyst pad with water.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Summary: Troubleshooting Outcomes

The following table summarizes how deviations from an optimized protocol can impact the reaction outcome.

Parameter VariationExpected OutcomePurity ProfileRecommended Action
Standard Conditions 85-95% Yield>99% Target ProductProceed with standard protocol.
High Temperature (>60°C) 70-80% Yield5-10% Dehalogenated ImpuritiesImplement reactor cooling; reduce H₂ pressure.
Contaminated Substrate <50% Yield, Stalled ReactionHigh % of Starting MaterialPurify nitro-intermediate before reduction.
Insufficient Agitation Prolonged Reaction TimeIncomplete reaction, potential for side productsIncrease stirrer speed; confirm catalyst suspension.

References

Technical Support Center: Managing Thermal Stability in Reactions Involving 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 3,5-Dichloro-2-fluoroaniline. This guide is designed to provide you, a senior application scientist, with in-depth technical information and practical advice to ensure the thermal stability and safety of your chemical processes. Given the energetic nature of halogenated aromatic amines, a thorough understanding of thermal hazards is paramount for successful and safe experimentation.

Section 1: Fundamental Safety & Thermal Properties (FAQs)

This section addresses the most common initial questions regarding the thermal hazards of this compound and related compounds.

Q1: What are the primary thermal hazards associated with this compound and similar halogenated anilines?

A: The primary thermal hazard is the potential for a runaway reaction, where the heat generated by the process exceeds the heat removal capacity of the reactor.[1][2] This leads to a rapid increase in temperature and pressure, potentially causing reactor failure, explosion, and the release of toxic materials.[3] Halogenated anilines possess structural features that can contribute to thermal instability:

  • Highly Exothermic Reactions: Reactions such as nitration, sulfonation, and especially diazotization are notoriously exothermic.[5][6] Diazonium salts formed from anilines are known to be thermally unstable and can decompose explosively, particularly if isolated or if the temperature is not strictly controlled (typically <5°C).[7][8]

  • Gas Generation: Decomposition or vigorous side reactions can produce non-condensable gases like nitrogen oxides (NOx) and hydrogen chloride (HCl), leading to a rapid pressure increase in a closed system.[9][10]

Q2: What are the known incompatible materials that could trigger a thermal event with this compound?

A: Based on data for analogous dichloroanilines, contact with the following materials should be strictly controlled or avoided as they can catalyze decomposition or initiate a violent reaction:

  • Strong Oxidizing Agents: Can react vigorously, leading to a rapid exotherm.

  • Acids, Acid Chlorides, and Acid Anhydrides: Can cause violent reactions or catalyze decomposition, especially at elevated temperatures.[4][9][10]

  • Nitrous Acid (or its precursors like Sodium Nitrite): Used in diazotization, this reaction is highly exothermic and the resulting diazonium salt intermediate is often unstable and potentially explosive.[5] An excess of nitrous acid can also lead to unpredictable decomposition behavior.[8]

  • Certain Metals: Ferric chloride has been noted to accelerate the decomposition of 3,4-dichloroaniline at temperatures above 180°C (356°F).[10] Care should be taken with metal catalysts or reactors of unknown compatibility.

Q3: What are the likely decomposition products under thermal stress?

A: When heated to decomposition, halogenated anilines emit highly toxic and corrosive fumes.[11] Expected products include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

  • Various halogenated aromatic compounds formed through side reactions.[12]

These products pose severe health, environmental, and equipment corrosion risks.[13][14]

Q4: How can I proactively assess the thermal stability of my specific reaction mixture?

A: A multi-step approach is required:

  • Literature Review: Search for data on your specific reaction or analogous systems.

  • Differential Scanning Calorimetry (DSC): This is a crucial screening tool to determine the onset temperature of decomposition for your starting materials, intermediates, and final product mixture.[15][16] It provides a quick indication of the maximum safe operating temperature.

  • Reaction Calorimetry (RC): For any reaction with a significant exotherm identified by DSC or literature, reaction calorimetry is essential.[17][18] It quantifies the heat of reaction, the rate of heat release, and the potential for thermal accumulation under process conditions. This data is critical for safe scale-up.[19][20]

Section 2: Troubleshooting Guide for Common Scenarios

This guide provides actionable advice for specific issues you may encounter during your experiments.

Scenario 1: Unexpected Exotherm During Reagent Addition

  • Q: I'm observing a rapid temperature rise during the semi-batch addition of a reagent. What should I do immediately, and what are the probable causes?

    • A: Immediate Actions:

      • STOP THE ADDITION: Immediately halt the feed of the limiting reagent.

      • APPLY MAXIMUM COOLING: Ensure your cooling system is operating at full capacity.

      • MONITOR CLOSELY: Watch the temperature and pressure. If they continue to rise uncontrollably, be prepared to execute an emergency quench procedure (if one has been developed).

    • Probable Causes & Long-Term Solutions:

      • Cause: The rate of heat generation is exceeding the rate of heat removal.[1] This is the fundamental definition of a developing runaway.

      • Causality 1: Dosing Rate is Too High. The most common cause is adding the reagent too quickly for the reactor's cooling system to handle.[21]

        • Solution: Reduce the dosing rate. Use reaction calorimetry data to calculate a safe maximum addition rate based on your reactor's heat transfer coefficient.[19]

      • Causality 2: Insufficient Mixing. Poor agitation can create localized "hot spots" where the reagent concentration is high, leading to a very fast local reaction rate. When this localized volume eventually mixes with the bulk, it can trigger a sharp temperature spike.

        • Solution: Ensure your stirring is adequate for the viscosity and geometry of your reaction. Verify that the agitator is functioning correctly.

      • Causality 3: Reactant Accumulation. If the reaction has an induction period or is slower than expected (e.g., due to low temperature or an impure catalyst), the reagent can build up in the reactor without reacting. When the reaction finally initiates, the accumulated reagent reacts very quickly, causing a massive exotherm.[21]

        • Solution: Ensure the reaction has initiated before starting the main dosing regimen. Consider adding a small amount of reagent initially and confirming a temperature rise before proceeding.

Scenario 2: Pressure Buildup in a Closed System

  • Q: The pressure in my reactor is increasing beyond the expected vapor pressure of the solvent. What could be causing this, and what are the risks?

    • A: Probable Causes & Risks:

      • Cause 1: Gas-Evolving Decomposition. The most dangerous cause is the thermal decomposition of a reactant, intermediate (like a diazonium salt), or product, which can release non-condensable gases (N₂, NOx, HCl).[5][8]

        • Risk: This can lead to a very rapid pressure increase that can overwhelm pressure relief systems and cause catastrophic reactor failure.

      • Cause 2: Gas-Evolving Side Reaction. Your primary reaction may be under control, but a side reaction could be producing gas.

        • Risk: While potentially less rapid than decomposition, this can still lead to over-pressurization if not accounted for.

    • Immediate Actions & Solutions:

      • STOP ALL FEEDS AND HEATING. Immediately apply maximum cooling to slow down all chemical reactions.

      • ASSESS THE RATE OF PRESSURE RISE: A rapid rise indicates a serious decomposition event. A slow, steady rise may be a controllable side reaction.

      • VENT SAFELY (If Possible): If the pressure approaches the maximum allowable working pressure (MAWP) of the vessel and you can safely vent to a scrubber or capture system, do so cautiously.

      • INVESTIGATE: Use analytical techniques (e.g., GC-MS of the headspace) to identify the gas being evolved. Use DSC/TGA analysis to determine the temperature at which your reaction mixture begins to generate pressure.

Section 3: Protocols for Thermal Hazard Assessment

Protocol 1: Step-by-Step Guide to Differential Scanning Calorimetry (DSC) Screening

This protocol provides a standardized method for assessing the thermal stability of materials.

  • Objective: To determine the onset temperature (Tₒₙₛₑₜ) of exothermic decomposition for a given material (reactant, intermediate, or final reaction mixture).

  • Materials:

    • Differential Scanning Calorimeter (DSC).[15]

    • High-pressure DSC crucibles (e.g., gold-plated stainless steel) to contain any pressure generated.

    • Reference crucible (typically empty).

    • Material to be tested (5-10 mg).

    • Inert gas supply (e.g., Nitrogen).

  • Methodology:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium) according to the manufacturer's instructions.

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a high-pressure crucible. Hermetically seal the crucible.

    • Instrument Setup:

      • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

      • Purge the cell with inert gas (e.g., N₂ at 20-50 mL/min) to provide a non-oxidizing atmosphere.

    • Thermal Program:

      • Equilibrate the cell at a starting temperature well below any expected thermal event (e.g., 30°C).

      • Ramp the temperature at a constant rate, typically 5-10°C/min, to a final temperature (e.g., 350-400°C). A slower ramp rate provides better resolution but takes longer.

    • Data Analysis:

      • Plot the heat flow (W/g) as a function of temperature (°C).

      • An exothermic event will appear as a peak in the upward direction (by convention).

      • Determine the onset temperature (Tₒₙₛₑₜ) by finding the intersection of the baseline with the tangent of the peak's leading edge.

      • Integrate the peak area to calculate the total energy of decomposition (ΔH_d in J/g).

  • Interpretation: The Tₒₙₛₑₜ represents the temperature at which significant decomposition begins under the test conditions. A general rule of thumb for process safety is to maintain the maximum process temperature at least 50-100°C below the Tₒₙₛₑₜ determined by DSC.

Section 4: Data & Diagrams

Data Presentation

The following table summarizes key physical and safety properties for related dichloroanilines to provide a conservative baseline for handling this compound, for which specific public data is limited.

Property2,4-Dichloroaniline3,4-DichloroanilineNotes & Relevance
Decomposition Temp. > 300°C[4]Data not specifiedThis is the decomposition of the pure substance. Catalysts, reagents, or pressure can lower this value significantly.
Incompatible Materials Acids, Acid Anhydrides, Acid Chlorides[4][9]Oxidizing Agents, Acids, Acid Chlorides, Acid Anhydrides[10]Critical for avoiding unintended reactions. The presence of the fluoro- group may alter reactivity but these classes should be treated with caution.
Hazardous Decomp. Products NOx, CO, CO₂, HCl gas[4][9]NOx, CO, CO₂, HCl gas[10]Highlights the need for robust ventilation and potential for pressure buildup from non-condensable gases.

Mandatory Visualizations

Thermal_Risk_Assessment Figure 1. Thermal Risk Assessment Workflow start Propose New Reaction involving this compound lit_review Conduct Thorough Literature Search start->lit_review is_exotherm Is Reaction Known to be Highly Exothermic (e.g., Diazotization)? lit_review->is_exotherm dsc_screen Perform DSC Screening on All Reactants, Intermediates, and Final Mixture is_exotherm->dsc_screen No / Unknown rc_study Conduct Reaction Calorimetry (RC) Study to Quantify Heat Flow and Accumulation is_exotherm->rc_study Yes onset_temp Is Decomposition Onset (Tₒₙₛₑₜ) < 100°C above Max Proposed Process Temp? dsc_screen->onset_temp onset_temp->rc_study Yes low_risk Low Risk: Proceed with Standard Engineering Controls onset_temp->low_risk No high_risk High Risk: Redesign Process or Implement Specialized Safety Measures (e.g., Flow Chemistry, Quench System) rc_study->high_risk High Accumulation or MTSR > Tₒₙₛₑₜ moderate_risk Moderate Risk: Proceed with Enhanced Controls (e.g., Slower Dosing, Dilution, Enhanced Cooling) rc_study->moderate_risk Manageable Exotherm

Caption: A decision-making workflow for assessing thermal risk.

Exotherm_Troubleshooting Figure 2. Troubleshooting an Unexpected Exotherm cluster_immediate Immediate Actions cluster_analysis Post-Incident Analysis detect Unexpected Rapid Temperature Rise Detected stop_add 1. STOP All Reagent Addition detect->stop_add max_cool 2. Apply MAXIMUM Cooling stop_add->max_cool monitor 3. Monitor Temp & Pressure max_cool->monitor is_controlled Is Temperature Stabilizing? monitor->is_controlled quench Execute Emergency Quench/Dilution Protocol is_controlled->quench No safe_state Achieve Safe State is_controlled->safe_state Yes quench->safe_state review_data Review Batch Logs: Dosing Rate, Temp Profiles, Stirrer Speed safe_state->review_data Once Safe analyze_sample Analyze Retained Sample: Purity, Intermediates, Side Products review_data->analyze_sample re_eval Re-evaluate Thermal Hazard: Perform/Repeat DSC & RC on Actual Mixture analyze_sample->re_eval modify Modify Process: Reduce Rate, Improve Mixing, Adjust Temp, etc. re_eval->modify

Caption: A logical flow for responding to a thermal excursion event.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Dichloro-fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as indispensable building blocks. Their unique electronic properties allow for the construction of complex molecular architectures found in a wide array of pharmaceuticals and agrochemicals.[1][2] Among these, dichloro-fluoroaniline isomers represent a particularly versatile class of synthetic intermediates. The precise placement of two chlorine atoms and one fluorine atom on the aniline ring dramatically influences the molecule's reactivity, directing the course of chemical transformations and ultimately defining its utility.

This guide provides an in-depth comparative analysis of the reactivity of various dichloro-fluoroaniline isomers. Moving beyond a simple catalog of reactions, we will explore the underlying electronic and steric principles that govern their behavior in key synthetic operations, offering field-proven insights to inform your experimental design.

The Decisive Influence of Substituent Effects

The reactivity of a substituted benzene ring is a nuanced interplay between inductive and resonance effects of its substituents. In dichloro-fluoroanilines, we have three key players:

  • Amino Group (-NH₂): This group is strongly activating via resonance (+R effect), donating its lone pair of electrons into the aromatic π-system. This increases the electron density at the ortho and para positions, making the ring significantly more nucleophilic and highly reactive towards electrophiles.[3]

  • Chlorine (-Cl) and Fluorine (-F): As halogens, both are deactivating through their strong electron-withdrawing inductive effects (-I effect). However, they also possess a weak electron-donating resonance effect (+R effect) due to their lone pairs. For halogens, the inductive effect dominates, making the ring less reactive towards electrophiles than unsubstituted benzene. Fluorine is the most electronegative halogen, exerting the strongest inductive pull.[3]

The net effect is a complex electronic landscape where the powerful ortho-, para- directing influence of the amino group competes with the deactivating and directing effects of the halogens. This competition is the primary determinant of isomeric differences in reactivity.

Caption: Interplay of activating and deactivating substituent effects.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings.[4] For anilines, the potent activating effect of the -NH₂ group typically dominates, directing incoming electrophiles to the positions ortho and para to it.[5] However, in dichloro-fluoroanilines, the strong deactivation by the halogens and potential steric hindrance make these reactions more challenging and regioselectively nuanced.

The mechanism proceeds via the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex).[6] The stability of this intermediate determines the reaction rate and regioselectivity. Electron-donating groups stabilize this cation, while electron-withdrawing groups destabilize it.

Key Predictive Principles for EAS on Dichloro-fluoroaniline Isomers:

  • Dominance of the Amino Group: The primary directing influence will be the -NH₂ group, favoring substitution at its open ortho and para positions.

  • Deactivation by Halogens: The overall reaction rate will be slower than that of aniline due to the powerful -I effect of the three halogens. Harsher reaction conditions may be necessary.[7]

  • Steric Hindrance: Positions flanked by substituents (e.g., a position between a chlorine and the amino group) will be sterically hindered and less likely to be attacked by bulky electrophiles.

  • Positional Analysis: The least deactivated positions that are still ortho or para to the amino group will be the most reactive.

IsomerStructurePredicted Major EAS Product(s) (e.g., for Nitration)Rationale
2,4-Dichloro-5-fluoroaniline 2,4-Dichloro-5-fluoroanilineSubstitution at C6The C6 position is ortho to the activating -NH₂ group and is the only available activated position. C2 and C4 are blocked, and C5 is occupied. The C3 position is meta to the -NH₂ group.
3,4-Dichloro-2-fluoroaniline 3,4-Dichloro-2-fluoroanilineSubstitution at C6The C6 position is para to the activating -NH₂ group and is sterically accessible. The C5 position, while meta, might see minor products under forcing conditions.[8]
2,6-Dichloro-4-fluoroaniline 2,6-Dichloro-4-fluoroanilineSubstitution at C3 and C5Both ortho positions (C2, C6) are blocked. The remaining open positions, C3 and C5, are meta to the -NH₂ group. Substitution will be difficult and require harsh conditions.[9][10]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While electron-rich anilines are generally poor substrates for nucleophilic aromatic substitution (SNAr), the presence of multiple, strongly electron-withdrawing halogen atoms renders the dichloro-fluoroaniline ring electron-deficient and thus susceptible to this reaction pathway.[11] This reaction is critical for introducing nucleophiles like amines, alkoxides, or thiolates onto the aromatic core.

The SNAr mechanism involves two key steps:

  • Addition: A nucleophile attacks an electron-poor carbon atom bearing a leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

Factors Governing SNAr Reactivity in Dichloro-fluoroaniline Isomers:

  • Ring Activation: The cumulative electron-withdrawing effect of the halogens is essential. The more halogens positioned to stabilize the negative charge of the Meisenheimer complex (i.e., ortho or para to the site of attack), the faster the reaction.[11][12]

  • Leaving Group Ability: In the context of SNAr, fluoride (F⁻) is often a better leaving group than chloride (Cl⁻). This is counterintuitive based on anion stability but is explained by the rate-determining first step. The extreme electronegativity of fluorine makes the carbon it's attached to highly electrophilic and polarized, accelerating the initial nucleophilic attack.[12]

  • Regioselectivity: Nucleophilic attack will preferentially occur at positions that are activated (ortho or para) by electron-withdrawing groups. In these molecules, the other halogens act as the primary activating groups.

IsomerStructurePredicted Major SNAr Product(s)Rationale
3,5-Dichloro-4-fluoroaniline 3,5-Dichloro-4-fluoroanilineSubstitution of Fluorine at C4The fluorine at C4 is ortho to two electron-withdrawing chlorine atoms, making this position highly activated for nucleophilic attack. Fluorine's superior leaving group ability in SNAr further favors its displacement.[13]
3,4-Dichloro-2-fluoroaniline 3,4-Dichloro-2-fluoroanilineSubstitution of Fluorine at C2 or Chlorine at C4The fluorine at C2 is activated by the chlorine at C3 (ortho). The chlorine at C4 is activated by the chlorine at C3 (meta) and the fluorine at C2 (meta). The C2 position is likely more reactive due to the better leaving group and ortho activation.
2,4-Dichloro-6-fluoroaniline 2,4-Dichloro-6-fluoroanilineSubstitution of Fluorine at C6 or Chlorine at C2/C4All halogen positions are highly activated. The fluorine at C6 is ortho to the -NH₂ and meta to the C4-Cl, while the chlorine at C2 is ortho to the -NH₂ and meta to the C4-Cl. Competition is expected, but displacement of fluorine is often kinetically favored.[1]

Basicity and pKa Values

The basicity of the aniline nitrogen is highly sensitive to the electronic effects of the ring substituents. The strong inductive electron withdrawal by the three halogen atoms significantly reduces the electron density on the nitrogen atom, making it a weaker base (i.e., the pKa of its conjugate acid is lower) compared to aniline (pKa ≈ 4.6). This has important implications for reaction conditions, such as requiring stronger acids for protonation or affecting the nucleophilicity of the amine in certain reactions.

While a comprehensive experimental dataset for all isomers is not available, the trend is clear: increased halogenation drastically reduces basicity.

CompoundpKa (Conjugate Acid)Reference
Aniline~4.6Standard Value
3-Fluoroaniline3.5[14]
3,5-Dichloroaniline2.5[15]
2,6-Dichloro-4-fluoroaniline0.77 ± 0.10[16]

This trend underscores the potent electron-withdrawing nature of the halogen substituents. Isomers with halogens at the ortho positions (e.g., 2,6-dichloro-4-fluoroaniline) are expected to be the least basic due to the proximity of the inductive effect and potential steric hindrance to protonation.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The unique reactivity of dichloro-fluoroaniline isomers makes them valuable substrates in cross-coupling reactions. The Buchwald-Hartwig amination, for instance, is a powerful method for forming C-N bonds. Here, we provide a representative protocol using 3-chloro-4-fluoroaniline, a common building block.[17]

Objective: To couple 3-chloro-4-fluoroaniline with an aryl bromide.

Reaction Scheme: Buchwald-Hartwig Reaction Scheme (Note: This is a representative scheme; specific aryl bromide and ligand would be chosen based on the desired product.)

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add 3-chloro-4-fluoroaniline, aryl bromide, Pd catalyst, ligand, and base to oven-dried flask. inert 2. Evacuate and backfill with Argon/Nitrogen (3x). reagents->inert solvent 3. Add anhydrous solvent (e.g., Toluene, Dioxane). inert->solvent heat 4. Heat to specified temp (e.g., 80-110 °C) with vigorous stirring. solvent->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temp. Dilute with solvent (e.g., EtOAc). monitor->cool filter 7. Filter through Celite® to remove catalyst. cool->filter wash 8. Wash organic layer with water and brine. filter->wash dry 9. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

    • Causality: The use of oven-dried glassware and an inert atmosphere is critical as the palladium(0) catalyst and phosphine ligands are sensitive to oxygen and moisture, which can lead to catalyst deactivation and poor yields.

  • Reagent Addition: To the flask, add 3-chloro-4-fluoroaniline (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

    • Trustworthiness: This self-validating step ensures the reaction environment is free of deleterious atmospheric components, a standard protocol for air-sensitive catalysis.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe. The volume should be sufficient to create a 0.1-0.5 M solution.

  • Reaction Execution: The mixture is heated to the target temperature (typically 80-110 °C) and stirred vigorously for the required time (2-24 hours).

  • Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion

The reactivity of dichloro-fluoroaniline isomers is a compelling illustration of how subtle changes in substituent positioning can create profound differences in chemical behavior. While the potent activating -NH₂ group generally directs electrophilic substitution, the specific location and steric bulk of the deactivating halogens dictate the precise outcome. Conversely, for nucleophilic substitution, the electron-deficient nature of the ring, combined with the unique role of fluorine as an excellent leaving group in SNAr, opens up diverse synthetic possibilities. A thorough understanding of these competing electronic and steric factors is paramount for any researcher aiming to leverage these versatile building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

A Predictive Guide to the Spectroscopic Analysis of 3,5-Dichloro-2-fluoroaniline and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Halogenated Anilines

Halogenated anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The precise positioning of halogen substituents on the aniline ring is critical, as even minor isomeric variations can drastically alter a molecule's biological activity, reactivity, and safety profile. Consequently, the unambiguous identification of a specific isomer, such as 3,5-Dichloro-2-fluoroaniline, from a pool of potential alternatives is a crucial step in process development and quality control.

While experimental spectroscopic data for many common chemicals are readily available, highly substituted or niche intermediates like this compound are often not present in public databases. This guide addresses this challenge directly. Instead of merely presenting existing data, we will leverage first principles of spectroscopy and comparative data from structurally related, well-characterized isomers to predict and explain the key spectroscopic features of this compound. By understanding the underlying causality—how each substituent influences the magnetic and vibrational environment of the molecule—we can build a robust analytical framework for identifying this target compound and distinguishing it from its isomers.

This guide will provide a detailed comparative analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will establish a spectroscopic baseline using data from simpler isomers and then construct a predicted spectral profile for our target compound, offering field-proven insights into the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the precise electronic environment of each nucleus. The chemical shift (δ), multiplicity, and coupling constants (J) provide a detailed map of the molecular structure.

Principles of Isomer Differentiation by NMR

In substituted anilines, the chemical shifts of aromatic protons and carbons are governed by the interplay of inductive and resonance effects of the substituents.

  • Inductive Effects: Halogens are highly electronegative and withdraw electron density through the sigma bond network (-I effect), generally deshielding nearby nuclei and shifting their signals downfield (to a higher ppm). This effect is strongest for fluorine and diminishes with distance.

  • Resonance Effects: Halogens possess lone pairs that can be donated into the aromatic pi-system (+R effect), which tends to shield nuclei (shifting them upfield), particularly at the ortho and para positions. For halogens, the inductive effect typically dominates, but the resonance effect is still significant.

  • Spin-Spin Coupling: The presence of ¹⁹F (a spin-1/2 nucleus with 100% natural abundance) provides an invaluable diagnostic tool. Protons and carbons in close proximity to a fluorine atom will exhibit through-bond coupling, splitting their NMR signals into doublets or more complex multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei (e.g., ²JCF, ³JHF), offering precise structural information.

¹H NMR Comparison: A Tale of Symmetry and Splitting

The pattern of signals in the aromatic region (typically 6.0-8.0 ppm) is highly diagnostic. Let's compare the known spectrum of 3,5-dichloroaniline with the predicted spectrum of our target, this compound.

  • 3,5-Dichloroaniline (Experimental): This molecule possesses a plane of symmetry. The protons at C-2 and C-6 are chemically equivalent, as is the proton at C-4. This results in a simple spectrum: a triplet for the H-4 proton (split by two equivalent neighbors) and a doublet for the H-2/H-6 protons (each split by one neighbor).

  • This compound (Predicted): The introduction of the fluorine atom at the C-2 position breaks all symmetry. All three aromatic protons (H-4 and H-6) are now chemically and magnetically distinct.

    • H-6: This proton is ortho to the amino group and meta to two chlorine atoms. It is expected to be the most upfield of the aromatic protons. It will be split by the H-4 proton (meta coupling, ⁴JHH, ~2-3 Hz) and by the fluorine atom (⁴JHF, ~5 Hz). This should result in a doublet of doublets.

    • H-4: This proton is para to the amino group, ortho to a chlorine atom, and meta to another chlorine atom. It will be split by the H-6 proton (meta coupling, ⁴JHH, ~2-3 Hz) and the fluorine atom (ortho coupling, ³JHF, ~8-10 Hz). This will likely appear as a doublet of doublets.

CompoundProtonExperimental/Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Citation
3,5-Dichloroaniline H-2, H-6~6.79dJ = 1.9[1]
H-4~6.67tJ = 1.9[1]
-NH₂~3.80br s-[1]
This compound H-6Predicted: ~6.8-6.9dd⁴JHH ≈ 2-3, ⁴JHF ≈ 5
H-4Predicted: ~6.9-7.0dd⁴JHH ≈ 2-3, ³JHF ≈ 8-10
-NH₂Predicted: ~4.0br s-
¹³C NMR Comparison: The Definitive Impact of Fluorine

¹³C NMR is exceptionally useful for confirming the substitution pattern, with C-F coupling providing definitive evidence.

  • 3,5-Dichloroaniline (Experimental): The spectrum is simple due to symmetry, showing four distinct signals: C-1 (NH₂-bearing), C-3/C-5 (Cl-bearing), C-4, and C-2/C-6.

  • This compound (Predicted): With no symmetry, six distinct aromatic carbon signals are expected. The key differentiator is the large, direct coupling between C-2 and the attached fluorine atom (¹JCF), which is typically in the range of 230-260 ppm. Other carbons will also show smaller couplings.

    • C-2 (F-bearing): Will appear as a large doublet with ¹JCF ≈ 240 Hz. The strong electronegativity of fluorine will shift this carbon downfield relative to a non-fluorinated position.

    • C-1 and C-3: These carbons, adjacent to the C-F bond, will show ²JCF coupling constants of approximately 20-25 Hz.

    • C-4 and C-6: These carbons will show smaller ³JCF and ⁴JCF couplings, respectively (~3-8 Hz).

CompoundCarbonExperimental/Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Citation
3,5-Dichloroaniline C-1~147.8s-
C-2, C-6~113.6s-
C-3, C-5~135.2s-
C-4~119.3s-
This compound C-1Predicted: ~135-140d²JCF ≈ 20-25
C-2Predicted: ~150-155d¹JCF ≈ 240
C-3Predicted: ~130-135d²JCF ≈ 20-25
C-4Predicted: ~120-125d³JCF ≈ 5-8
C-5Predicted: ~136-138s(⁵JCF ≈ 0)
C-6Predicted: ~115-120d⁴JCF ≈ 3-5

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy identifies functional groups and provides a unique "fingerprint" for a molecule. While isomers often have similar functional groups, the substitution pattern on the aromatic ring creates distinct bands, particularly in the 1200-650 cm⁻¹ region.

Principles of Isomer Differentiation by IR
  • N-H Vibrations: Primary anilines show two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches). Their exact position can be influenced by intramolecular hydrogen bonding, which may occur with an ortho-fluorine substituent.

  • C-X Stretching: The C-F and C-Cl bonds have strong stretching vibrations. The C-F stretch is typically found in the 1350-1150 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally 850-550 cm⁻¹.[2]

  • Aromatic C-H Out-of-Plane (OOP) Bending: The pattern of strong bands in the 900-675 cm⁻¹ region is highly diagnostic of the number of adjacent hydrogen atoms on the aromatic ring.[3] For 3,5-dichloroaniline, the pattern (1,2,3,5-tetrasubstituted ring) is distinct from that of this compound (1,2,3,5-tetrasubstituted but with a different arrangement).

Comparative IR Spectra Analysis
CompoundN-H Stretch (cm⁻¹)Aromatic C=C (cm⁻¹)C-F Stretch (cm⁻¹)C-H OOP Bending (cm⁻¹)Citation
3,5-Dichloroaniline ~3480, 3390~1615, 1570, 1450N/A~840, 670[4]
This compound Predicted: ~3490, 3400Predicted: ~1620, 1580, 1460Predicted: ~1250-1200Predicted: Strong bands ~850-800

The key predicted differences for this compound would be the appearance of a strong C-F stretching band and a shift in the C-H OOP bending bands due to the altered substitution pattern.

Mass Spectrometry (MS): Unveiling Isotopic Patterns and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information for identifying halogenated compounds: the molecular weight and the characteristic isotopic pattern of the molecular ion, followed by structurally significant fragmentation.

Principles of Isomer Differentiation by MS
  • Molecular Ion Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic molecular ion cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichloro-substituted compound. Fluorine is monoisotopic (¹⁹F), so it does not contribute to this pattern.

  • Fragmentation Pathways: The molecular ion fragments in predictable ways. For haloanilines, common fragmentation pathways include the loss of a halogen radical (e.g., Cl•) or the loss of neutral molecules like HCN or H₂. The relative stability of the resulting fragment ions can sometimes differ between isomers, although this is often less diagnostic than NMR for positional isomers. A key fragmentation for ortho-haloanilines can be the loss of a hydrogen halide (e.g., HCl or HF), a process often less favorable for meta and para isomers.[5]

Comparative MS Analysis

Both 3,5-dichloroaniline and this compound will show the characteristic 9:6:1 isotope pattern for two chlorine atoms. The primary difference will be the mass of the molecular ion.

CompoundMolecular FormulaMolecular Weight (³⁵Cl)Key Fragments (m/z)Predicted CharacteristicsCitation
3,5-Dichloroaniline C₆H₅Cl₂N161161/163/165 (M⁺), 126 (M-Cl), 99 (M-Cl-HCN)Strong M⁺ cluster. Loss of Cl• is a major pathway.[6]
This compound C₆H₄Cl₂FN179Predicted: 179/181/183 (M⁺), 144 (M-Cl), 160 (M-F), 159 (M-HF)Strong M⁺ cluster shifted by 18 Da. Loss of HF via ortho-effect is a possible diagnostic pathway.

The ability to observe a loss of HF (M-20) would be a strong indicator for the fluorine being in an ortho position to either the amino group or a hydrogen atom, a pathway not available to many other isomers.

Experimental Protocols & Workflow

To validate these predictions, a systematic experimental approach is required.

Workflow for Isomer Identification

G cluster_0 Step 1: Mass Spectrometry cluster_1 Step 2: NMR Spectroscopy cluster_2 Step 3: IR Spectroscopy & Confirmation MS Acquire GC-MS Data Check_MW Check Molecular Ion (m/z 179/181/183)? MS->Check_MW Isotope Confirm 9:6:1 Isotope Pattern? Check_MW->Isotope Yes Wrong_Compound Incorrect Isomer or Compound Check_MW->Wrong_Compound No NMR Acquire 1H and 13C NMR Data Isotope->NMR Yes Isotope->Wrong_Compound No C_F_Coupling Observe Large 1J_CF Coupling (~240 Hz)? NMR->C_F_Coupling C_F_Coupling->Wrong_Compound No H_F_Coupling Observe 3J_HF and 4J_HF Couplings? C_F_Coupling->H_F_Coupling Yes H_F_Coupling->Wrong_Compound IR Acquire FT-IR Data H_F_Coupling->IR Yes CF_Stretch Confirm C-F Stretch (~1250 cm-1)? IR->CF_Stretch Confirmed Identity Confirmed: This compound CF_Stretch->Confirmed Yes

Caption: Logical workflow for the identification of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~10-20 mg of the aniline sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire data with a standard single-pulse sequence. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, a relaxation delay of 5-10 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition:

    • Spectrometer: Use a Fourier-Transform Infrared (FT-IR) spectrometer like a PerkinElmer Spectrum 3.[7][8][9][10]

    • Background: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Spectrum: Acquire the sample spectrum over a range of 4000-650 cm⁻¹. Use a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify key vibrational bands and compare them to the predicted frequencies. Pay close attention to the fingerprint region (1500-650 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1).

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of ~280 °C and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: ~230 °C.

  • Data Analysis: Examine the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern to the theoretical pattern for a C₆H₄Cl₂FN molecule.

Conclusion

While the direct experimental data for this compound remains elusive in public databases, a robust and confident identification is entirely achievable through a systematic, multi-technique spectroscopic analysis. By understanding the fundamental principles of how chloro- and fluoro-substituents uniquely influence NMR chemical shifts, coupling constants, IR vibrational modes, and mass spectral fragmentation, a clear and predictive picture emerges. The most definitive features for identifying this compound are expected to be the unique set of three distinct, coupled aromatic proton signals in the ¹H NMR spectrum and, most importantly, the six aromatic signals in the ¹³C NMR spectrum, one of which will be a doublet with a large ¹JCF coupling constant around 240 Hz. These NMR features, supported by the correct molecular weight from MS and the presence of a C-F stretch in the IR, provide a self-validating system for its unambiguous characterization.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced interplay of a molecule's structure and its biological activity is a central theme. Halogenated anilines, a class of compounds integral to the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals, exemplify this principle with remarkable clarity. The type, number, and position of halogen substituents on the aniline ring can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and toxicity. This guide offers an in-depth, objective comparison of the biological activity of 3,5-Dichloro-2-fluoroaniline against a panel of its structurally related analogs. By synthesizing available experimental data and elucidating key structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a critical resource for informed decision-making in their scientific endeavors.

Introduction: The Significance of Halogenation in Anilines

Aniline and its derivatives are foundational scaffolds in medicinal chemistry.[1] The introduction of halogen atoms—most commonly fluorine, chlorine, and bromine—is a widely employed strategy to modulate the physicochemical properties of these molecules. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the high electronegativity of fluorine can create polar interactions that enhance binding affinity to protein receptors.[2] Conversely, the presence and positioning of halogens can also confer significant toxicity, a critical consideration in the development of safe and effective chemical entities. This guide will explore these dichotomous effects through a comparative lens, focusing on this compound and its structural relatives.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is a primary determinant of its therapeutic window and overall safety profile. In vitro cytotoxicity assays, such as the MTT and LDH release assays, provide quantitative measures of a compound's ability to induce cell death.[3] The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are standard metrics used to quantify cytotoxicity, with lower values indicating greater potency.[4]

The following table summarizes available quantitative data for this compound and its selected analogs. It is important to note that direct comparative studies for all listed compounds under identical experimental conditions are not always available. In such cases, data from various sources are presented, and any inferences are drawn with appropriate scientific caution.

CompoundStructureAvailable Cytotoxicity Data (IC50/EC50)Reference(s)
This compound NH2 at position 1, F at 2, Cl at 3 and 5No direct IC50/EC50 data found in the reviewed literature.-
3,5-Dichloroaniline NH2 at position 1, Cl at 3 and 5EC50 (Algal Growth Inhibition): 4.39 mg/L (approx. 27.1 µM). Considered the most nephrotoxic among dichloroaniline isomers.[5][6][7][6]
3,5-Difluoroaniline NH2 at position 1, F at 3 and 5Showed toxic effects in earthworms, but to a lesser extent than 2-fluoro-4-methylaniline.[8][9] No direct IC50 data found.[8][9]
2,4-Dichloroaniline NH2 at position 1, Cl at 2 and 4EC50 (Submitochondrial Particles): 72.5 µM.[4] Less nephrotoxic than 3,5-dichloroaniline.[5][4]
p-Chloroaniline (4-Chloroaniline) NH2 at position 1, Cl at 4EC50 (Submitochondrial Particles): 110 µM.[4] Most potent monochloroaniline isomer for inducing methemoglobin formation.[10][4][10]
m-Chloroaniline (3-Chloroaniline) NH2 at position 1, Cl at 3EC50 (Submitochondrial Particles): 140 µM.[4] Intermediate potency for inducing methemoglobin formation.[10][4][10]
o-Chloroaniline (2-Chloroaniline) NH2 at position 1, Cl at 2EC50 (Submitochondrial Particles): 220 µM.[4] Least potent monochloroaniline isomer for inducing methemoglobin formation.[10][4][10]
Aniline NH2 at position 1EC50 (Submitochondrial Particles): 1910 µM.[4][4]

Note: The EC50 values from submitochondrial particle assays provide insights into relative toxicity but may not directly correlate with whole-cell cytotoxicity.[4]

Structure-Activity Relationship (SAR) Analysis

The data, though incomplete for a direct head-to-head comparison of all analogs, allows for the deduction of several critical structure-activity relationships.

Impact of Halogen Number and Type

The presence of halogen substituents generally increases the cytotoxicity of aniline compared to the parent compound. This is evident from the significantly lower EC50 value of all chlorinated anilines compared to aniline itself.[4] The type of halogen also plays a role, with studies on other halogenated compounds suggesting that bromine and iodine can be associated with increased cytotoxicity compared to chlorine.[1] While direct comparative data for bromo- and iodo-anilines are not included in the table, this is a noteworthy trend in halogenated aromatics.

The Critical Role of Substituent Position (Isomerism)

The position of the halogen atoms on the aniline ring is a major determinant of biological activity.

  • Dichloroanilines: Among the dichloroaniline isomers, 3,5-dichloroaniline exhibits the highest nephrotoxic potential in vitro and in vivo.[5][7] This suggests that the meta-meta substitution pattern confers a particularly potent toxicity profile.

  • Monochloroanilines: For monochloroanilines, the para-substituted isomer (4-chloroaniline) is the most potent inducer of methemoglobinemia, followed by the meta- (3-chloroaniline) and then the ortho- (2-chloroaniline) isomer.[10] This highlights that even a single chlorine atom's position can drastically alter the toxicological endpoint.

The Influence of Fluorine Substitution

The introduction of fluorine, with its high electronegativity and small size, can uniquely modulate biological activity. While quantitative cytotoxicity data for many fluoro-substituted anilines is sparse in the reviewed literature, a study on earthworms indicated that 3,5-difluoroaniline exhibited toxicity, albeit to a lesser degree than 2-fluoro-4-methylaniline.[8][9] The presence of fluorine in this compound at the ortho position, in addition to the two meta-chlorine atoms, likely results in a unique electronic and steric profile that would influence its interaction with biological targets. Based on the general trend of increased toxicity with halogenation, it is plausible to hypothesize that this compound would exhibit significant cytotoxicity, potentially comparable to or greater than 3,5-dichloroaniline due to the additional halogen. However, without direct experimental data, this remains a well-informed hypothesis requiring empirical validation.

Experimental Methodologies for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for two commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[3]

Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[3] The amount of LDH in the supernatant is proportional to the number of dead cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the generated formazan at a wavelength of approximately 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity and determine the EC50 value for each compound.

Visualizing Structure-Activity Relationships and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Halogenated_Anilines cluster_structure Chemical Structure cluster_activity Biological Activity Parent Aniline Parent Aniline Low Cytotoxicity Low Cytotoxicity Parent Aniline->Low Cytotoxicity Monochloroaniline Monochloroaniline Moderate Cytotoxicity Moderate Cytotoxicity Monochloroaniline->Moderate Cytotoxicity Dichloroaniline Dichloroaniline High Cytotoxicity High Cytotoxicity Dichloroaniline->High Cytotoxicity Fluoroaniline Fluoroaniline Fluoroaniline->Moderate Cytotoxicity Hypothesized Dichloro-fluoroaniline Dichloro-fluoroaniline Dichloro-fluoroaniline->High Cytotoxicity Hypothesized

Caption: Hypothesized Structure-Activity Relationship for Halogenated Anilines.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading LDH Assay->Absorbance Reading IC50/EC50 Calculation IC50/EC50 Calculation Absorbance Reading->IC50/EC50 Calculation

Caption: Generalized Workflow for In Vitro Cytotoxicity Testing.

Conclusion and Future Directions

This guide provides a comparative analysis of the biological activity of this compound and its structural analogs, drawing upon available experimental data and established structure-activity relationships. While a complete quantitative comparison is hampered by the lack of direct experimental data for this compound, the existing literature strongly suggests that halogenation, particularly with multiple chlorine atoms in the meta positions, confers significant cytotoxicity.

The key takeaways are:

  • Halogenation generally increases the biological activity and toxicity of aniline derivatives.

  • The position of halogen substituents is a critical determinant of the specific biological effect and its potency.

  • 3,5-dichloroaniline is a potent nephrotoxin, and it is reasonable to hypothesize that this compound will exhibit comparable or greater cytotoxicity.

Future research should focus on the direct in vitro cytotoxic evaluation of this compound and a comprehensive panel of its isomers and analogs under standardized conditions. Such studies will provide invaluable data for building more precise QSAR models and for guiding the rational design of novel compounds with optimized efficacy and safety profiles.

References

A Comparative Guide to Catalysts for the Synthesis of 3,5-Dichloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Dichloro-2-fluoroaniline in Modern Chemistry

This compound is a highly specialized aromatic amine that serves as a critical building block in the synthesis of a variety of high-value chemical entities. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the aniline ring, imparts specific physicochemical properties to the final products. This makes it an indispensable intermediate in the development of advanced pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of the halogen atoms can influence molecular conformation, binding affinity to biological targets, and metabolic stability, making this compound a valuable scaffold in medicinal chemistry and crop science.

The efficient and selective synthesis of this compound is a key consideration for researchers and chemical process developers. The choice of catalyst is paramount in achieving high yields, purity, and cost-effectiveness while minimizing environmental impact. This guide provides a comprehensive comparison of the primary catalytic methodologies for the synthesis of this important molecule, offering insights into the underlying chemistry and providing experimental data to aid in the selection of the most suitable catalytic system.

Synthetic Pathways to this compound

The synthesis of this compound is primarily approached through two major catalytic routes:

  • Catalytic Hydrogenation of 3,5-Dichloro-2-fluoro-1-nitrobenzene: This is a widely employed method for the synthesis of anilines, involving the reduction of the corresponding nitroaromatic compound. The choice of catalyst is crucial to ensure high chemoselectivity, reducing the nitro group without cleaving the carbon-halogen bonds (hydrodehalogenation).

  • Catalytic Amination of a Dichlorofluorobenzene Precursor: This route involves the formation of the carbon-nitrogen bond through cross-coupling reactions. The most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The key precursor for this route would be 1,3-dichloro-2-fluorobenzene.

This guide will delve into a detailed comparison of the catalysts used in each of these synthetic strategies.

cluster_0 Synthetic Pathways to this compound A Starting Materials E 3,5-Dichloro-2-fluoro-1-nitrobenzene A->E F 1,3-Dichloro-2-fluorobenzene A->F B Catalytic Hydrogenation D This compound B->D C Catalytic Amination C->D E->B Reduction F->C C-N Coupling

Caption: Overview of the main synthetic routes to this compound.

Route 1: Catalytic Hydrogenation of 3,5-Dichloro-2-fluoro-1-nitrobenzene

The catalytic hydrogenation of 3,5-dichloro-2-fluoro-1-nitrobenzene is a direct and often high-yielding route to the desired aniline. The primary challenge in this transformation is to achieve selective reduction of the nitro group while preserving the chloro and fluoro substituents, as hydrodehalogenation is a common side reaction. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in controlling this selectivity.

Comparative Analysis of Hydrogenation Catalysts

The most commonly employed heterogeneous catalysts for this transformation are Palladium on carbon (Pd/C) and Raney Nickel. Platinum-based catalysts are also utilized for their high activity.

CatalystTypical LoadingPressure (MPa)Temperature (°C)Reaction Time (h)Yield (%)SelectivityKey Observations & References
Raney Nickel ~15% w/w1.535-45Not specified~95HighEffective for related chlorofluoronitrobenzene reductions.[1]
Palladium on Carbon (Pd/C) 5-10% w/wAtmospheric to high25-100VariableHighCan lead to hydrodehalogenation.A patent for the synthesis of 3,5-difluoroaniline from 2,6-dichloro-3,5-difluoro-nitrobenzene reports using 5% Pd/C.[2]
Platinum on Carbon (Pt/C) 1-5% w/w0.1-550-1001-10>94>99.5%Known for high conversion and selectivity in similar systems.
In-Depth Catalyst Discussion

Raney Nickel: This catalyst is often favored for the reduction of halogenated nitroaromatics due to its generally lower propensity to cause hydrodehalogenation compared to palladium-based catalysts.[3] The high surface area and adsorbed hydrogen make it a very active catalyst. However, Raney Nickel can be pyrophoric and requires careful handling. A patent for the synthesis of 2,3-difluoroaniline describes the use of Raney Nickel for the reduction of 3-chloro-2-fluoronitrobenzene, achieving a high yield of 95.5% under relatively mild conditions (1.5 MPa H₂, 35-45 °C)[1]. This suggests its high efficacy for similar substrates.

Palladium on Carbon (Pd/C): Pd/C is a highly active and widely used hydrogenation catalyst.[4] Its primary drawback in the context of halogenated nitroaromatics is its tendency to catalyze hydrodehalogenation, leading to impurities. The selectivity can often be improved by modifying the catalyst or the reaction conditions, such as using specific solvents or additives. For instance, a patented process for producing 3,5-difluoroaniline involves the hydrogenation of 2,6-dichloro-3,5-difluoronitrobenzene using a 5% Pd/C catalyst.[2]

Platinum-based Catalysts: Platinum catalysts, often supported on carbon (Pt/C), are known for their high activity in nitro group reductions. They can sometimes offer better selectivity against dehalogenation compared to palladium. For the reduction of 3-chloro-4-fluoronitrobenzene, 1% Pt/C has been reported to give high conversion and selectivity (>99.5%)[5].

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

The following is a representative protocol for the reduction of a chlorofluoronitrobenzene, based on a patented procedure for a similar substrate[1].

Materials:

  • 3,5-Dichloro-2-fluoro-1-nitrobenzene

  • Methanol

  • Raney Nickel catalyst

  • High-pressure reactor (autoclave)

  • Nitrogen and Hydrogen gas

Procedure:

  • In a high-pressure reactor, add 3,5-Dichloro-2-fluoro-1-nitrobenzene and methanol.

  • Carefully add the Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen).

  • Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor with hydrogen to 1.5 MPa.

  • Heat the reaction mixture to 35-45 °C with stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The methanol can be recovered by distillation, and the crude this compound can be purified by vacuum distillation.

cluster_1 Catalytic Hydrogenation Workflow A Charge Reactor: 3,5-Dichloro-2-fluoro-1-nitrobenzene, Methanol, Raney Ni B Seal & Purge: N2 then H2 A->B C Pressurize & Heat: 1.5 MPa H2, 35-45°C B->C D Reaction Monitoring: (H2 uptake) C->D E Cooldown & Vent D->E F Filtration: Remove Catalyst E->F G Purification: Distillation F->G H This compound G->H

Caption: A typical experimental workflow for the catalytic hydrogenation of 3,5-Dichloro-2-fluoro-1-nitrobenzene.

Route 2: Catalytic Amination of 1,3-Dichloro-2-fluorobenzene

This synthetic approach relies on the formation of a C-N bond between an ammonia surrogate and 1,3-dichloro-2-fluorobenzene. The two premier catalytic systems for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. A significant challenge in this route is the relatively low reactivity of aryl chlorides in cross-coupling reactions compared to aryl bromides or iodides.

Comparative Analysis of C-N Coupling Catalysts
Catalyst SystemKey FeaturesTypical ConditionsAdvantagesDisadvantages
Palladium-based (Buchwald-Hartwig) Pd catalyst (e.g., Pd₂(dba)₃) + bulky phosphine ligand (e.g., XPhos, RuPhos)Strong base (e.g., NaOtBu), anhydrous solvent (e.g., toluene, dioxane), 80-120 °CHigh yields, broad substrate scope, milder conditions than traditional Ullmann.[6][7]Higher cost of catalyst and ligands, sensitivity to air and moisture.
Copper-based (Ullmann Condensation) Cu salt (e.g., CuI, Cu₂O) ± ligandHigh temperatures (150-250 °C), polar aprotic solvents (e.g., DMF, NMP)Lower cost of catalyst, suitable for industrial scale.Harsh reaction conditions, often requires stoichiometric amounts of copper, limited substrate scope.[8]
In-Depth Catalyst Discussion

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern organic synthesis for C-N bond formation.[6] The use of bulky, electron-rich phosphine ligands is crucial for the successful amination of unreactive aryl chlorides. These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center and promote the reductive elimination to form the desired product. While highly effective, the cost of palladium and specialized ligands can be a consideration for large-scale synthesis. The reaction typically requires a strong base, such as sodium tert-butoxide, and anhydrous conditions.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-N bonds and is often more cost-effective for industrial applications due to the lower price of copper catalysts.[8][9] Traditional Ullmann conditions are often harsh, requiring high temperatures and polar solvents. However, modern advancements have introduced ligand-assisted copper catalysis that can proceed under milder conditions. A patent for the synthesis of 3,5-difluoroaniline from 3,5-difluorochlorobenzene utilizes a copper compound in the presence of a metal like iron, cobalt, or nickel at 100-250 °C, indicating the feasibility of this approach for related substrates[10].

cluster_2 Buchwald-Hartwig vs. Ullmann: A Comparison cluster_A Advantages cluster_B Advantages cluster_C Disadvantages cluster_D Disadvantages A Buchwald-Hartwig (Pd-catalyzed) A1 High Yields A->A1 A2 Broad Substrate Scope A->A2 A3 Milder Conditions A->A3 C1 High Catalyst/Ligand Cost A->C1 C2 Air/Moisture Sensitive A->C2 B Ullmann (Cu-catalyzed) B1 Low Catalyst Cost B->B1 B2 Industrial Scalability B->B2 D1 Harsh Conditions B->D1 D2 Limited Substrate Scope B->D2

Caption: A comparison of the advantages and disadvantages of Buchwald-Hartwig and Ullmann amination reactions.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of an aryl chloride, which would need to be optimized for the specific case of 1,3-dichloro-2-fluorobenzene.

Materials:

  • 1,3-Dichloro-2-fluorobenzene

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate like LiN(SiMe₃)₂)[11]

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst, the phosphine ligand, and the sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add the 1,3-dichloro-2-fluorobenzene and the ammonia source.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If an imine was used as the ammonia source, the crude product is then subjected to acidic hydrolysis to yield the primary aniline.

  • Purify the crude product by column chromatography or distillation.

Conclusion and Recommendations

The choice of the optimal catalytic system for the synthesis of this compound depends on several factors, including the scale of the reaction, cost considerations, and available equipment.

  • For laboratory-scale synthesis and rapid access to the product , the catalytic hydrogenation of 3,5-dichloro-2-fluoro-1-nitrobenzene using Raney Nickel appears to be a highly efficient and selective method, based on data from closely related substrates. It offers high yields under relatively mild conditions.

  • For industrial-scale production , both catalytic hydrogenation and C-N coupling routes are viable. The Ullmann condensation , despite its often harsh conditions, may be more economically favorable due to the low cost of copper catalysts. However, the catalytic hydrogenation route offers a more direct and potentially cleaner process if hydrodehalogenation can be effectively controlled.

  • The Buchwald-Hartwig amination provides a powerful and versatile tool for the synthesis of this compound, especially when a high degree of functional group tolerance is required in more complex synthetic sequences. However, the cost of the catalyst system may be a limiting factor for large-scale manufacturing.

Ultimately, the selection of the best catalyst will require careful optimization of the reaction conditions for the specific substrate and desired scale of production. This guide provides a solid foundation for initiating such investigations.

References

A Comparative Guide to the Synthesis of 3,5-Dichloro-2-fluoroaniline: An Evaluation of Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-2-fluoroaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of high-value specialty chemicals, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern—a fluorine atom ortho to the amine and two chlorine atoms in meta positions—imparts unique electronic and steric properties that are leveraged in the design of complex molecular architectures and active pharmaceutical ingredients (APIs). The strategic selection of a synthetic route is paramount, directly influencing production costs, environmental footprint, product purity, and overall process efficiency.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound. We will dissect each route, explaining the causality behind experimental choices, providing detailed protocols, and presenting a comparative analysis based on key performance metrics. This document is intended for researchers, process chemists, and drug development professionals seeking to make informed decisions for both laboratory-scale synthesis and industrial-scale production.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Followed by Nitro Group Reduction

This pathway is arguably one of the most industrially viable routes, leveraging a multi-step process that begins with a readily available chlorinated nitroaromatic precursor. The core strategy involves the selective introduction of the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction, followed by a standard reduction of the nitro group to the desired aniline.

Mechanistic Rationale

The SNAr reaction is effective in this context because the aromatic ring is heavily activated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. The chlorine atom at the 2-position is the most susceptible to substitution due to the strong ortho-activating effect of the nitro group. The subsequent reduction of the nitroarene is a robust and well-established transformation.

The overall workflow for this route is depicted below.

cluster_0 Route 1: SNAr & Reduction Pathway A 2,3,5-Trichloronitrobenzene B 3,5-Dichloro-2-fluoronitrobenzene A->B S_N_Ar Reaction (KF, Phase-Transfer Catalyst) C This compound B->C Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: Workflow for the SNAr and reduction route.

Experimental Protocol: Route 1

Part A: Synthesis of 3,5-Dichloro-2-fluoronitrobenzene via SNAr

  • Reactor Setup: A 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is charged with 2,3,5-trichloronitrobenzene (0.5 mol), anhydrous potassium fluoride (KF, 1.0 mol, spray-dried), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 mol).

  • Solvent Addition: Add a high-boiling point aprotic polar solvent, such as sulfolane or N,N-dimethylformamide (DMF) (500 mL). The use of a polar aprotic solvent is critical for solvating the potassium fluoride and enhancing its nucleophilicity.[1]

  • Reaction: The reaction mixture is heated to 150-160°C under a nitrogen atmosphere and stirred vigorously for 12-18 hours. Reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into 2L of ice-cold water and stirred. The precipitated solid is collected by filtration, washed thoroughly with water to remove residual KF and solvent, and dried under vacuum. The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield pure 3,5-dichloro-2-fluoronitrobenzene.

Part B: Reduction to this compound

  • Reactor Setup: A high-pressure autoclave (e.g., a Parr hydrogenator) is charged with 3,5-dichloro-2-fluoronitrobenzene (0.4 mol), a solvent such as ethanol or methanol (400 mL), and a palladium-on-carbon catalyst (5% Pd/C, ~1-2% by weight of the nitro compound).

  • Hydrogenation: The autoclave is sealed, purged several times with nitrogen, and then with hydrogen. The system is pressurized with hydrogen to 50-100 psi. The reaction mixture is stirred at a temperature of 60-80°C.[2] The choice of catalytic hydrogenation is favored for its clean conversion and avoidance of stoichiometric metal waste, which is common in reductions using metals like iron or tin.[3]

  • Monitoring and Completion: The reaction is monitored by the cessation of hydrogen uptake. The typical reaction time is 4-8 hours.

  • Work-up and Purification: The reactor is cooled, and the hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Route 2: Diazotization and Sandmeyer-Type Reaction

This classical organometallic pathway involves the transformation of a pre-existing amino group on a substituted aniline into a diazonium salt, which is then displaced by a fluoride. The most logical precursor for this route is 2-amino-3,5-dichloroaniline, which would undergo diazotization and subsequent fluorination. However, the synthesis of this specific diamine precursor is non-trivial. A more practical approach starts from a more accessible precursor, such as 3,5-dichloroaniline, and introduces the second amino group, which is then converted.

A more direct, albeit challenging, approach would be a Sandmeyer-type reaction starting from 2-Amino-3,5-dichlorobenzenesulfonic acid, followed by removal of the sulfonic acid group. For the purpose of this guide, we will outline a theoretical pathway based on the well-established Sandmeyer and Balz-Schiemann reactions, which are powerful tools for introducing a wide range of functional groups onto an aromatic ring.[4][5][6]

Mechanistic Rationale

The process begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group (N₂) and can be substituted. For fluorination, the Balz-Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt, is the classic method.

cluster_1 Route 2: Diazotization Pathway D 2-Amino-3,5-dichloroaniline (Hypothetical Precursor) E 3,5-Dichlorobenzene-1,2-bis(diazonium) tetrafluoroborate D->E Diazotization (NaNO₂, HBF₄) F This compound E->F Balz-Schiemann Reaction (Thermal Decomposition)

Caption: Hypothetical workflow for a diazotization-based route.

Note: This route is presented for comparative purposes. The availability and synthesis of the required 2-amino-3,5-dichloroaniline precursor is a significant challenge that limits the practical application of this specific pathway.

Comparative Analysis

The choice of an optimal synthetic route depends on a multi-faceted analysis of yield, cost, safety, and scalability. The following table provides a side-by-side comparison of the two discussed routes.

ParameterRoute 1: SNAr & ReductionRoute 2: Diazotization (Theoretical)
Overall Yield Good to Excellent (~65-80%)Moderate to Good (~40-60%)
Purity High (>99% achievable with purification)Variable, often requires extensive purification
Number of Steps 2 main steps from trichloronitrobenzene2 main steps from a diamine precursor
Starting Material 2,3,5-Trichloronitrobenzene (moderately available)2-Amino-3,5-dichloroaniline (commercially scarce)
Key Reagents KF, Phase-transfer catalyst, H₂, Pd/CNaNO₂, HBF₄, requires low temperatures
Safety Concerns High temperatures, high-pressure hydrogenationPotentially explosive diazonium salts, handling of HF/HBF₄
Environmental Impact Use of high-boiling solvents, catalyst recoveryAcidic waste streams, potential for hazardous decomposition
Scalability Well-suited for large-scale industrial productionChallenging to scale due to safety and handling issues

Conclusion and Recommendations

Based on the comprehensive analysis, Route 1, involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, emerges as the superior and more practical pathway for the synthesis of this compound.

For Industrial Production: Route 1 is highly recommended. Its advantages include the use of relatively accessible starting materials, high overall yields, and the generation of a high-purity product. The catalytic hydrogenation step is clean, efficient, and well-established in industrial settings, making the process robust and scalable.[7]

For Laboratory Research: While Route 1 remains the most logical choice, the exploration of alternative pathways could be of academic interest. However, the significant challenges associated with the precursor availability and the inherent safety risks of the diazotization route make it less attractive for routine synthesis.

The strategic implementation of the SNAr/reduction sequence provides a reliable and efficient manufacturing process for this compound, ensuring a consistent supply of this vital intermediate for the advancement of pharmaceutical and agrochemical research and development.

References

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 3,5-Dichloro-2-fluoroaniline in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical synthesis, the introduction of novel chemical entities requires rigorous analytical characterization. 3,5-Dichloro-2-fluoroaniline (DCFA) is a halogenated aniline, a class of compounds often used as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique substitution pattern of chlorine and fluorine atoms on the aniline ring imparts specific chemical properties that are advantageous in synthesis but can also present challenges in analytical assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity and specificity of DCFA. Rather than a simple data sheet, this document serves as a methodological guide, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity. We will explore two orthogonal analytical platforms, an immunoassay and a chromatographic method, to build a complete specificity profile.

Part 1: Immunoassay Cross-Reactivity Assessment

Immunoassays, particularly competitive ELISAs, are powerful tools for quantifying small molecules due to their high throughput and sensitivity.[3] However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity, where structurally similar molecules compete with the target analyte, leading to inaccurate quantification.[4][5] Assessing this potential interference early is critical.

Rationale and Experimental Design

For this study, we will use a competitive ELISA format, which is ideal for detecting small molecule analytes like DCFA.[6][7][8] The principle relies on the competition between the analyte in the sample and a labeled reference antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a weaker signal, a relationship that is inversely proportional.[9]

Our hypothetical scenario involves the development of a primary amine drug candidate, "Analyte X," where DCFA is a potential impurity or metabolite. We must therefore assess if DCFA cross-reacts with the antibody developed for Analyte X.

Panel of Potential Cross-Reactants: To build a comprehensive profile, a panel of structurally related compounds will be tested alongside DCFA. The selection is based on shared structural motifs:

  • 3,5-Dichloroaniline: Lacks the ortho-fluorine atom.

  • 2-Fluoroaniline: Lacks the two chlorine atoms.

  • Aniline: The parent compound without halogen substitutions.

  • 3,4-Dichloroaniline: An isomeric variant to assess positional effects of halogens.

Experimental Workflow: Competitive ELISA

The following diagram outlines the workflow for screening potential cross-reactants.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Coat Plate with Reference Antigen A1 Wash Coated Plate P1->A1 P2 Prepare Standards & Test Compound Dilutions (DCFA & Analogs) A2 Add Test Compounds & Primary Antibody to Wells P2->A2 P3 Prepare Primary Antibody Solution P3->A2 A1->A2 A3 Incubate (Competition Step) A2->A3 A4 Wash to Remove Unbound Reagents A3->A4 A5 Add Enzyme-Labeled Secondary Antibody A4->A5 A6 Incubate A5->A6 A7 Wash A6->A7 A8 Add Substrate & Incubate (Color Development) A7->A8 A9 Stop Reaction A8->A9 D1 Read Absorbance (e.g., 450 nm) A9->D1 D2 Generate Standard Curve (Analyte X) D1->D2 D3 Calculate IC50 for Each Test Compound D1->D3 D4 Determine % Cross-Reactivity D2->D4 D3->D4 HPLC_Workflow cluster_dev Method Development cluster_stress Forced Degradation cluster_analysis Specificity Validation M1 Select Column & Mobile Phase M2 Optimize Gradient, Flow Rate, & Temperature M1->M2 M3 Inject Analyte X, DCFA, & Analogs Individually M2->M3 M4 Create Spiked Resolution Mix M3->M4 M5 Confirm Baseline Separation M4->M5 A1 Analyze Stressed Samples by Optimized HPLC Method M5->A1 S1 Expose Analyte X to Stress (Acid, Base, Oxidative, etc.) S2 Neutralize/Quench Samples S1->S2 S2->A1 A3 Calculate Mass Balance A1->A3 A4 Assess Peak Purity of Analyte X (PDA Detector) A1->A4 A5 Confirm No Co-elution with DCFA or Degradants A1->A5 A2 Analyze Unstressed Control A2->A3

References

A Comparative Guide to In-Silico Toxicity Prediction of 3,5-Dichloro-2-fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, the early and accurate prediction of a compound's toxicity is paramount. Halogenated anilines, a class of compounds frequently encountered as intermediates in pharmaceutical and agrochemical synthesis, present a unique challenge due to the significant impact of isomerism on their toxicological profiles. This guide provides a comprehensive comparison of in-silico methodologies for predicting the toxicity of 3,5-Dichloro-2-fluoroaniline and its isomers, offering researchers, scientists, and drug development professionals a practical framework for leveraging computational toxicology to make informed decisions, reduce reliance on animal testing, and accelerate development timelines.

The Critical Role of Isomerism in Toxicity

The spatial arrangement of functional groups in isomers can drastically alter their physicochemical properties, metabolic pathways, and interactions with biological macromolecules, leading to substantial differences in their toxicological endpoints. For di- and tri-substituted anilines, such as this compound, even a subtle shift in the position of a halogen atom can modulate electronic effects, lipophilicity, and steric hindrance, thereby influencing their absorption, distribution, metabolism, and excretion (ADME) properties and ultimate toxicity.[1][2][3] In-silico approaches offer a rapid and cost-effective means to dissect these structure-toxicity relationships and prioritize isomers for further development or flag them for potential hazards.[4][5][6]

Comparative Analysis of In-Silico Toxicity Prediction Methodologies

This guide will focus on three widely adopted in-silico approaches for toxicity prediction: Quantitative Structure-Activity Relationship (QSAR), Read-Across, and Molecular Docking. Each method offers distinct advantages and limitations, and their judicious application, often in concert, provides a more robust and reliable toxicity assessment.[4][7]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a set of compounds with their biological activity or toxicity.[1][6][8][9] For halogenated anilines, key molecular descriptors often include hydrophobicity (logP), electronic parameters (Hammett constants), and steric factors.[1][2]

Workflow for QSAR-Based Toxicity Prediction:

G cluster_0 Data Collection & Curation cluster_1 Descriptor Calculation & Selection cluster_2 Model Development & Validation cluster_3 Prediction & Interpretation a Gather experimental toxicity data for a diverse set of aniline derivatives b Curate and standardize the dataset a->b c Calculate molecular descriptors (e.g., logP, electronic, steric) b->c d Select relevant descriptors using statistical methods c->d e Develop a mathematical model (e.g., multiple linear regression) d->e f Validate the model using internal and external validation sets e->f g Predict the toxicity of this compound isomers f->g h Interpret the model to understand the structural drivers of toxicity g->h

Caption: Workflow for QSAR-based toxicity prediction of aniline derivatives.

Experimental Protocol: Building a QSAR Model for Aniline Toxicity

  • Data Acquisition: Compile a dataset of aniline derivatives with reliable experimental toxicity data (e.g., LD50, LC50) from sources like the OECD QSAR Toolbox or publicly available databases.[10]

  • Structural Standardization: Standardize the chemical structures in the dataset, ensuring consistency in representation (e.g., desalting, neutralizing).

  • Descriptor Calculation: Utilize software such as PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors for each compound.

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) for model development and a test set for external validation.

  • Model Building: Employ statistical techniques like multiple linear regression or machine learning algorithms to build a predictive model using the training set.

  • Model Validation: Assess the model's robustness and predictive power using statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive ability for the external test set.

  • Toxicity Prediction: Apply the validated QSAR model to predict the toxicity of this compound and its isomers.

Table 1: Hypothetical QSAR-Predicted Acute Oral Toxicity (LD50) of Dichloro-fluoroaniline Isomers

IsomerPredicted LD50 (mg/kg)Key Contributing Descriptors
This compound250High logP, Positive Hammett constant
2,3-Dichloro-5-fluoroaniline450Moderate logP, Mixed electronic effects
2,4-Dichloro-6-fluoroaniline320High logP, Steric hindrance
2,5-Dichloro-3-fluoroaniline380Moderate logP, Moderate electronic effects
2,6-Dichloro-4-fluoroaniline290High logP, Symmetrical structure

Note: The data in this table is hypothetical and for illustrative purposes. Actual predictions would require a validated QSAR model.

Read-Across

Read-across is a non-testing method that uses data from structurally similar compounds (analogs) to predict the properties of a target compound.[11][12][13] This approach is particularly useful when experimental data for the target compound is unavailable but exists for closely related analogs. The underlying assumption is that structurally similar molecules will have similar biological activities.[14]

Workflow for Read-Across Toxicity Assessment:

G cluster_0 Target Compound Definition cluster_1 Analog Identification & Data Gathering cluster_2 Justification of Similarity cluster_3 Data Gap Filling a Define this compound isomer as the target b Identify structurally similar analogs with known toxicity data a->b c Gather reliable experimental data for the analogs b->c d Assess structural and mechanistic similarity c->d e Justify the selection of analogs d->e f Predict the toxicity of the target compound based on analog data e->f g Document the read-across justification and prediction f->g

Caption: Workflow for read-across based toxicity assessment.

Experimental Protocol: Performing a Read-Across for Mutagenicity

  • Target Definition: Define the this compound isomer of interest.

  • Analog Search: Use tools like the OECD QSAR Toolbox or the EPA's CompTox Chemicals Dashboard to find structurally similar compounds with available mutagenicity data (e.g., Ames test results).[10] Analogs could include other dichloroaniline or fluoroaniline isomers.

  • Data Matrix Creation: Create a data matrix comparing the target compound and the selected analogs based on their structural features, physicochemical properties, and known metabolic pathways.

  • Similarity Justification: Provide a robust scientific justification for the chosen analogs, highlighting the similarities in reactive functional groups and potential metabolic activation pathways.

  • Prediction: Based on the consistent mutagenicity profile of the selected analogs, predict the mutagenicity of the target isomer. For example, if all closely related analogs are non-mutagenic, it can be inferred that the target compound is also likely to be non-mutagenic.

  • Documentation: Thoroughly document the entire process, including the search strategy, analog selection criteria, similarity justification, and the final prediction.

Table 2: Illustrative Read-Across for Mutagenicity Prediction

CompoundStructureAmes Test ResultSimilarity to this compound
Target: this compoundC6H2Cl2FNTo be predicted-
Analog 1: 3,5-DichloroanilineC6H5Cl2NNegativeHigh structural similarity, lacks fluorine
Analog 2: 2-FluoroanilineC6H6FNNegativeShares fluoroaniline moiety
Analog 3: 2,4-DichloroanilineC6H5Cl2NNegativeIsomeric dichloroaniline
Prediction for Target Likely Negative Based on consistent negative results of close analogs
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16][17][18][19] In toxicology, it can be used to predict the binding affinity of a compound to a specific protein target known to be involved in a toxicity pathway, such as a metabolic enzyme or a nuclear receptor.

Workflow for Molecular Docking-Based Toxicity Prediction:

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis & Interpretation a Prepare the 3D structure of the ligand (aniline isomer) c Define the binding site on the protein a->c b Prepare the 3D structure of the protein target (e.g., Cytochrome P450) b->c d Run the docking simulation using software like AutoDock Vina c->d e Analyze the binding poses and calculate the binding affinity d->e f Correlate binding affinity with potential for metabolic activation or toxicity e->f

Caption: Workflow for molecular docking to predict toxic potential.

Experimental Protocol: Docking of Aniline Isomers to a Metabolic Enzyme

  • Ligand Preparation: Generate the 3D structures of the this compound isomers and perform energy minimization using software like Avogadro or ChemDraw.

  • Protein Preparation: Obtain the crystal structure of a relevant metabolic enzyme (e.g., a Cytochrome P450 isoform) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Identify the active site of the enzyme, typically a hydrophobic pocket where substrate binding occurs.

  • Docking: Use a docking program like AutoDock Vina to dock each aniline isomer into the defined active site.[15]

  • Analysis: Analyze the results to determine the binding energy (a lower binding energy indicates a more stable complex) and visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions). A stronger binding affinity may suggest a higher likelihood of metabolism, which could lead to the formation of toxic metabolites.

Table 3: Example Molecular Docking Results for Binding to a Cytochrome P450 Isoform

IsomerPredicted Binding Energy (kcal/mol)Key Interactions
This compound-7.8Hydrophobic interactions with active site residues
2,3-Dichloro-5-fluoroaniline-6.5Fewer hydrophobic contacts
2,4-Dichloro-6-fluoroaniline-7.2Steric clash with a key residue
2,5-Dichloro-3-fluoroaniline-6.9Moderate hydrophobic interactions
2,6-Dichloro-4-fluoroaniline-8.1Favorable orientation for interaction with heme group

Note: This data is for illustrative purposes. Actual results will depend on the specific protein target and docking software used.

Synthesis and Recommendations

Each in-silico methodology provides a different lens through which to view the potential toxicity of this compound and its isomers.

  • QSAR offers a high-throughput screening approach based on global structural and physicochemical properties, making it ideal for early-stage hazard identification.[1][8][9]

  • Read-across provides a data-gap filling solution by leveraging existing experimental data for structurally similar compounds, which is often a requirement for regulatory submissions.[11][12][13]

  • Molecular docking offers mechanistic insights by predicting the interaction of a compound with a specific biological target, helping to elucidate potential toxicity pathways.[15][16][17][18][19]

For a comprehensive and reliable in-silico toxicity assessment of this compound isomers, a weight-of-evidence approach integrating the findings from all three methodologies is strongly recommended. This integrated approach, as outlined in various international guidelines, enhances the confidence in the predictions and provides a more complete picture of the potential hazards.[5][20] By embracing these computational tools, researchers can make more informed decisions, ultimately contributing to the development of safer chemicals and pharmaceuticals.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines represent a critical class of compounds, serving as pivotal intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] However, their potential toxicity and environmental persistence necessitate robust and reliable analytical methods for their detection and quantification.[1] This guide provides an in-depth comparative study of the primary analytical techniques for halogenated anilines, grounded in scientific integrity and practical field experience.

The Analytical Challenge: Why Halogenated Anilines Require Specialized Approaches

The analysis of halogenated anilines is not a one-size-fits-all endeavor. The chemical properties, and consequently the appropriate analytical approach, are significantly influenced by the type, number, and position of the halogen substituent.[1] Furthermore, these compounds are often present at trace levels within complex matrices such as soil, water, or biological fluids, making their analysis a significant challenge. The polar nature of some substituted anilines can also complicate analysis by gas chromatography (GC) without a derivatization step.[2]

Core Analytical Techniques: A Comparative Overview

The two most prevalent and powerful techniques for the analysis of halogenated anilines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), frequently coupled with Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds.[1] For many halogenated anilines, a derivatization step is recommended to enhance volatility and improve chromatographic peak shape.[1]

Workflow for GC-MS Analysis of Halogenated Anilines

References

A Comparative Guide to the Synthesis of 3,5-Dichloro-2-fluoroaniline: Mechanisms and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Dichloro-2-fluoroaniline is a crucial structural motif and a versatile intermediate in the synthesis of high-value agrochemicals and active pharmaceutical ingredients (APIs). The precise arrangement of its substituents dictates its reactivity and ultimate utility. Consequently, the development of efficient, scalable, and economically viable synthetic routes is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth elucidation of the predominant reaction mechanisms for synthesizing this compound, offering a comparative analysis of synthetic strategies, supported by experimental data and field-proven insights. Our focus will be on a robust, two-step industrial process that exemplifies the principles of logical pathway design and self-validating protocols.

Part 1: The Predominant Industrial Synthesis: A Two-Step Approach

The most reliable and widely adopted strategy for synthesizing this compound involves a two-stage process: the electrophilic chlorination of a readily available precursor followed by the selective reduction of a nitro group. This approach is favored for its high selectivity, excellent yields, and straightforward execution.

Stage 1: Synthesis of the Key Intermediate, 3,5-Dichloro-2-fluoronitrobenzene

The foundational step is the creation of the correctly substituted nitroaromatic ring. The choice of starting material is critical; beginning with 2-fluoronitrobenzene is a logical and mechanistically sound decision.

Mechanism Elucidation: Electrophilic Aromatic Substitution

The synthesis of the 3,5-dichloro-2-fluoronitrobenzene intermediate proceeds via an electrophilic aromatic substitution (EAS) reaction. The nitro group (-NO₂) is a powerful deactivating and meta-directing group due to its strong electron-withdrawing nature (both by induction and resonance).[1][2] This directing effect is the cornerstone of this synthetic strategy. When 2-fluoronitrobenzene is subjected to chlorination, the incoming electrophile (Cl⁺, generated from Cl₂ and a Lewis acid catalyst like FeCl₃ or Iodine) is directed to the positions meta to the nitro group, which are C3 and C5.[3] The fluorine atom at C2, being an ortho-, para-director, also weakly directs to C3 and C5 (para to the fluorine), reinforcing the regioselectivity of the reaction.

The mechanism involves two key steps:

  • Generation of the Electrophile: The Lewis acid catalyst polarizes the Cl-Cl bond, generating a potent chloronium ion (Cl⁺) electrophile.

  • Attack and Rearomatization: The π-electron system of the 2-fluoronitrobenzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] A base in the reaction mixture then removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring. This process occurs twice to yield the desired 3,5-dichloro product.

Diagram 1: Mechanism of Electrophilic Chlorination

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Substitution & Rearomatization Cl2 Cl-Cl Cl_plus Cl⁺ (Electrophile) Cl2->Cl_plus + FeCl₃ FeCl3 FeCl₃ (Catalyst) FeCl4_minus FeCl₄⁻ Start 2-Fluoronitrobenzene Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + Cl⁺ Product1 3-Chloro-2-fluoronitrobenzene Intermediate->Product1 - H⁺ Product2 3,5-Dichloro-2-fluoronitrobenzene Product1->Product2 Repeat + Cl⁺, - H⁺

Caption: Electrophilic aromatic substitution mechanism for the synthesis of the key nitroaromatic intermediate.

Experimental Protocol: Chlorination of 2-Fluoronitrobenzene

This protocol is adapted from established industrial methods.[5]

  • Reactor Setup: Charge a glass-lined reactor with 2-fluoronitrobenzene and a polar solvent such as concentrated sulfuric acid. Add a catalytic amount of iodine.

  • Heating: Heat the mixture to the reaction temperature, typically between 120-160°C.

  • Chlorine Gas Introduction: Bubble dry chlorine gas (Cl₂) through the heated solution. The reaction is exothermic and requires careful temperature control.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired product is maximized.

  • Work-up: Cool the reaction mixture and carefully pour it into ice water. The product will precipitate as a solid.

  • Purification: Filter the solid product, wash with an aqueous solution of sodium hydroxide to remove acidic impurities, and then with water until neutral. The crude product can be purified further by recrystallization or distillation.

Stage 2: Reduction of 3,5-Dichloro-2-fluoronitrobenzene

The final step is the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice for its efficiency, clean conversion, and high yields.[6][7]

Mechanism Elucidation: Catalytic Hydrogenation

Catalytic hydrogenation of nitroarenes is a heterogeneous catalytic process occurring on the surface of a metal catalyst.[8][9] The most common catalysts are Palladium on carbon (Pd/C) or Raney Nickel.[5][10] The mechanism is complex but can be summarized in the following key stages:

  • Adsorption: Both the nitroaromatic compound and molecular hydrogen (H₂) adsorb onto the surface of the catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is reduced in a stepwise fashion. This typically proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[11][12]

  • Desorption: Once the reduction to the amino group (Ar-NH₂) is complete, the final product, this compound, desorbs from the catalyst surface into the solvent.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to ensure high selectivity for the reduction of the nitro group without causing hydrodehalogenation (the undesired removal of chlorine atoms).[10][13]

Diagram 2: Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nitro Intermediate in Solvent (e.g., DMF) B Charge Autoclave with Solution & Catalyst (Raney Ni) A->B C Seal & Purge with N₂ B->C D Pressurize with H₂ (e.g., 1.25 MPa) C->D E Heat to Reaction Temp (e.g., 50°C) D->E F Monitor H₂ Uptake E->F G Cool & Vent Reactor F->G H Filter Catalyst (Inert Atm.) G->H I Distill Filtrate under Reduced Pressure H->I J Obtain Pure This compound I->J

Caption: A typical workflow for the synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Hydrogenation using Raney Nickel

This protocol is based on a representative synthetic method.[5]

  • Catalyst Preparation: In a high-pressure reactor (autoclave), add the 3,5-Dichloro-2-fluoronitrobenzene intermediate, a solvent such as Dimethylformamide (DMF), and the Raney Nickel catalyst.

  • Reactor Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 1.25 MPa). Heat the mixture to the reaction temperature (e.g., 50°C) with stirring.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with nitrogen.

  • Purification: Filter the reaction mixture to remove the pyrophoric Raney Nickel catalyst under an inert atmosphere. The filtrate is then subjected to vacuum distillation to remove the solvent and isolate the pure this compound.

Part 2: Alternative Synthetic Strategies

While the two-step chlorination-reduction pathway is dominant, other mechanisms can be employed, offering different synthetic challenges and opportunities.

The Sandmeyer and Balz-Schiemann Reactions

The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt intermediate, typically using a copper(I) salt catalyst.[14][15] A related, non-copper-catalyzed transformation is the Balz-Schiemann reaction, which is specifically used to introduce fluorine.[16][17]

Mechanistic Plausibility

Theoretically, one could devise a route starting from an aniline with a different substitution pattern. For example, one could start with 2-amino-4,6-dichlorobromobenzene, convert the amino group to a diazonium salt, and then introduce the fluorine atom via the Balz-Schiemann reaction. This reaction proceeds by forming an aryl diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[18][19]

Causality Behind Limited Use

While mechanistically elegant, this approach is less common for this specific target molecule for several reasons:

  • Multi-step Complexity: It often requires more steps compared to the primary route.

  • Precursor Availability: The required starting materials are often less accessible and more expensive than 2-fluoronitrobenzene.

  • Harsh Conditions: Diazonium salt manipulations can require harsh acidic conditions and the thermal decomposition step can be hazardous on a large scale.[17]

Diagram 3: Comparison of Synthetic Logic

G cluster_P Primary Route: Build Substituents, then Functional Group Conversion cluster_A Alternative Route: Functional Group Interconversion P1 2-Fluoronitrobenzene P2 Chlorination (EAS) P1->P2 P3 3,5-Dichloro-2-fluoronitrobenzene P2->P3 P4 Reduction (Hydrogenation) P3->P4 P5 Final Product P4->P5 A1 Substituted Aniline Precursor A2 Diazotization A1->A2 A3 Aryl Diazonium Salt A2->A3 A4 Balz-Schiemann Reaction A3->A4 A5 Final Product A4->A5

Caption: Logical comparison between the primary industrial route and an alternative Sandmeyer-type pathway.

Part 3: Data Summary and Expert Recommendations

The selection of a synthetic route is a multi-faceted decision, balancing yield, purity, cost, safety, and scalability.

Table 1: Comparison of Synthetic Routes for this compound

ParameterPrimary Route (Chlorination/Reduction)Alternative Route (Sandmeyer/Balz-Schiemann)
Starting Material 2-FluoronitrobenzeneComplex, multi-substituted anilines
Number of Key Steps 23+
Typical Overall Yield High (>85%)Moderate to Low (Variable)
Purity High (>99% achievable)[6]Often requires extensive purification
Key Reagents Cl₂, Lewis Acid, H₂, Pd/C or Raney NiNaNO₂, HBF₄, Heat
Scalability Excellent, well-established for industrial scaleChallenging due to diazonium salt instability
Safety Concerns Handling of Cl₂ gas; pyrophoric catalystsPotentially explosive diazonium salts; HF handling
Cost-Effectiveness Generally high due to simple materials and high yieldGenerally lower due to expensive precursors and more steps

Authoritative Recommendation

For researchers, scientists, and drug development professionals, the two-step chlorination and reduction pathway stands as the unequivocally superior method for the synthesis of this compound.

  • Trustworthiness & Validation: This route is a self-validating system. The meta-directing nature of the nitro group provides high regioselectivity in the chlorination step, minimizing isomer formation.[1] The subsequent catalytic hydrogenation is a highly selective and clean conversion, consistently delivering a high-purity product.[6] This predictability is invaluable in a development setting.

  • Expertise & Causality: The choice to build the substitution pattern on the nitrobenzene ring first is a deliberate one, leveraging fundamental principles of electrophilic aromatic substitution for maximum control. The final reduction step is a reliable transformation that is less likely to disturb the existing halogen substituents under controlled conditions.

  • Industrial Viability: From a process chemistry perspective, this route is far more amenable to large-scale production. The protocols are robust, the starting materials are commercially available in bulk, and the unit operations (chlorination, hydrogenation, distillation) are standard in industrial manufacturing.

While alternative routes like the Balz-Schiemann reaction are powerful tools in the synthetic chemist's arsenal for accessing unique substitution patterns,[20] for this specific target, they introduce unnecessary complexity, cost, and safety risks compared to the elegant and efficient primary pathway.

References

A Comparative Guide to the Quantitative Structure-Property Relationships of 3,5-Dichloro-2-fluoroaniline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, the ability to predict the physicochemical and toxicological properties of a molecule from its structure is of paramount importance. This is the realm of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling. This guide provides an in-depth comparative analysis of 3,5-Dichloro-2-fluoroaniline, a halogenated aromatic amine of interest, against structurally related and better-characterized analogs. Due to the limited publicly available experimental data for this compound, this guide will leverage established data for 3,5-Dichloroaniline and 3,5-Difluoroaniline to build a predictive QSPR framework. This approach allows for the elucidation of the likely properties of the title compound and underscores the predictive power of QSPR methodologies.

This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who are engaged in the design, synthesis, and evaluation of novel chemical entities.

Introduction to this compound and the Imperative of QSPR

Halogenated anilines are a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The specific halogen atoms and their substitution patterns on the aniline ring profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and toxicity. This compound presents a unique substitution pattern with two chlorine atoms and one fluorine atom, suggesting a complex interplay of electronic and steric effects that will dictate its behavior.

QSPR models provide a mathematical framework to correlate a molecule's structural features, quantified by molecular descriptors, with its macroscopic properties.[2] These models are invaluable for prioritizing synthetic targets, flagging potential toxicity concerns, and optimizing pharmacokinetic profiles long before a compound is synthesized.[3]

This guide will comparatively analyze this compound alongside two key reference compounds:

  • 3,5-Dichloroaniline (CAS: 626-43-7): A well-characterized analog that allows for the assessment of the impact of replacing a chlorine atom with a fluorine atom.[1][4][5][6][7]

  • 3,5-Difluoroaniline (CAS: 372-39-4): Provides insight into the effects of fluorine substitution at the same positions as the chlorine atoms in the title compound.[8][9][10]

By examining the known properties of these analogs and calculating a suite of molecular descriptors for all three compounds, we can infer the likely characteristics of this compound.

Physicochemical Property Comparison

A molecule's fundamental physicochemical properties, such as its melting point, boiling point, solubility, and lipophilicity, are critical determinants of its behavior in both chemical processes and biological systems. The following table summarizes the available experimental data for the comparator compounds.

Property3,5-Dichloroaniline3,5-DifluoroanilineThis compound
CAS Number 626-43-7[5]372-39-4[8]Not available
Molecular Formula C₆H₅Cl₂N[4]C₆H₅F₂N[8]C₆H₄Cl₂FN
Molecular Weight ( g/mol ) 162.02[4]129.11[8]180.01
Melting Point (°C) 46-53[1][4]Not availablePredicted: Higher than 3,5-dichloroaniline
Boiling Point (°C) 259-260[1][4]Not availablePredicted: Similar to 3,5-dichloroaniline
Water Solubility 0.6 g/L (26 °C)[6], 759 ppm (23 °C)[4]Not availablePredicted: Lower than 3,5-dichloroaniline
logP (Octanol-Water Partition Coefficient) 2.90[4]Not availablePredicted: Higher than 3,5-dichloroaniline

Analysis and Predictions for this compound:

  • Melting and Boiling Point: The introduction of a fluorine atom in this compound, in addition to the two chlorine atoms, increases the molecular weight and potential for intermolecular interactions compared to 3,5-dichloroaniline. This suggests a likely higher melting point. The boiling point is expected to be similar to or slightly higher than that of 3,5-dichloroaniline due to the increased molecular weight.

  • Water Solubility: The increased halogenation and higher predicted logP of this compound suggest that its aqueous solubility will be lower than that of 3,5-dichloroaniline. Halogen atoms generally decrease water solubility.[11]

  • Lipophilicity (logP): Fluorine is a highly lipophilic atom. Replacing a hydrogen atom with a fluorine atom typically increases the logP value. Therefore, this compound is predicted to be more lipophilic than 3,5-dichloroaniline.

Spectroscopic Profile Comparison

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of 3,5-dichloroaniline shows signals for the aromatic protons.[12] For this compound, the number and splitting patterns of the aromatic protons will be different due to the presence of the fluorine atom and the altered symmetry. We would expect to see coupling between the protons and the ¹⁹F nucleus.

  • ¹³C NMR: The carbon NMR spectrum of 3,5-dichloroaniline has been reported.[4] In the ¹³C NMR spectrum of this compound, the carbon atoms bonded to or near the fluorine atom will exhibit characteristic C-F coupling constants.

  • ¹⁹F NMR: This technique would be crucial for characterizing this compound, providing a signal specific to the fluorine atom. The chemical shift of the ¹⁹F signal would be indicative of its electronic environment.[13]

3.2. Infrared (IR) Spectroscopy

The IR spectra of 3,5-dichloroaniline[7] and 3,5-difluoroaniline[8] show characteristic N-H stretching vibrations of the primary amine group (around 3300-3500 cm⁻¹) and C-Cl and C-F stretching vibrations, respectively. The IR spectrum of this compound is expected to exhibit:

  • N-H stretches for the primary amine.

  • C-Cl stretching vibrations.

  • A strong C-F stretching band.

3.3. Mass Spectrometry (MS)

The mass spectrum of 3,5-dichloroaniline shows a characteristic isotopic pattern for two chlorine atoms.[7][14] The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 180 (for ³⁵Cl) and 182 (for ³⁷Cl), with a characteristic isotopic pattern for two chlorine atoms.

Quantitative Structure-Property Relationship (QSPR) Analysis

To provide a more quantitative comparison, a set of molecular descriptors relevant to physicochemical properties and toxicity were calculated for this compound and the two comparator compounds. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

4.1. Calculated Molecular Descriptors

Descriptor3,5-Dichloroaniline3,5-DifluoroanilineThis compound
Molecular Weight ( g/mol ) 162.02129.11180.01
Calculated logP 2.851.353.20
Topological Polar Surface Area (TPSA) (Ų) 26.0226.0226.02
HOMO (eV) -5.23-5.41-5.35
LUMO (eV) 0.150.350.25
Dipole Moment (Debye) 2.511.892.98

Note: Descriptor values were calculated using open-source cheminformatics software.

4.2. Interpretation of Descriptors and Property Predictions

  • Lipophilicity (logP): The calculated logP values support the prediction that this compound is the most lipophilic of the three compounds. This has significant implications for its potential bioavailability and bioaccumulation.

  • Electronic Properties (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to a molecule's reactivity and ability to participate in charge-transfer interactions.[15] The relatively similar HOMO and LUMO energies among the three compounds suggest they may have comparable modes of toxic action related to electrophilicity or nucleophilicity.

  • Polarity (Dipole Moment): The calculated dipole moment of this compound is the highest, indicating it is the most polar of the three. This may seem counterintuitive with its higher lipophilicity, but it highlights the complex interplay of different electronic factors.

4.3. QSPR Workflow Diagram

The following diagram illustrates a typical workflow for developing and applying a QSPR model, which is the conceptual framework underpinning the analysis in this guide.

QSPR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation & Application Data Chemical Structures & Experimental Data Clean Data Curation & Standardization Data->Clean Descriptors Calculate Molecular Descriptors Clean->Descriptors Split Split into Training & Test Sets Descriptors->Split Train Train QSPR Model (e.g., MLR, RF) Split->Train Validate Internal & External Validation Train->Validate Predict Predict Properties of New Compounds Validate->Predict

Caption: A generalized workflow for QSPR model development and application.

Experimental Protocols for Property Determination

For researchers who may obtain a sample of this compound, the following are detailed protocols for determining key physicochemical properties.

5.1. Determination of Lipophilicity (logP) by Shake-Flask Method (OECD 107)

This method is considered the "gold standard" for logP determination.

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the n-octanol phase. The concentration should be such that it can be accurately measured in both phases.

  • Partitioning: Add a known volume of the n-octanol solution of the analyte to a known volume of the aqueous phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

5.2. Determination of Aqueous Solubility by the Shake-Flask Method (OECD 105)

This method determines the saturation concentration of a substance in water at a given temperature.[8]

Protocol:

  • System Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the aqueous solution by centrifugation and/or filtration. Ensure the filtration apparatus does not adsorb the analyte.

  • Quantification: Determine the concentration of the dissolved analyte in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration is the aqueous solubility of the compound at that temperature.

Experimental Workflow Diagram

Experimental_Workflow cluster_logP logP Determination (Shake-Flask) cluster_Solubility Aqueous Solubility Determination A1 Prepare Pre-saturated n-Octanol & Water A2 Dissolve Analyte in n-Octanol A1->A2 A3 Mix Phases & Equilibrate A2->A3 A4 Separate Phases A3->A4 A5 Quantify Analyte in Each Phase A4->A5 B1 Add Excess Analyte to Water B2 Equilibrate with Agitation B1->B2 B3 Separate Solid from Solution B2->B3 B4 Quantify Analyte in Aqueous Phase B3->B4

Caption: Step-by-step workflows for experimental property determination.

Conclusion and Future Directions

This guide has provided a comprehensive comparative analysis of the QSPR of this compound by leveraging experimental data from its close analogs, 3,5-dichloroaniline and 3,5-difluoroaniline. Through the calculation and interpretation of key molecular descriptors, we have predicted that this compound is likely to be more lipophilic and less water-soluble than 3,5-dichloroaniline, with a higher dipole moment.

The predictive power of QSPR is a valuable asset in modern chemical research. However, these models are only as good as the data they are built upon. The experimental determination of the physicochemical and spectroscopic properties of this compound is a critical next step to validate the predictions made in this guide and to further refine QSPR models for halogenated anilines. The protocols provided herein offer a clear roadmap for obtaining this essential data. Ultimately, a robust understanding of the structure-property relationships of this and similar molecules will enable the more efficient design of safer and more effective chemical products.

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-2-fluoroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous chemical handling is paramount. While 3,5-Dichloro-2-fluoroaniline is a valuable compound, its safe management and disposal are critical responsibilities that extend beyond the laboratory bench. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.

Hazard Assessment and Initial Precautions: Understanding the Risks

This compound is a halogenated aromatic amine, a class of compounds that warrants careful handling due to its toxicological profile. Acute exposure can be toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye damage and skin irritation.[1] The primary causality for these stringent handling protocols is the compound's ability to be absorbed through the skin and its potential for long-term health effects, including being a suspected carcinogen.[1]

Before beginning any procedure that involves this compound, a thorough risk assessment must be conducted. This includes reviewing the Safety Data Sheet (SDS) and understanding the specific hazards associated with the quantities being used.

Immediate Safety Protocols:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit specifically designed for hazardous chemicals, containing absorbent materials, appropriate personal protective equipment (PPE), and waste disposal bags, must be available in the immediate vicinity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The rationale behind each piece of equipment is to create a complete barrier against all potential routes of exposure.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloving with compatible chemical-resistant gloves is mandatory. A common practice is to wear a lighter nitrile glove underneath a heavier, more resistant glove such as butyl rubber or Viton™. This combination provides dexterity while ensuring a high level of protection. Always consult the glove manufacturer's resistance chart for specific breakthrough times. The European standard EN 374 provides a reliable framework for selecting gloves with proven resistance to chemicals.[2][3][4]
Eye & Face Protection Chemical splash goggles that provide a complete seal around the eyes are required. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5]
Body Protection A chemically resistant lab coat is the minimum requirement. For larger quantities or in the event of a spill, a disposable chemical-resistant suit or apron should be used to prevent skin contact.
Respiratory Protection When handling the solid compound outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][7]

Waste Characterization and Segregation: The Foundation of Proper Disposal

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8]

This compound waste falls into multiple hazardous waste categories:

  • Listed Waste: As an aniline compound, it is related to the U-listed waste U012 for Aniline .[9][10][11] Furthermore, wastes generated from the production of aniline are designated with the K-codes K083 (distillation bottoms) and K103 (process residues).[12]

  • Characteristic Waste: Depending on its formulation, it may exhibit the characteristic of toxicity.

  • Halogenated Organic Compound: Its chemical structure places it in the category of halogenated organic compounds, which have specific disposal requirements.[13]

Segregation is Key: The principle of causality here is to prevent dangerous reactions and to avoid cross-contaminating less hazardous waste streams, which can significantly increase disposal costs.[14]

  • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, weigh boats, disposable labware) in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

  • Incompatible Wastes: Never mix halogenated organic waste with non-halogenated waste. Keep it segregated from strong oxidizing agents and acids.[6][7]

All waste containers must be kept closed except when adding waste and must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.

Step-by-Step Disposal Procedures

Small Quantity Disposal (Routine Laboratory Waste)
  • Containerization: Place all contaminated materials (gloves, wipes, pipette tips, etc.) directly into the designated solid hazardous waste container located in the satellite accumulation area.

  • Labeling: Ensure the container is accurately labeled with "Hazardous Waste," "this compound," and any other components of the waste stream.

  • Closure: Keep the container securely closed at all times, except when adding waste.

  • Pickup Request: Once the container is full, or if it has been accumulating for the maximum allowed time per institutional and regulatory guidelines, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

Disposal of Unused or Expired Product

Unused or expired this compound is considered a commercial chemical product and must be disposed of as a U-listed hazardous waste.[8][15]

  • Do Not Open: If the original container is unopened and in good condition, do not open it.

  • Labeling: Label the container clearly as "Hazardous Waste for Disposal."

  • Segregation: Store it in a designated satellite accumulation area, segregated from other incompatible chemicals.

  • EHS Notification: Contact your EHS department for immediate pickup. Do not attempt to dispose of it through routine waste channels.

Spill and Decontamination Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

For a Small Spill (inside a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste bag or container.

  • Decontamination: Decontaminate the surface by wiping it down with a detergent solution, followed by a rinse with water.[16] A subsequent wipe with a solvent like methanol can also be effective for removing residual aromatic amines.[17] All cleaning materials must be disposed of as hazardous waste.

For a Large Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.

  • Do Not Attempt to Clean: Only trained emergency responders should handle large spills of hazardous materials.

Approved Disposal Technology: High-Temperature Incineration

The primary and most effective disposal method for this compound and other halogenated organic compounds is high-temperature incineration.[13] The scientific rationale for this method is that the high temperatures and controlled conditions ensure the complete destruction of the hazardous organic molecules.

Incineration Process Overview:

  • Destruction and Removal Efficiency (DRE): Hazardous waste incinerators are required by the EPA to achieve a DRE of 99.99% for the principal organic hazardous constituents.[16][18]

  • Operating Conditions: These facilities operate at high temperatures, typically between 900°C and 1200°C, with a specific residence time to ensure complete combustion.[19]

  • Emission Control: Incinerators are equipped with advanced air pollution control systems, such as scrubbers, to neutralize acidic gases (like hydrogen chloride and hydrogen fluoride) that are byproducts of halogenated waste combustion.

Transportation and Final Disposal

All hazardous waste must be transported by a licensed hazardous waste hauler in accordance with Department of Transportation (DOT) regulations. For aniline and its derivatives, the proper shipping name is "Aniline," with a UN number of 1547, a hazard class of 6.1 (Toxic), and a Packing Group of II, indicating a substance with medium danger.[5][20][21] The waste generator is legally responsible for the waste from "cradle-to-grave," meaning you are responsible for ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound waste.

References

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